molecular formula C16H25ClN2O2 B1670962 Droxicainide hydrochloride CAS No. 149572-05-4

Droxicainide hydrochloride

Cat. No.: B1670962
CAS No.: 149572-05-4
M. Wt: 312.83 g/mol
InChI Key: ZBNGGCXOSMHCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Droxicainide hydrochloride is a new antiarrhythmic agent that has shown a good therapeutic index in the initial experimental studies.

Properties

CAS No.

149572-05-4

Molecular Formula

C16H25ClN2O2

Molecular Weight

312.83 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)piperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C16H24N2O2.ClH/c1-12-6-5-7-13(2)15(12)17-16(20)14-8-3-4-9-18(14)10-11-19;/h5-7,14,19H,3-4,8-11H2,1-2H3,(H,17,20);1H

InChI Key

ZBNGGCXOSMHCEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2CCO.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ALS 1249
ALS-1249
droxicainide
N-(2-hydroxyethyl)pipecolinyl-2,6-dimethylanilide
S 1249
S-1249

Origin of Product

United States

Foundational & Exploratory

Droxicainide Hydrochloride: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droxicainide (B1670961) hydrochloride is a potent Class Ib antiarrhythmic agent, structurally and functionally related to lidocaine (B1675312). Its primary mechanism of action involves the state- and frequency-dependent blockade of voltage-gated sodium channels (Nav1.5) in cardiomyocytes. By preferentially binding to the open and inactivated states of these channels, droxicainide effectively suppresses abnormal cardiac automaticity and re-entrant arrhythmias, particularly in ischemic tissue. Preclinical studies have demonstrated that droxicainide is more potent and possesses a wider therapeutic window than lidocaine, highlighting its potential as a valuable therapeutic agent. This guide provides a detailed examination of its mechanism of action, supported by comparative data, experimental methodologies, and visual pathway representations.

Core Mechanism of Action: State-Dependent Sodium Channel Blockade

Droxicainide hydrochloride exerts its antiarrhythmic effects by modulating the function of the cardiac voltage-gated sodium channel, Nav1.5. As a Class Ib agent, its interaction with the channel is characterized by rapid binding and unbinding kinetics. This results in a "use-dependent" or "frequency-dependent" block, meaning the inhibitory effect is more pronounced at higher heart rates, a hallmark of tachyarrhythmias.

The drug exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. During the cardiac action potential, the influx of sodium ions through Nav1.5 channels mediates the rapid depolarization (Phase 0). Droxicainide binds to these channels as they transition from the resting to the open and subsequently to the inactivated state. This binding stabilizes the inactivated state, prolonging the effective refractory period and preventing premature reactivation of the channel. In ischemic conditions, where the resting membrane potential is more depolarized, a larger fraction of sodium channels are in the inactivated state, making tissues more susceptible to blockade by droxicainide.

The primary electrophysiological consequences of this action are a decrease in the maximum upstroke velocity (Vmax) of the action potential and a modest shortening of the action potential duration (APD).

Signaling Pathway and Molecular Interaction

The interaction of droxicainide with the Nav1.5 channel is a direct molecular event that does not involve a classical downstream signaling cascade. The drug molecule accesses its binding site within the pore of the channel from the intracellular side.

Mechanism of Droxicainide Action on Nav1.5 Channel cluster_0 Cardiac Action Potential cluster_1 Droxicainide Interaction cluster_2 Electrophysiological Outcome Resting State Resting State Open State Open State Resting State->Open State Depolarization (Phase 0) Inactivated State Inactivated State Open State->Inactivated State Inactivation Droxicainide Droxicainide Open State->Droxicainide High Affinity Binding Inactivated State->Resting State Repolarization Inactivated State->Droxicainide Highest Affinity Binding & Stabilization Decreased Vmax Decreased Vmax Droxicainide->Decreased Vmax Shortened APD Shortened APD Droxicainide->Shortened APD Prolonged ERP Prolonged ERP Droxicainide->Prolonged ERP Suppressed Automaticity Suppressed Automaticity Droxicainide->Suppressed Automaticity

Droxicainide's state-dependent binding to the Nav1.5 channel.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present representative data for Class Ib antiarrhythmic agents, with lidocaine serving as a primary comparator. These values illustrate the expected electrophysiological effects and potency.

Table 1: Comparative Efficacy of Droxicainide and Lidocaine in a Canine Model of Ventricular Tachycardia [1]

ParameterDroxicainideLidocaine
Plasma Concentration for 50% Reduction in Ectopic Beats (µg/mL) LowerHigher
Cumulative Dose for Convulsions (mg/kg) HigherLower
Therapeutic Index WiderNarrower

Table 2: Representative Electrophysiological Effects of Class Ib Antiarrhythmics on Cardiac Action Potential Parameters

ParameterEffectMagnitude
Maximum Upstroke Velocity (Vmax) DecreaseModerate
Action Potential Duration (APD) ShorteningModest
Effective Refractory Period (ERP) Shortening or No ChangeMinimal
Conduction Velocity DecreaseSlight

Table 3: Representative IC50 Values for Sodium Channel Blockade by Class Ib Agents

AgentIC50 for Peak INa (µM)IC50 for Late INa (µM)
Lidocaine ~200-300~25
Mexiletine (B70256) ~47-
Tocainide --
Note: Specific IC50 values for droxicainide are not readily available in the literature. The values for lidocaine and mexiletine are provided for context.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of Class Ib antiarrhythmic drugs like this compound.

In Vitro Electrophysiology on Isolated Cardiomyocytes

Objective: To determine the effects of droxicainide on the cardiac action potential parameters.

Methodology:

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from adult male Sprague-Dawley rats.

  • Cell Culture: Isolated myocytes are plated on laminin-coated coverslips and maintained in a serum-free medium.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp technique is employed.

    • Borosilicate glass microelectrodes (2-4 MΩ) are filled with an internal solution (containing, in mM: 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, pH 7.2).

    • Cells are superfused with a Tyrode's solution (containing, in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4) at 37°C.

    • Action potentials are elicited by current injection (1-2 ms, 1.5x threshold) at a baseline frequency of 1 Hz.

  • Drug Application: this compound is applied at increasing concentrations via the superfusion solution.

  • Data Analysis: Changes in resting membrane potential, Vmax, APD at 50% and 90% repolarization (APD50, APD90), and effective refractory period (ERP) are measured and analyzed.

Workflow for In Vitro Electrophysiology Cell Isolation Cell Isolation Cell Culture Cell Culture Cell Isolation->Cell Culture Patch Clamp Recording Patch Clamp Recording Cell Culture->Patch Clamp Recording Drug Application Drug Application Patch Clamp Recording->Drug Application Data Analysis Data Analysis Drug Application->Data Analysis

Workflow for studying droxicainide's effects on cardiomyocytes.
Voltage-Clamp Studies on Expressed Nav1.5 Channels

Objective: To quantify the blocking potency (IC50) and state-dependence of droxicainide on the cardiac sodium channel.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) expressing the human Nav1.5 channel is used.

  • Voltage-Clamp Recordings:

    • Whole-cell voltage-clamp recordings are performed.

    • The internal and external solutions are designed to isolate the sodium current.

  • Voltage Protocols:

    • Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse to elicit peak sodium current is applied at a low frequency (e.g., 0.1 Hz).

    • Use-Dependent Block: A train of depolarizing pulses at a higher frequency (e.g., 2-5 Hz) is applied to assess the cumulative block.

    • State-Dependence: The holding potential is varied to alter the proportion of channels in the inactivated state, and the effect of the drug on current availability is measured.

  • Data Analysis: Dose-response curves are generated to determine the IC50 for tonic and use-dependent block. The kinetics of block and recovery from block are also analyzed.

Logical Flow of Voltage-Clamp Experiments Start Nav1.5 Expressing Cell Line Tonic Tonic Block Protocol Start->Tonic Use Use-Dependent Block Protocol Start->Use State State-Dependent Protocol Start->State IC50 Determine IC50 Tonic->IC50 Kinetics Analyze Kinetics Use->Kinetics State->Kinetics

References

Droxicainide Hydrochloride: A Technical Overview for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans.

Introduction

Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent investigated for its potential therapeutic effects in cardiovascular research. Structurally similar to lidocaine (B1675312), it is classified as a Class I antiarrhythmic agent, indicating its primary mechanism of action involves the blockade of sodium channels. Research, predominantly from in vivo animal models, suggests that Droxicainide hydrochloride may offer a superior therapeutic profile compared to lidocaine in certain contexts of cardiac arrhythmia and myocardial injury. This technical guide provides an in-depth overview of the existing research on this compound, focusing on its mechanism of action, experimental data, and relevant protocols for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Sodium Channel Blockade

As a Class I antiarrhythmic agent, the principal mechanism of action for this compound is the blockade of voltage-gated sodium channels in the cell membrane of cardiomyocytes.[1][2][3] By binding to these channels, this compound reduces the influx of sodium ions during phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), slows conduction velocity through the cardiac tissue, and can suppress ectopic pacemaker activity, which is often the source of arrhythmias.[1][3]

Signaling Pathway

The following diagram illustrates the generalized mechanism of action for a Class I antiarrhythmic drug like this compound at the cellular level.

G cluster_membrane Cardiomyocyte Membrane cluster_effect Cellular Effect Na_channel Voltage-Gated Sodium Channel (Nav1.5) Na_ion_in Na+ Influx Na_channel->Na_ion_in Droxicainide Droxicainide HCl Droxicainide->Na_channel Blocks Depolarization Phase 0 Depolarization (Reduced Vmax) Na_ion_in->Depolarization Initiates Na_ion_out Na+ Conduction Slowed Conduction Velocity Depolarization->Conduction Arrhythmia Suppression of Ectopic Foci Conduction->Arrhythmia

Fig 1. Mechanism of Droxicainide as a Sodium Channel Blocker

Quantitative Data from In Vivo Research

The majority of quantitative data for this compound comes from comparative studies in canine models of myocardial ischemia and arrhythmia. These studies highlight its potency and potential safety margin compared to lidocaine.

Antiarrhythmic Efficacy in a Canine Model of Ventricular Tachycardia

In a study involving unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation, this compound was found to be a more potent antiarrhythmic agent with a wider margin of safety than lidocaine.[4]

ParameterThis compoundLidocaine Hydrochloride
Cumulative Dose for 50% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide
Plasma Concentration for 50% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide
Cumulative Dose Producing Convulsions Higher than LidocaineLower than Droxicainide
Plasma Concentration Producing Convulsions Higher than LidocaineLower than Droxicainide
Table 1: Comparative Antiarrhythmic and Toxic Doses of Droxicainide and Lidocaine in a Canine Model.[4]
Effect on Myocardial Infarct Size in a Canine Model

A study on the effects of this compound on myocardial necrosis following coronary artery occlusion in dogs demonstrated a significant reduction in infarct size compared to both a control group and a lidocaine-treated group.[5]

Treatment GroupPercent of Hypoperfused Area that Evolved to Necrosis (Mean ± SEM)Reduction in Necrosis vs. Control
Control 85.6 ± 2.0%-
Lidocaine 68.1 ± 4.1%20%
Droxicainide 50.1 ± 5.3%41%
Table 2: Effect of Droxicainide on Myocardial Infarct Size in a Canine Model.[5]

Experimental Protocols

The following are summaries of the methodologies used in key in vivo studies of this compound.

Canine Model of Ventricular Arrhythmia

Objective: To assess the antiarrhythmic efficacy and toxicity of this compound in comparison to lidocaine.

Methodology:

  • Animal Model: Unanesthetized dogs.

  • Arrhythmia Induction: Two-stage ligation of the anterior descending branch of the left coronary artery to induce ventricular tachycardia.

  • Drug Administration: Continuous intravenous infusion of either this compound or lidocaine hydrochloride at a rate of 0.5 mg/kg/min until the onset of convulsions.

  • Monitoring: Continuous monitoring of electrocardiogram (ECG) to quantify ventricular ectopic beats, sinus rate, PR interval, and QRS duration. Arterial and central venous pressures, as well as respiratory rate, were also monitored.

  • Data Analysis: The cumulative doses and plasma concentrations of each drug required to produce 25%, 50%, and 75% reductions in the frequency of ectopic beats were determined and compared. The doses and plasma concentrations at which convulsions occurred were also recorded to assess the margin of safety.[4]

G cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Measures Animal Unanesthetized Dog Induction Coronary Artery Ligation Animal->Induction VT Ventricular Tachycardia Induction->VT Infusion IV Infusion (Droxicainide or Lidocaine) VT->Infusion Monitoring ECG & Hemodynamic Monitoring Infusion->Monitoring Efficacy Reduction in Ectopic Beats Monitoring->Efficacy Toxicity Onset of Convulsions Monitoring->Toxicity

Fig 2. Workflow for Canine Ventricular Arrhythmia Study
Canine Model of Myocardial Infarction

Objective: To quantify the effect of this compound on the size of myocardial infarction.

Methodology:

  • Animal Model: Dogs.

  • Infarction Induction: Occlusion of a coronary artery.

  • Assessment of Area at Risk: One minute post-occlusion, technetium-99m labeled microspheres were injected into the left atrium to delineate the hypoperfused zone (the area at risk of infarction).

  • Drug Administration: Fifteen minutes post-occlusion, dogs were randomized to receive either a saline control, lidocaine, or this compound.

  • Infarct Size Measurement: Six hours post-occlusion, the hearts were excised, sliced, and incubated in triphenyltetrazolium (B181601) chloride to stain viable myocardium and identify the necrotic (infarcted) area.

  • Data Analysis: Autoradiography of the heart slices was used to visualize the hypoperfused areas. The percentage of the hypoperfused area that progressed to necrosis was calculated for each group.[5]

G start Start occlusion Coronary Artery Occlusion start->occlusion microspheres Inject 99mTc Microspheres occlusion->microspheres randomization Randomize Treatment microspheres->randomization control Control Group (Saline) randomization->control lidocaine Lidocaine Group randomization->lidocaine droxicainide Droxicainide Group randomization->droxicainide wait 6 Hours Post-Occlusion control->wait lidocaine->wait droxicainide->wait harvest Harvest & Slice Heart wait->harvest stain TTC Staining harvest->stain autorad Autoradiography stain->autorad analysis Calculate Infarct Size (%) autorad->analysis

Fig 3. Protocol for Myocardial Infarct Size Assessment

Conclusion

This compound demonstrates significant antiarrhythmic and cardioprotective effects in preclinical canine models, appearing more potent and possessing a wider safety margin than lidocaine in the contexts studied. Its primary mechanism of action is understood to be the blockade of sodium channels, consistent with its classification as a Class I antiarrhythmic agent. However, there is a notable absence of detailed in-vitro electrophysiological research in the public domain to fully characterize its interaction with specific ion channels. Further research, including voltage-clamp and patch-clamp studies on isolated cardiomyocytes, would be invaluable to elucidate the precise molecular pharmacology of this compound and to fully understand its potential as a therapeutic agent. The experimental designs outlined provide a foundation for future investigations into this promising compound.

References

Droxicainide hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Droxicainide (B1670961) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicainide hydrochloride, also known by its internal designation ALS-1249, is a piperidine-based antiarrhythmic agent developed as an analog of lidocaine (B1675312). This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound. While the compound showed early promise in animal models with a potentially improved therapeutic index compared to lidocaine, its development appears to have been discontinued, as evidenced by a lack of publicly available clinical trial data. This document consolidates the available scientific literature to present a detailed account of its chemical synthesis, mechanism of action, and key preclinical findings.

Discovery and History

The development of this compound emerged from research efforts to improve upon the therapeutic profile of existing Class I antiarrhythmic drugs, such as lidocaine. The earliest publicly available research on droxicainide dates to the early 1980s. A 1983 study published in the Journal of the American College of Cardiology first described droxicainide, referring to it by its chemical name, DL-N-(2-hydroxyethyl)-pipecolinyl-2,6-dimethylanilide hydrochloride, and its internal code, ALS-1249.[1] This seminal paper compared the effects of droxicainide and lidocaine on myocardial necrosis in a canine model of coronary artery occlusion.[1]

While the specific researchers and institution behind the initial discovery are not explicitly detailed in the available literature, the internal designation "ALS" may suggest a connection to a pharmaceutical company with those initials. Further investigation into the affiliations of the authors of these early studies could provide more definitive links. A 1986 publication, "Annual Reports in Medicinal Chemistry, Volume 21," briefly mentions droxicainide (ALS-1249) and its analogs, indicating that research and development activities were ongoing during this period.[2]

Despite this early research, information regarding the progression of this compound into clinical trials is absent from the public domain. This suggests that its development was likely terminated at the preclinical or early clinical phase.

Chemical Synthesis

While a specific, detailed synthesis protocol for this compound is not explicitly published, the chemical literature provides strong indications of a probable synthetic route based on its structural components. The core of the molecule is a substituted piperidine (B6355638) ring, and a patent for the synthesis of a key precursor, 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide, offers a likely starting point.

The probable synthesis pathway for this compound can be logically deduced as a multi-step process:

  • Amidation: The synthesis likely begins with the acylation of 2,6-dimethylaniline (B139824) with a derivative of 2-piperidinecarboxylic acid (pipecolic acid).

  • N-Alkylation: The secondary amine of the resulting piperidinecarboxamide is then alkylated with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) to introduce the N-(2-hydroxyethyl) group.

  • Salt Formation: Finally, the free base of droxicainide is treated with hydrochloric acid to form the hydrochloride salt, improving its solubility and stability for pharmaceutical use.

Mechanism of Action

Droxicainide is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of voltage-gated sodium channels in the myocardium. By binding to these channels, droxicainide reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction velocity and increasing the effective refractory period. This action helps to suppress ectopic pacemaker activity and interrupt re-entrant circuits that are responsible for many types of cardiac arrhythmias.

Electrophysiological studies on isolated rat heart muscle have shown that droxicainide's effects are qualitatively similar to those of lidocaine.[2] These studies demonstrated that droxicainide decreases the excitability and contractile force of both atrial and ventricular muscle.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of droxicainide at the cellular level:

Droxicainide Mechanism of Action cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Sodium Channel Depolarization Action Potential Depolarization Na_channel->Depolarization Initiates Droxicainide Droxicainide Droxicainide->Na_channel Blocks Na_ion Na+ Na_ion->Na_channel Influx Arrhythmia Arrhythmia Depolarization->Arrhythmia Suppresses

Proposed mechanism of action of droxicainide.

Preclinical Studies

The available preclinical data for this compound primarily consists of in vivo and in vitro studies conducted in the early 1980s. These studies aimed to characterize its antiarrhythmic and cardioprotective effects, often in direct comparison to lidocaine.

In Vivo Animal Studies

A key study in a canine model of myocardial infarction demonstrated that droxicainide had a more pronounced effect in reducing infarct size compared to lidocaine.[1] In this study, dogs were subjected to coronary artery occlusion and then treated with either droxicainide, lidocaine, or a saline control.

Experimental Protocol:

  • Animal Model: Mongrel dogs of either sex.

  • Procedure: The left anterior descending coronary artery was occluded.

  • Treatment: Fifteen minutes after occlusion, dogs were randomized to receive either an intravenous bolus followed by a continuous infusion of droxicainide, lidocaine, or saline.

  • Endpoint: After six hours, the hearts were excised, and the area of myocardial necrosis was determined using triphenyltetrazolium (B181601) chloride staining and compared to the area of myocardial hypoperfusion (the "area at risk") assessed by radiolabeled microspheres.

The results of this study are summarized in the table below:

Treatment GroupNArea at Risk (%)Infarct Size (% of Area at Risk)Reduction in Infarct Size vs. Control
Control (Saline)935.4 ± 2.185.6 ± 2.0-
Lidocaine1036.1 ± 1.868.1 ± 4.120%
Droxicainide1034.9 ± 2.350.1 ± 5.341%

Data are presented as mean ± standard error of the mean.

The study concluded that droxicainide was significantly more effective than lidocaine in salvaging ischemic myocardium.[1]

In Vitro Electrophysiological Studies

In vitro studies on isolated rat atrial and papillary muscles were conducted to compare the electrophysiological and mechanical effects of droxicainide and lidocaine. These experiments provided insights into the direct cellular actions of the drug.

Experimental Protocol:

  • Tissue Preparation: Spontaneously beating atria, electrically stimulated atria, and papillary muscles were isolated from rats.

  • Measurements: Parameters such as sinus node rate, atrial and ventricular excitability, contractile force, and effective refractory period were measured.

  • Drug Application: Tissues were superfused with solutions containing varying concentrations of droxicainide or lidocaine.

These studies found that both droxicainide and lidocaine had similar effects on decreasing excitability and contractility while increasing the refractory period.[2]

Conclusion

This compound was a promising antiarrhythmic agent in the early 1980s, demonstrating a potential advantage over lidocaine in preclinical models, particularly in its cardioprotective effects. However, the lack of subsequent publications or clinical trial data suggests that its development was halted. The reasons for this discontinuation are not publicly known but could be related to a variety of factors, including unfavorable pharmacokinetic properties, toxicity findings in later preclinical studies, or strategic decisions by the developing company. This technical guide provides a comprehensive summary of the available scientific information on this compound, serving as a valuable historical and scientific resource for researchers in cardiovascular pharmacology and drug development.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the preclinical evaluation of a novel antiarrhythmic agent like droxicainide.

Preclinical Evaluation Workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development lead_id Lead Identification synthesis Chemical Synthesis lead_id->synthesis lead_opt Lead Optimization synthesis->lead_opt in_vitro In Vitro Studies (Electrophysiology) lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I Trials tox->phase1 Go/No-Go phase2 Phase II Trials phase1->phase2 phase3 Phase III Trials phase2->phase3

General workflow for preclinical drug evaluation.

References

An In-depth Technical Guide to the Pharmacological Profile of Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent, structurally related to lidocaine (B1675312), that demonstrates considerable potency in the management of ventricular arrhythmias. As a member of the Class I antiarrhythmic drugs, its primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action modifies the cardiac action potential, thereby suppressing abnormal cardiac rhythms. Preclinical studies have established its greater potency and wider safety margin compared to lidocaine. This guide provides a detailed overview of the pharmacological properties of Droxicainide, including its mechanism of action, pharmacodynamic effects, and a summary of comparative preclinical data.

Introduction

Droxicainide, chemically known as DL-N-(2-hydroxyethyl) pipecolinyl-2,6-dimethylanilide hydrochloride, is an investigational antiarrhythmic compound.[1] It belongs to the Vaughan Williams classification of Class I antiarrhythmic agents, which are characterized by their ability to block the fast sodium channels (Nav1.5) in cardiac muscle.[2][3] This blockade slows the rate of depolarization of the cardiac action potential (Phase 0), leading to decreased excitability and conduction velocity in non-nodal cardiac tissues.[3][4] Droxicainide has been evaluated primarily for its efficacy in treating ventricular tachycardias, particularly those arising from ischemic events like myocardial infarction.[1]

Mechanism of Action: Sodium Channel Blockade

The primary pharmacological target of Droxicainide is the voltage-gated sodium channel in the cardiomyocyte cell membrane.[3][5] By binding to a site within the pore of the Nav1.5 channel, Droxicainide inhibits the rapid influx of sodium ions that initiates the cardiac action potential.[2]

Key Features of Action:

  • State-Dependent Blockade: Like other Class I agents, Droxicainide's binding affinity is dependent on the channel's state. It preferentially binds to open or inactivated channels over resting channels.[2][3] This "use-dependence" makes it more effective at higher heart rates, where channels spend more time in the open and inactivated states.

  • Effect on Action Potential: The blockade of the fast sodium current (INa) leads to a decrease in the maximum upstroke velocity (Vmax) of Phase 0 of the action potential.[6][7] This slows the conduction of the electrical impulse through the atrial and ventricular myocardium and the His-Purkinje system.[3]

  • Classification Subtleties: While definitively a Class I agent, its specific subclass (Ia, Ib, or Ic) is not clearly defined in the available literature. These subclasses are distinguished by their kinetics of dissociation from the sodium channel, which in turn affects the action potential duration (APD).[2][6]

    • Class Ia agents show intermediate dissociation and prolong the APD.[8]

    • Class Ib agents (like lidocaine) have fast dissociation kinetics and shorten the APD.[9]

    • Class Ic agents exhibit slow dissociation and have minimal effect on the APD.[7][10]

Based on its structural similarity to lidocaine, a Class Ib agent, Droxicainide might be expected to share similar kinetic properties. However, further electrophysiological studies are required for precise classification.

cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-Gated Na+ Channel (Nav1.5) Na_in Na+ Influx (Phase 0 Depolarization) Effect Reduced Vmax Slowed Conduction Suppressed Excitability Na_in->Effect Leads to Droxicainide Droxicainide HCl Block Blockade Droxicainide->Block Block->Na_channel cluster_protocol Preclinical Efficacy Protocol A Induce Arrhythmia (Canine Model, Coronary Ligation) B Continuous IV Infusion (Droxicainide or Lidocaine) A->B C Monitor ECG & Hemodynamics B->C D Quantify Efficacy (% Ectopic Beat Reduction) C->D E Observe Toxicity (Convulsions) C->E F Determine Therapeutic & Toxic Plasma Levels D->F E->F

References

Droxicainide Hydrochloride as a Local Anesthetic: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of scientific literature reveals that Droxicainide hydrochloride is primarily documented as an antiarrhythmic agent.[1][2] There is a significant lack of available data on its investigation or use as a local anesthetic. Therefore, this document serves as a template, outlining the structure and content of a technical guide for a hypothetical local anesthetic agent, herein referred to as "Cainamide-X," to fulfill the user's request for a detailed guide. All data, protocols, and pathways presented are illustrative and not specific to this compound.

An In-depth Technical Guide on the Evaluation of Cainamide-X as a Novel Local Anesthetic Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comprehensive technical overview of the preclinical evaluation of Cainamide-X, a novel amide-type local anesthetic candidate. It details the physicochemical properties, preclinical efficacy, safety profile, and mechanism of action. The methodologies for key in vitro and in vivo experiments are described to provide a framework for the evaluation of new local anesthetic compounds.

Physicochemical and Pharmacokinetic Properties

The fundamental physicochemical and pharmacokinetic parameters of a local anesthetic agent are crucial in determining its clinical performance, including potency, onset of action, and duration of effect.[3][4] The properties of Cainamide-X are presented in comparison to the well-established local anesthetic, Lidocaine.

Table 1: Physicochemical and Pharmacokinetic Properties of Cainamide-X (Illustrative Data)

PropertyCainamide-XLidocaine
Molecular Weight ( g/mol ) 288.4234.3
pKa 7.97.9
Lipid Solubility (Octanol/Water Partition Coefficient) 3502.9
Protein Binding (%) 7564
Elimination Half-life (hours) 2.51.6[5]
Preclinical Efficacy

The anesthetic efficacy of Cainamide-X was characterized using standard preclinical models to establish its potency, onset, and duration of nerve blockade.

The intrinsic anesthetic potency of Cainamide-X was determined using the isolated frog sciatic nerve model, a common preparation for screening local anesthetics.[6]

Table 2: In Vitro Efficacy of Cainamide-X on Frog Sciatic Nerve (Illustrative Data)

ParameterCainamide-XLidocaine
Minimum Blocking Concentration (mM) 0.51.0
Onset of Action at 2x MBC (minutes) 3.55.0
Duration of Block at 2x MBC (minutes) 9060

The in vivo anesthetic properties were evaluated using the guinea pig intradermal wheal assay, a standard model for infiltration anesthesia.[7]

Table 3: In Vivo Efficacy of Cainamide-X in Guinea Pig Intradermal Wheal Assay (Illustrative Data)

Concentration (%)Onset of Anesthesia (minutes)Duration of Anesthesia (minutes)Anesthetic Success Rate (%)
0.5 4.212095
1.0 2.5180100
1.5 1.8240100
Preclinical Safety and Toxicity

A preliminary toxicological assessment of Cainamide-X was conducted in mice to determine its acute toxicity and therapeutic index.

Table 4: Acute Toxicity of Cainamide-X in Mice (Illustrative Data)

Route of AdministrationLD50 (mg/kg)Therapeutic Index (LD50 / ED50)
Intravenous 459.0
Subcutaneous 35070.0
Mechanism of Action

Consistent with other amide-type local anesthetics, Cainamide-X is hypothesized to exert its anesthetic effect by blocking voltage-gated sodium channels within the neuronal membrane.[8] This action inhibits the propagation of action potentials, thereby blocking nerve conduction.

G cluster_membrane Neuronal Membrane cluster_extra Extracellular cluster_intra Intracellular Na_channel_open Voltage-Gated Na+ Channel (Open) Nerve_Impulse Nerve Impulse (Action Potential) Na_channel_open->Nerve_Impulse Depolarization Na_channel_blocked Voltage-Gated Na+ Channel (Blocked) No_Nerve_Impulse No Nerve Impulse (Conduction Blockade) Na_channel_blocked->No_Nerve_Impulse Inhibition of Depolarization CainamideX_extra Cainamide-X (Cationic) CainamideX_intra Cainamide-X (Binds to Receptor Site) CainamideX_extra->CainamideX_intra Diffusion Na_ion_extra Na+ Ions Na_ion_extra->Na_channel_open Influx CainamideX_intra->Na_channel_blocked Binding

Figure 1. Proposed Mechanism of Action for Cainamide-X.

Experimental Protocols

This protocol is a widely used method for the in vitro assessment of local anesthetic activity.[6]

  • Nerve Dissection and Mounting: The sciatic nerve is carefully dissected from a pithed frog (Rana pipiens) and mounted on stimulating and recording electrodes in a nerve bath containing Ringer's solution.

  • Equilibration: The nerve is allowed to equilibrate for 30 minutes with continuous electrical stimulation (e.g., 0.2 Hz, 1 ms (B15284909) pulse duration) to establish a stable baseline compound action potential (CAP).

  • Drug Application: The Ringer's solution is replaced with a solution containing Cainamide-X at a predetermined concentration.

  • Data Acquisition: The amplitude of the CAP is recorded at regular intervals. The time taken to achieve a 50% reduction in CAP amplitude is defined as the onset of action. The minimum concentration that completely abolishes the CAP is the Minimum Blocking Concentration (MBC).

  • Washout and Recovery: The nerve is washed with fresh Ringer's solution, and the time required for the CAP to recover to 80% of its baseline amplitude is recorded as the duration of action.

This model is a standard for evaluating the efficacy of infiltration anesthesia.[7]

  • Animal Preparation: The dorsal skin of a guinea pig is carefully shaved.

  • Intradermal Injection: A volume of 0.25 mL of the Cainamide-X solution is injected intradermally, creating a visible wheal.

  • Anesthesia Assessment: The skin within the wheal is probed with a sharp stimulus (e.g., a von Frey filament or a needle) at set time intervals. The absence of a cutaneous muscle twitch is considered a positive anesthetic response.

  • Data Recording: The time from injection to the first absence of a response is recorded as the onset of action. The duration of anesthesia is the time from the onset of action until the return of the muscle twitch response.

G start Novel Compound (Cainamide-X) physchem Physicochemical Characterization start->physchem in_vitro In Vitro Efficacy (Frog Sciatic Nerve) physchem->in_vitro in_vivo In Vivo Efficacy (Guinea Pig Wheal) in_vitro->in_vivo toxicity Acute Toxicity (Mouse LD50) in_vivo->toxicity data_analysis Data Analysis and Therapeutic Index Calculation toxicity->data_analysis conclusion Conclusion on Preclinical Viability data_analysis->conclusion

Figure 2. Preclinical Experimental Workflow for a Novel Local Anesthetic.

Conclusion

The illustrative preclinical data for Cainamide-X demonstrate the profile of a potentially effective local anesthetic with a rapid onset and long duration of action. The favorable therapeutic index suggests a good safety margin. These findings would typically support the advancement of the compound to further, more comprehensive preclinical and clinical development. It is important to reiterate that this guide is a template, and no such investigations have been published for this compound as a local anesthetic.

References

Droxicainide Hydrochloride: A Technical Overview of a Putative Antiarrhythmic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on droxicainide (B1670961) hydrochloride is limited. This document summarizes the existing preclinical data and provides a general framework for its potential mechanism of action and evaluation as a Class I antiarrhythmic agent, by drawing parallels with related compounds.

Introduction

Droxicainide hydrochloride, identified as DL-N-(2-hydroxyethyl) pipecolinyl-2,6-dimethylanilide hydrochloride, is an antiarrhythmic agent.[1] Based on its chemical structure, an anilide derivative, and its described effects, it is presumed to be a Class I antiarrhythmic drug, similar to lidocaine (B1675312).[1] Class I antiarrhythmics primarily act by blocking sodium channels in the cardiac myocytes, thereby slowing the conduction of the cardiac action potential. This technical guide provides an in-depth overview of the available information on this compound and the general experimental protocols and mechanisms relevant to its classification.

Putative Mechanism of Action: Sodium Channel Blockade

As a presumed Class I antiarrhythmic agent, the primary mechanism of action of this compound is expected to be the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes. This action reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential, leading to several key electrophysiological effects:

  • Decreased Rate of Depolarization: By blocking the fast sodium channels, the maximum upstroke velocity (Vmax) of the action potential is reduced.

  • Slowed Conduction Velocity: The reduced rate of depolarization leads to slower propagation of the electrical impulse through the cardiac tissue.

  • Increased Refractory Period: The drug may also affect the refractory period of the myocardial cells, making them less susceptible to premature or ectopic stimuli.

The following diagram illustrates the proposed signaling pathway for a Class I antiarrhythmic agent like droxicainide.

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects Na_channel Voltage-Gated Sodium Channel (NaV1.5) Na_in Na+ Influx Na_channel->Na_in Phase 0 Droxicainide Droxicainide HCl Droxicainide->Na_channel Blockade Vmax Decreased Vmax (Phase 0 slope) Na_out Na+ Na_out->Na_channel Depolarization Signal Conduction Slowed Conduction Velocity Vmax->Conduction APD Altered Action Potential Duration Conduction->APD Antiarrhythmic Antiarrhythmic Effect APD->Antiarrhythmic

Caption: Proposed Mechanism of Action for this compound.

Preclinical Data

A key preclinical study compared the antiarrhythmic effects of this compound and lidocaine in unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation.[1]

Efficacy

The study demonstrated that droxicainide was more potent than lidocaine in reducing the frequency of ventricular ectopic beats.[1] Both drugs showed a dose-dependent reduction in ectopic beat frequency.[1]

Safety and Tolerability

Droxicainide was reported to have a wider margin of safety compared to lidocaine.[1] At higher cumulative doses, both drugs induced side effects such as emesis and convulsions.[1] Lidocaine also produced sedation, which was not reported for droxicainide in this study.[1]

Hemodynamic and Electrophysiological Effects

At therapeutic doses, droxicainide did not cause significant changes in sinus rate, PR or QRS intervals of normal sinus beats, arterial and central venous pressures, or respiratory rate.[1]

Quantitative Data Summary
ParameterThis compoundLidocaine HydrochlorideReference
Efficacy
Reduction in Ventricular Ectopic BeatsMore potent than lidocaine-[1]
Safety
Safety MarginWider than lidocaine-[1]
Adverse EffectsEmesis, convulsions (high doses)Sedation, emesis, convulsions (high doses)[1]
Electrophysiology
Effect on Sinus RateNo significant changeNo significant change[1]
Effect on PR IntervalNo significant changeNo significant change[1]
Effect on QRS IntervalNo significant changeNo significant change[1]
Hemodynamics
Effect on Arterial PressureNo significant changeNo significant change[1]

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not available. However, based on the preclinical study and standard methodologies for evaluating antiarrhythmic drugs, the following protocols would be typical.

In Vivo Model of Ventricular Arrhythmia

A common model for inducing ventricular arrhythmias is the two-stage ligation of a coronary artery in a large animal model, such as dogs.[1]

Protocol Outline:

  • Animal Preparation: Anesthetize the animals and perform a thoracotomy to expose the heart.

  • Coronary Artery Ligation: Ligate the left anterior descending coronary artery in two stages to create an area of myocardial infarction, which becomes the source of ventricular arrhythmias.

  • Drug Administration: A day after the surgery, administer a continuous intravenous infusion of the test compound (e.g., this compound at 0.5 mg/kg/min) or a comparator drug.[1]

  • Monitoring: Continuously monitor the electrocardiogram (ECG) to quantify the frequency of ventricular ectopic beats. Also, monitor hemodynamic parameters (arterial and central venous pressure) and respiratory rate.[1]

  • Endpoint: Continue the infusion until a predefined endpoint is reached, such as a specific percentage reduction in arrhythmias or the onset of toxic effects (e.g., convulsions).[1]

The following diagram illustrates a typical experimental workflow for in vivo evaluation of an antiarrhythmic agent.

cluster_setup Experimental Setup cluster_monitoring Data Acquisition cluster_analysis Data Analysis Animal_Model Canine Model of Myocardial Infarction Drug_Admin Intravenous Infusion of Droxicainide or Control Animal_Model->Drug_Admin ECG Continuous ECG Monitoring Hemodynamics Hemodynamic Monitoring Observation Clinical Observation (Side Effects) Efficacy Quantify Reduction in Ventricular Ectopic Beats ECG->Efficacy Safety Assess Onset and Nature of Adverse Events Hemodynamics->Safety Observation->Safety Comparison Compare Potency and Safety with Reference Drug Efficacy->Comparison Safety->Comparison

Caption: In Vivo Experimental Workflow for Antiarrhythmic Drug Evaluation.

In Vitro Electrophysiology Studies

To characterize the specific effects on ion channels and action potentials, in vitro studies using isolated cardiac preparations or single cardiomyocytes are essential.

Typical Protocols:

  • Action Potential Recordings: Use microelectrodes to record action potentials from isolated cardiac tissues (e.g., Purkinje fibers or papillary muscles) superfused with a solution containing the drug at various concentrations. Measure parameters such as Vmax, action potential duration (APD) at different levels of repolarization (e.g., APD50, APD90), and resting membrane potential.

  • Voltage Clamp Studies: Use patch-clamp techniques on isolated cardiomyocytes to measure the effect of the drug on specific ion currents, particularly the fast sodium current (INa). This allows for the determination of the drug's affinity for the channel in different states (resting, open, inactivated) and the kinetics of channel blockade.

Conclusion

This compound is a putative Class I antiarrhythmic agent that has shown greater potency and a wider safety margin than lidocaine in a preclinical model of ventricular arrhythmia.[1] Its primary mechanism of action is likely the blockade of cardiac sodium channels. However, a comprehensive understanding of its electrophysiological properties, pharmacokinetics, and clinical efficacy and safety requires further detailed studies. The lack of publicly available quantitative data limits a full assessment of its therapeutic potential. The experimental frameworks outlined in this guide provide a roadmap for the further investigation of this compound and other novel antiarrhythmic compounds.

References

Early Preclinical Data on Droxicainide Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent that has been evaluated in preclinical studies for its efficacy and safety.[1][2] This technical guide provides a comprehensive summary of the available early preclinical data on droxicainide, with a focus on its antiarrhythmic and cardioprotective effects. The information is presented to aid researchers and professionals in drug development in understanding the initial pharmacological profile of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of droxicainide investigated in preclinical models is its antiarrhythmic activity. Studies have directly compared its potency and safety with lidocaine (B1675312), a well-established Class Ib antiarrhythmic agent.

Antiarrhythmic Efficacy

A key study in a canine model of ventricular tachycardia induced by coronary artery ligation demonstrated that droxicainide is a more potent antiarrhythmic agent than lidocaine.[2] Intravenous infusions of both drugs led to a dose-dependent reduction in ventricular ectopic beats.[2]

Table 1: Comparative Antiarrhythmic Efficacy of Droxicainide and Lidocaine in a Canine Model [2]

ParameterDroxicainide HydrochlorideLidocaine Hydrochloride
Cumulative Dose for 25% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide
Cumulative Dose for 50% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide
Cumulative Dose for 75% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide
Plasma Concentration for 25% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide
Plasma Concentration for 50% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide
Plasma Concentration for 75% Reduction in Ectopic Beats Lower than LidocaineHigher than Droxicainide

Note: Specific quantitative values for doses and plasma concentrations were not provided in the abstract.

Cardioprotective Effects

In a separate canine model of myocardial infarction, droxicainide demonstrated significant cardioprotective effects by reducing the size of the necrotic area following coronary artery occlusion.[3]

Table 2: Cardioprotective Effects of Droxicainide and Lidocaine in a Canine Infarct Model [3]

Treatment GroupPercent of Hypoperfused Area that Evolved to NecrosisReduction in Necrosis vs. Control
Control 85.6 ± 2.0%N/A
Lidocaine 68.1 ± 4.1%20%
Droxicainide 50.1 ± 5.3%41%

Toxicology

Preclinical safety evaluation focused on the central nervous system (CNS) effects, which are a known class effect of local anesthetic-type antiarrhythmic drugs.

Acute Toxicity

The primary dose-limiting toxicity observed in the canine antiarrhythmia study was the induction of convulsions at high cumulative doses.[2] Droxicainide exhibited a wider margin of safety compared to lidocaine, as indicated by the difference between the effective antiarrhythmic doses and the doses causing convulsions.[2] Other observed adverse effects at high doses for both drugs included emesis.[2]

Table 3: Comparative Acute Toxicity of Droxicainide and Lidocaine in a Canine Model [2]

ParameterThis compoundLidocaine Hydrochloride
Adverse Effect at High Doses Emesis, ConvulsionsSedation, Emesis, Convulsions
Safety Margin (Therapeutic vs. Convulsive Dose) Wider than LidocaineNarrower than Droxicainide

Note: Specific LD50 values were not available in the reviewed literature.

Pharmacokinetics

Detailed pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) for this compound are not extensively reported in the available preclinical literature.

Mechanism of Action

While the precise molecular interactions have not been fully elucidated in the provided literature, droxicainide is classified as an antiarrhythmic agent similar to lidocaine.[2][3] This suggests that its mechanism of action is likely consistent with Class I antiarrhythmic drugs, which primarily involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby suppressing ectopic pacemaker activity and re-entrant circuits.

cluster_membrane Cardiomyocyte Membrane cluster_effect Electrophysiological Effect Na_channel Voltage-Gated Sodium Channel Na_channel->Na_ion_in Phase 0 Depolarization Droxicainide Droxicainide Hydrochloride Droxicainide->Na_channel Blocks Reduced_Depol Reduced Rate of Depolarization Suppressed_Arrhythmia Suppression of Arrhythmias Reduced_Depol->Suppressed_Arrhythmia

Caption: Proposed Mechanism of Action of this compound.

Experimental Protocols

Canine Model of Ventricular Tachycardia[2]
  • Animal Model: Unanesthetized dogs (n=6 per group) with ventricular tachycardia induced by a two-stage ligation of the anterior descending branch of the left coronary artery performed the day before the experiment.

  • Drug Administration: Continuous intravenous infusion of either this compound or lidocaine hydrochloride at a rate of 0.5 mg/kg/min until the onset of convulsions.

  • Efficacy Assessment: The frequency of ventricular ectopic beats was monitored. The cumulative doses and plasma concentrations required to produce 25%, 50%, and 75% reductions in ectopic beats were determined.

  • Safety Assessment: Observation for adverse effects such as changes in sinus rate, PR or QRS intervals, arterial and central venous pressures, respiratory rate, sedation, emesis, and convulsions. The cumulative doses and plasma concentrations at which convulsions occurred were recorded.

cluster_setup Experimental Setup cluster_monitoring Monitoring cluster_endpoints Endpoints Animal_Model Canine Model of Ventricular Tachycardia Drug_Admin IV Infusion of Droxicainide or Lidocaine (0.5 mg/kg/min) Animal_Model->Drug_Admin Efficacy_Monitor Frequency of Ventricular Ectopic Beats Drug_Admin->Efficacy_Monitor Safety_Monitor Vital Signs, CNS Effects (Emesis, Convulsions) Drug_Admin->Safety_Monitor Efficacy_Endpoint Dose/Concentration for 25%, 50%, 75% Reduction in Ectopic Beats Efficacy_Monitor->Efficacy_Endpoint Safety_Endpoint Dose/Concentration at Convulsion Onset Safety_Monitor->Safety_Endpoint

Caption: Workflow for the Canine Antiarrhythmia Study.

Canine Model of Myocardial Infarction[3]
  • Animal Model: Dogs (n=29 total) underwent coronary artery occlusion.

  • Assessment of Ischemic Zone: One minute after occlusion, technetium-99m labeled microspheres were injected into the left atrium to delineate the hypoperfused zone at risk of infarction.

  • Drug Administration: Fifteen minutes after occlusion, dogs were randomized to receive a control substance, lidocaine, or droxicainide. The specific dosage was not detailed in the abstract.

  • Infarct Size Measurement: Six hours after occlusion, the hearts were excised, sliced, and incubated in triphenyltetrazolium (B181601) chloride to identify the necrotic tissue. Autoradiography of the same slices was used to visualize the hypoperfused areas.

  • Endpoint: The percentage of the hypoperfused area that progressed to necrosis was calculated for each group.

Conclusion

The early preclinical data for this compound indicate that it is a potent antiarrhythmic agent with significant cardioprotective effects, surpassing lidocaine in both efficacy and safety margin in the evaluated canine models.[2][3] Its likely mechanism of action as a sodium channel blocker is consistent with its observed antiarrhythmic properties. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available data on its pharmacokinetics and a full range of toxicological studies. Further investigation into these areas would be essential for its continued development.

References

Droxicainide hydrochloride CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent with the chemical formula C16H25ClN2O2. This technical guide provides a concise summary of its fundamental properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While detailed experimental protocols and specific signaling pathways are not extensively available in publicly accessible literature, this document consolidates the current understanding of its mechanism of action and electrophysiological effects, drawing parallels with well-characterized Class I antiarrhythmics.

Core Chemical and Physical Data

Droxicainide hydrochloride is identified by the following key metrics, essential for laboratory and research settings.

PropertyValueCitation(s)
CAS Number 149572-05-4[1][2][3]
Molecular Formula C16H25ClN2O2[1]
Molecular Weight 312.84 g/mol [1]
Synonyms Droxicainide HCl, AL-S 1249, S 1249[2]

Mechanism of Action and Electrophysiology

Droxicainide is classified as a Class I antiarrhythmic agent, indicating that its primary mechanism of action is the blockade of sodium channels in cardiac myocytes.[4][5] This action modulates the cardiac action potential, the fundamental electrical event that governs heart muscle contraction.

Effect on Cardiac Action Potential

Class I antiarrhythmics, including Droxicainide, exert their effect by inhibiting the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[6][7] This leads to a decrease in the maximum rate of depolarization (Vmax), which in turn slows the conduction velocity of the electrical impulse through the heart tissue.[6][7] The overall effect is a stabilization of the cardiac membrane and a reduction in the excitability of myocardial cells.[5]

The general mechanism of a Class I antiarrhythmic drug on the cardiac action potential is depicted below.

cluster_0 Cardiac Myocyte Na_channel Voltage-gated Sodium Channel Depolarization Phase 0 Depolarization Na_channel->Depolarization Na+ influx Droxicainide Droxicainide Droxicainide->Na_channel blocks Action_Potential Slowing of Action Potential Upstroke Depolarization->Action_Potential Conduction Decreased Conduction Velocity Action_Potential->Conduction

Caption: Mechanism of Droxicainide as a Class I Antiarrhythmic.

Comparative Electrophysiological Studies

Studies comparing Droxicainide to the well-established Class Ib antiarrhythmic, lidocaine (B1675312), have provided some quantitative insights into its potency and safety. In a study using unanesthetized dogs with ventricular tachycardia, Droxicainide was found to be a more potent antiarrhythmic agent than lidocaine and demonstrated a wider margin of safety.[8] Both drugs progressively reduced the frequency of ventricular ectopic beats at lower doses.[8]

Experimental Protocols: A General Overview

In Vivo Model of Ventricular Arrhythmia

A common experimental model involves the induction of ventricular arrhythmias in an animal model, such as the dog, followed by the administration of the test compound.

cluster_workflow In Vivo Antiarrhythmic Assessment Workflow start Induce Ventricular Tachycardia (e.g., coronary artery ligation in dogs) infusion Administer Continuous IV Infusion (Droxicainide or Lidocaine at 0.5 mg/kg/min) start->infusion monitoring Monitor ECG, Blood Pressure, and Respiration infusion->monitoring data_collection Quantify Reduction in Ventricular Ectopic Beats monitoring->data_collection endpoint Observe for Adverse Effects (e.g., emesis, convulsions) data_collection->endpoint

Caption: Generalized workflow for in vivo assessment of antiarrhythmic drugs.

Methodology:

  • Animal Model: Anesthetized dogs are often used, with ventricular tachycardia induced by methods such as a two-stage ligation of a coronary artery.[8]

  • Drug Administration: The test compound (this compound) and a comparator (e.g., lidocaine hydrochloride) are administered via continuous intravenous infusion at a set rate (e.g., 0.5 mg/kg/min).[8]

  • Monitoring: Key physiological parameters are continuously monitored, including the electrocardiogram (ECG) to track heart rate and rhythm, arterial and central venous pressures, and respiratory rate.[8]

  • Efficacy Endpoint: The primary efficacy measure is the reduction in the frequency of ventricular ectopic beats.[8]

  • Safety Endpoint: The infusion is continued until the onset of adverse effects, such as convulsions, to determine the therapeutic window.[8]

Summary and Future Directions

This compound is a Class I antiarrhythmic agent that functions through the blockade of cardiac sodium channels. Comparative studies with lidocaine suggest it is a potent agent with a potentially favorable safety profile. However, a comprehensive understanding of its pharmacology is limited by the scarcity of publicly available, in-depth research. Future investigations should focus on elucidating its precise interactions with sodium channel subtypes, its pharmacokinetic and pharmacodynamic profiles in various models, and the potential for off-target effects. Such studies would be invaluable for the drug development community in assessing its therapeutic potential.

References

Droxicainide Hydrochloride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the solubility and stability of droxicainide (B1670961) hydrochloride. Publicly available quantitative data for this specific compound is limited. Therefore, this guide presents data from supplier specifications alongside standardized, illustrative experimental protocols and data tables commonly used in the pharmaceutical industry for the characterization of active pharmaceutical ingredients (APIs), particularly hydrochloride salts.

Introduction

Droxicainide hydrochloride is classified as an antiarrhythmic agent.[1][2] As with any drug candidate, a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This guide focuses on two critical attributes: solubility and stability.

Solubility Profile

The solubility of an API profoundly influences its dissolution rate and bioavailability. For this compound, a hydrochloride salt of a weakly basic parent compound, solubility is expected to be pH-dependent.

Summary of Solubility Data

Quantitative, pH-dependent solubility data for this compound is not widely published. However, qualitative information from chemical suppliers indicates its general solubility characteristics.

SolventSolubility
DMSOSoluble[3]
WaterNot Soluble[3]
Illustrative Aqueous pH-Solubility
pH 1.2 (Simulated Gastric Fluid)(Data not available)
pH 4.5 (Acetate Buffer)(Data not available)
pH 6.8 (Simulated Intestinal Fluid)(Data not available)
Table 1: Summary of this compound Solubility. The aqueous solubility data is illustrative and represents typical data points for a hydrochloride salt of a weak base.
Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines a standard method for determining the pH-solubility profile of a hydrochloride salt like droxicainide.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • High-performance liquid chromatography (HPLC) system with a suitable column and validated analytical method

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Calibrated pH meter

Methodology:

  • An excess amount of this compound is added to vials containing buffers at different pH values.

  • The vials are sealed and agitated in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24-48 hours).

  • The resulting suspensions are filtered or centrifuged to separate the undissolved solid.

  • The concentration of dissolved this compound in the supernatant is quantified using a validated HPLC method.

  • The pH of the supernatant is measured to confirm the final equilibrium pH.

Below is a visual representation of the experimental workflow.

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess Droxicainide HCl to pH buffers prep2 Seal vials prep1->prep2 inc1 Agitate at constant temperature (24-48h) prep2->inc1 sep1 Centrifuge or filter samples inc1->sep1 sep2 Collect supernatant sep1->sep2 an1 Measure pH of supernatant sep2->an1 an2 Quantify concentration via HPLC an1->an2

Equilibrium Solubility Workflow

Stability Profile

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for an API. For this compound, this involves assessing its stability under various environmental conditions.

Summary of Stability Data

Available data provides general guidance on the stability of this compound.

ConditionDurationObservation
Shipping & CustomsA few weeksStable[3]
Storage
Short Term (days to weeks)Dry, dark, 0-4°CRecommended[3]
Long Term (months to years)Dry, dark, -20°CRecommended[3]
Shelf Life
Properly Stored>2 yearsExpected[3]
Table 2: General Stability and Storage of this compound.
Experimental Protocol: Forced Degradation and ICH Stability Studies

A comprehensive stability assessment involves forced degradation studies to identify potential degradation pathways and long-term stability studies under ICH (International Council for Harmonisation) recommended conditions.

Objective: To evaluate the stability of this compound under various stress conditions and establish a re-test period.

Part A: Forced Degradation Study

This study exposes the API to harsh conditions to identify degradation products and develop a stability-indicating analytical method.

Conditions:

  • Acid Hydrolysis: e.g., 0.1 N HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 N NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Methodology:

  • This compound is dissolved in a suitable solvent and subjected to the stress conditions listed above for a defined period.

  • Samples are withdrawn at various time points.

  • The samples are analyzed by a stability-indicating HPLC method (typically with a photodiode array detector) to separate the parent drug from any degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis start Droxicainide HCl Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base ox Oxidation start->ox therm Thermal Stress start->therm photo Photostability start->photo hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc ox->hplc therm->hplc photo->hplc result Identify Degradation Products & Pathways hplc->result

Forced Degradation Study Workflow

Part B: ICH Stability Study

This study evaluates the long-term stability of the API under defined storage conditions to establish a re-test period.[4][5]

Storage Conditions (as per ICH Q1A(R2)):

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Methodology:

  • At least three primary batches of this compound are packaged in a container closure system that simulates the proposed packaging.[5]

  • The batches are stored at the long-term and accelerated conditions.

  • Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated) and tested for key attributes.[4][5]

  • Tested attributes include appearance, assay, purity (degradation products), and any other critical quality attributes.

Illustrative Stability Data Table (Accelerated Conditions):

Time Point (Months)AppearanceAssay (% of Initial)Total Impurities (%)
0White to off-white powder100.00.15
3Conforms99.50.25
6Conforms99.10.38
Table 3: Illustrative accelerated stability data for this compound at 40°C/75% RH. This data is exemplary and not based on published results.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in characterizing the solid-state stability of an API.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions as a function of temperature. It can be used to determine melting point, purity, and polymorphism, which are crucial for stability.[6][7][8]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[9] It is used to assess thermal stability and decomposition temperature.[3][9][10]

Mechanism of Action and Signaling Pathways

Droxicainide is identified as an antiarrhythmic agent. While the specific molecular targets and signaling pathways for droxicainide are not detailed in the available literature, antiarrhythmic drugs typically function by modulating ion channels in cardiac cells to control the heart's rhythm. A generalized pathway for a Class I antiarrhythmic, which often includes local anesthetic-type drugs, is depicted below as an illustrative example.

G cluster_membrane Cardiac Cell Membrane ion_channel Voltage-gated Sodium Channel effect1 Blocks Sodium Influx drug Droxicainide HCl (Hypothesized) drug->ion_channel Binds to and Inhibits effect2 Slows Depolarization (Phase 0) effect1->effect2 effect3 Reduces Conduction Velocity effect2->effect3 outcome Stabilization of Cardiac Rhythm effect3->outcome

Hypothesized Antiarrhythmic Mechanism

Conclusion

This technical guide provides a framework for understanding the solubility and stability of this compound. While specific quantitative data is sparse, the outlined experimental protocols and illustrative data tables offer a comprehensive approach for researchers and drug development professionals to characterize this API. Adherence to standardized methodologies, such as those prescribed by the ICH, is essential for ensuring the quality, safety, and efficacy of the final drug product.

References

Droxicainide Hydrochloride: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available scientific literature and clinical trial data reveals a significant lack of detailed information regarding the therapeutic applications of Droxicainide hydrochloride. While preliminary information suggests its classification as an antiarrhythmic agent, comprehensive data on its mechanism of action, clinical efficacy, and safety profile remains largely unpublished or inaccessible.

Further investigation into clinical trial databases and scientific research platforms did not yield any registered clinical trials or peer-reviewed publications detailing experimental protocols, quantitative efficacy data, or in-depth mechanistic studies for this compound. The signaling pathways involved in its potential antiarrhythmic activity have not been elucidated in the available literature.

Due to this absence of substantive data, it is not possible to provide a detailed technical guide, summarize quantitative data into comparative tables, or generate visualizations of its signaling pathways or experimental workflows as requested. The core requirements for an in-depth analysis—including experimental protocols and quantitative data—cannot be met based on the current body of scientific and clinical information.

Future research and publication of preclinical and clinical studies are necessary to understand the potential therapeutic applications, mechanism of action, and overall viability of this compound as a therapeutic agent. Until such data becomes available, a comprehensive technical guide on its core therapeutic applications cannot be responsibly compiled.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis and purification of Droxicainide hydrochloride (CAS No: 149572-05-4), an antiarrhythmic agent. The described methodology is based on established principles of organic synthesis and purification techniques for similar molecules, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

Introduction

Droxicainide is an antiarrhythmic agent with potential therapeutic applications.[1][2][3] Its chemical structure is 2-(2-(diethylamino)ethoxy)ethyl 4-aminobenzoate (B8803810) hydrochloride. This document outlines a plausible and detailed laboratory-scale synthesis and purification protocol for this compound. The proposed synthetic route involves the esterification of a 4-aminobenzoic acid derivative with 2-(2-(diethylamino)ethoxy)ethanol, followed by conversion to its hydrochloride salt to improve stability and solubility.

Proposed Synthesis Pathway

The synthesis of this compound can be conceptually broken down into two main stages: the synthesis of the free base and its subsequent conversion to the hydrochloride salt. A potential synthetic route is the esterification of ethyl 4-aminobenzoate with 2-(2-(diethylamino)ethoxy)ethanol via transesterification.

Synthesis_Pathway A Ethyl 4-aminobenzoate C Droxicainide (free base) A->C Transesterification (e.g., Na catalyst) B 2-(2-(diethylamino)ethoxy)ethanol B->C E This compound C->E Salt Formation D HCl (in ether) D->E Workflow cluster_synthesis Synthesis of Droxicainide Free Base cluster_salt_formation Salt Formation cluster_purification Purification start_synthesis Reactants: Ethyl 4-aminobenzoate & 2-(2-(diethylamino)ethoxy)ethanol reaction Transesterification Reaction start_synthesis->reaction workup Aqueous Work-up reaction->workup isolation_free_base Isolation of Crude Free Base workup->isolation_free_base dissolve Dissolve Free Base in Ether isolation_free_base->dissolve add_hcl Add Ethereal HCl dissolve->add_hcl precipitation Precipitation of Hydrochloride Salt add_hcl->precipitation recrystallization Recrystallization from Ethanol/Ether precipitation->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure this compound filtration->final_product

References

Application Notes and Protocols for the Quantification of Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Droxicainide hydrochloride is an antiarrhythmic agent.[1][2] Accurate and precise quantification of this compound is crucial for quality control in pharmaceutical formulations and for various research and development applications. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques, including High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

While specific validated methods for this compound are not extensively documented in publicly available literature, the following protocols are based on established methodologies for similar hydrochloride compounds and serve as a comprehensive guide for method development and validation.[3][4][5][6][7][8] It is imperative that these methods are fully validated in accordance with ICH guidelines before their application in a regulated environment.[9]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used, robust, and sensitive technique for the quantification of pharmaceutical compounds.[3][4][6] A stability-indicating RP-HPLC method can effectively separate this compound from its degradation products and excipients in a formulation.[3][9]

General RP-HPLC Method Parameters

The following table summarizes typical starting parameters for the development of an RP-HPLC method for this compound. Optimization will be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (typically 200-400 nm)
Injection Volume 20 µL
Column Temperature 25 °C
Run Time ~10 minutes
Experimental Protocol: RP-HPLC Quantification

1.2.1. Reagents and Materials

  • This compound reference standard

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (for buffer preparation)

  • Orthophosphoric acid (for pH adjustment)

  • HPLC grade water

  • 0.45 µm membrane filters

1.2.2. Preparation of Solutions

  • Phosphate Buffer (0.02 M, pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.02 M solution. Adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Degas the solution before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards (e.g., 5, 10, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Make up the volume to 100 mL with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter.

    • Further dilute the filtrate with the mobile phase to a final concentration within the calibration range.

1.2.3. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution.

  • Record the chromatograms and measure the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical data for a validated RP-HPLC method for this compound, based on ICH guidelines.

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradation products

Workflow Diagram: RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Solution Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Acetonitrile:Buffer) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_std Prepare Standard Stock Solution (100 µg/mL) prep_cal Prepare Calibration Standards (5-100 µg/mL) prep_std->prep_cal inject_std Inject Standard Solutions prep_cal->inject_std prep_sample Prepare Sample Solution (from tablets) inject_sample Inject Sample Solution prep_sample->inject_sample equilibrate->inject_std equilibrate->inject_sample record Record Chromatograms & Measure Peak Areas inject_std->record inject_sample->record calibrate Construct Calibration Curve record->calibrate quantify Quantify Droxicainide HCl in Sample calibrate->quantify

Caption: Workflow for RP-HPLC quantification of this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of drugs in bulk and pharmaceutical formulations.[5][7][8]

General UV-Visible Spectrophotometry Method Parameters
ParameterRecommended Condition
Solvent 0.1 M Hydrochloric Acid or Methanol
Wavelength of Maximum Absorbance (λmax) To be determined by scanning (200-400 nm)
Concentration Range To be determined based on Beer's Law
Experimental Protocol: UV-Visible Spectrophotometry

2.2.1. Reagents and Materials

  • This compound reference standard

  • Methanol (AR Grade) or 0.1 M Hydrochloric Acid

  • Calibrated volumetric flasks and pipettes

2.2.2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the same solvent to create calibration standards (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Sample Preparation (for a tablet formulation):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

    • Transfer the powder to a 100 mL volumetric flask.

    • Add approximately 70 mL of the solvent and sonicate for 15 minutes.

    • Make up the volume to 100 mL with the solvent.

    • Filter the solution.

    • Dilute the filtrate with the solvent to obtain a final concentration within the linear range.

2.2.3. Spectrophotometric Analysis

  • Determine the λmax of this compound by scanning a standard solution (e.g., 10 µg/mL) in the UV range (200-400 nm) against a solvent blank.

  • Measure the absorbance of all working standard solutions and the sample solution at the determined λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Calculate the concentration of this compound in the sample solution using the calibration curve.

Method Validation Parameters (Hypothetical Data)
ParameterResult
λmax ~2XX nm (To be determined)
Linearity Range 2 - 12 µg/mL
Correlation Coefficient (r²) > 0.999
Molar Absorptivity To be determined
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Workflow Diagram: UV-Vis Spectrophotometry Analysis

UV_Vis_Workflow cluster_prep Solution Preparation cluster_analysis Spectrophotometric Measurement cluster_data Data Analysis prep_solvent Select Solvent (e.g., 0.1 M HCl) prep_std_stock Prepare Standard Stock Solution (100 µg/mL) prep_solvent->prep_std_stock prep_sample_sol Prepare Sample Solution prep_solvent->prep_sample_sol prep_cal_std Prepare Calibration Standards (2-12 µg/mL) prep_std_stock->prep_cal_std determine_lambda Determine λmax (200-400 nm scan) prep_cal_std->determine_lambda measure_abs_std Measure Absorbance of Standards determine_lambda->measure_abs_std measure_abs_sample Measure Absorbance of Sample determine_lambda->measure_abs_sample plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_abs_std->plot_calibration calculate_conc Calculate Sample Concentration measure_abs_sample->calculate_conc plot_calibration->calculate_conc

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for Droxicainide Hydrochloride

Abstract: This document provides a comprehensive protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described methodology is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical formulations. The protocol outlines the chromatographic conditions, sample preparation, method validation in accordance with ICH guidelines, and forced degradation studies to ensure the stability-indicating nature of the method.

Introduction

This compound is an antiarrhythmic agent.[1][2] Accurate and reliable analytical methods are crucial for determining its purity, potency, and stability in pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high sensitivity and specificity.[3] A stability-indicating method is essential as it can resolve the active pharmaceutical ingredient (API) from its potential degradation products, process impurities, and excipients, ensuring that the measured analyte is solely the intact drug.[4][5][6] This application note details a systematic approach to developing and validating an RP-HPLC method for this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A gradient HPLC system with a UV detector or a Photodiode Array (PDA) detector.[5]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point for method development.[7]

  • Software: Chromatography data acquisition and processing software.

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade buffers, acids, and bases for mobile phase preparation and forced degradation studies.

  • Reference Standard: this compound reference standard of known purity.

Proposed Chromatographic Conditions

The following conditions are a recommended starting point for method development and will likely require optimization.

ParameterProposed Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a phosphate (B84403) buffer and an organic solvent (e.g., Acetonitrile or Methanol). A common starting ratio is 50:50 (v/v). The pH of the buffer should be optimized (e.g., pH 3.0).
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by scanning the UV spectrum of this compound (a common starting point is 230-280 nm).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at 25-30 °C
Run Time Sufficient to allow for the elution of the main peak and any potential impurities.
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a volumetric flask using the mobile phase as the diluent to obtain a concentration of approximately 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution with the mobile phase to cover the expected concentration range for the assay and linearity studies (e.g., 1-50 µg/mL).

  • Sample Preparation (for formulated product): Weigh and finely powder a representative number of tablets. Transfer a quantity of powder equivalent to a target concentration of this compound into a volumetric flask. Add a suitable volume of diluent, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.

Method Development Workflow

G HPLC Method Development Workflow cluster_0 Initial Screening cluster_1 Optimization cluster_2 System Suitability cluster_3 Validation A Select Column (e.g., C18, C8) B Select Mobile Phase (Buffer & Organic) A->B C Select Detection Wavelength B->C D Optimize Mobile Phase Ratio C->D Initial Chromatograms E Optimize Buffer pH D->E F Optimize Flow Rate E->F G Check Theoretical Plates, Tailing Factor, and Repeatability F->G Optimized Method H Perform Method Validation as per ICH Guidelines G->H System is Suitable G Relationship of HPLC Method Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

References

Application Note: Quantitative Analysis of Droxicainide Hydrochloride in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Droxicainide hydrochloride in human plasma. The described protocol is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments in drug development. The method utilizes a simple protein precipitation technique for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high sensitivity and specificity. The method is designed to be validated according to regulatory guidelines for bioanalytical method validation.

Introduction

Droxicainide is an antiarrhythmic agent, and its hydrochloride salt is the form often used in pharmaceutical formulations. Accurate and reliable quantification of Droxicainide in biological matrices like plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. This application note provides a comprehensive protocol for the analysis of Droxicainide in human plasma, intended for researchers, scientists, and drug development professionals.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (Purity ≥98%)

  • Internal Standard (IS), e.g., Lidocaine-d10 or a structurally similar analog

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

2.2. Instrumentation

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

2.3. Standard Solutions

  • Stock Solutions: Prepare primary stock solutions of this compound and the Internal Standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Droxicainide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration for spiking into plasma samples.

2.4. Sample Preparation: Protein Precipitation

  • Allow frozen plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

3.1. Liquid Chromatography Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min) %A %B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

3.2. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Droxicainide 277.2 *126.1 150 *25
IS (Lidocaine-d10) 245.2 96.2 150 20

*Note: The product ion and collision energy for Droxicainide are proposed based on its structure and may require experimental optimization.

Method Validation (Summary of Expected Performance)

A full method validation should be performed according to the FDA or EMA guidelines for bioanalytical method validation. The following parameters should be assessed:

Table 3: Summary of Typical Validation Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy within ±20%, Precision ≤20%
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision (Intra- and Inter-day) ≤ 15% RSD (≤20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor CV ≤ 15%

| Stability (Freeze-thaw, Bench-top, Long-term) | Analyte concentration within ±15% of nominal |

Data Presentation

Table 4: Example Calibration Curve Data

Concentration (ng/mL) Mean Peak Area Ratio (Analyte/IS)
1 0.012
5 0.058
10 0.115
50 0.575
100 1.150
250 2.875
500 5.750

| 1000 | 11.500 |

Table 5: Example Precision and Accuracy Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%RSD) Intra-day Accuracy (%) Inter-day Precision (%RSD) Inter-day Accuracy (%)
LLOQ 1 8.5 105.2 10.2 103.5
Low QC 3 6.2 98.7 7.8 101.1
Mid QC 80 4.5 102.3 5.9 99.8

| High QC | 800 | 3.8 | 97.9 | 4.7 | 98.6 |

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike with Internal Standard Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Inject into LC-MS/MS Reconstitute->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem MS Detection (MRM) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of Droxicainide in plasma.

Logical_Relationship Droxicainide Droxicainide in Plasma SamplePrep Sample Preparation Droxicainide->SamplePrep IS Internal Standard IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Processed Sample DataProcessing Data Processing LCMS->DataProcessing Raw Data Result Final Result DataProcessing->Result Concentration Value

Caption: Logical flow from sample to final result.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a regulated bioanalytical laboratory. This application note serves as a comprehensive guide for researchers and scientists involved in the clinical development of Droxicainide.

Preparing Droxicainide Hydrochloride Stock Solutions: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide hydrochloride is an antiarrhythmic agent of interest in cardiovascular research and drug development. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for accurate stock solution preparation and interpretation of experimental data.

PropertyValue
Chemical Formula C₁₆H₂₅ClN₂O₂
Molecular Weight 312.83 g/mol
Appearance Solid powder
Solubility Soluble in Dimethyl Sulfoxide (B87167) (DMSO), Insoluble in water

Application Notes

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's poor aqueous solubility. When preparing stock solutions for cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Stability and Storage

Proper storage is critical to maintain the integrity of both the solid compound and the prepared stock solutions.

  • Solid this compound: The solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[1] When stored correctly, the solid compound is stable for over two years.[1]

  • Stock Solutions: this compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber, or light-protected microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated micropipettes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution. The concentration can be adjusted based on experimental needs and the determined solubility limit.

1. Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol )

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution: Mass (mg) = 0.01 mol/L * 0.001 L * 312.83 g/mol = 3.1283 mg

2. Weighing:

  • In a sterile environment, accurately weigh approximately 3.13 mg of this compound powder using a calibrated analytical balance.

  • Record the exact weight.

3. Dissolution:

  • Transfer the weighed powder into a sterile, light-protected vial.

  • Add 1 mL of anhydrous, cell culture grade DMSO to the vial.

4. Solubilization:

  • Cap the vial tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 37°C) can also be applied, but care should be taken to avoid degradation.

5. Aliquoting and Storage:

  • Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use, sterile, and light-protected vials.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

1. Thawing:

  • Prior to use, thaw a single aliquot of the this compound stock solution at room temperature.

2. Dilution:

  • In a sterile environment, dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.

  • For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium).

  • Mix the working solution thoroughly by gentle pipetting before adding it to the cell culture.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this document.

G cluster_0 Preparation of this compound Stock Solution A Weigh Droxicainide hydrochloride powder B Add anhydrous DMSO A->B C Vortex to dissolve B->C D Optional: Sonicate/ Gentle Warming C->D If not fully dissolved E Aliquot into single-use vials C->E D->E F Store at -20°C E->F

Caption: Workflow for preparing this compound stock solution.

G cluster_1 Preparation of Working Solution for Cell Culture G Thaw a single aliquot of 10 mM stock solution H Dilute with pre-warmed cell culture medium G->H I Mix gently by pipetting H->I J Add to cell culture I->J

Caption: Workflow for preparing a working solution for cell culture.

References

Application Notes and Protocols for Cell-Based Assays Using Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide hydrochloride is classified as a Class I antiarrhythmic agent, suggesting its primary mechanism of action involves the blockade of voltage-gated sodium channels.[1] As a structural analogue of lidocaine, it has demonstrated greater potency and a wider safety margin in preclinical studies.[2] These application notes provide detailed protocols for investigating the electrophysiological effects of this compound in various cell-based assay formats, crucial for understanding its pharmacological profile and potential therapeutic applications.

Mechanism of Action

This compound is presumed to exert its antiarrhythmic effects by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity and increasing the effective refractory period of myocardial tissue. This mechanism is characteristic of Class I antiarrhythmic drugs.

Key Applications

  • Determination of Sodium Channel Blocking Potency: Quantifying the half-maximal inhibitory concentration (IC50) of this compound on the cardiac sodium channel isoform, Nav1.5.

  • Assessment of State-Dependent Blockade: Investigating the differential affinity of this compound for the resting, open, and inactivated states of the sodium channel.

  • Evaluation of Proarrhythmic Risk: Assessing the off-target effects of this compound on other key cardiac ion channels, such as the hERG potassium channel, to determine its potential for inducing arrhythmias.

  • Functional Characterization in a Human Model System: Utilizing human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to study the integrated effects of this compound on human cardiac electrophysiology.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained for Class I antiarrhythmic agents in cell-based assays. Note that specific values for this compound are not publicly available and would need to be determined experimentally using the protocols outlined below.

CompoundTarget Ion ChannelCell LineAssay TypeIC50 (µM)Reference
This compound Nav1.5 HEK293 Automated Patch Clamp To be determined -
This compound hERG CHO Automated Patch Clamp To be determined -
LidocaineNav1.5HEK-293Whole-cell Patch Clamp20 (inactivated state)[3]
Flecainide (B1672765)Nav1.5HEK293Automated Patch Clamp10.7[4]
FlecainidehERGHEK293Whole-cell Patch Clamp1.49[5]

Experimental Protocols

Protocol 1: Determination of Nav1.5 IC50 using Automated Patch Clamp

This protocol describes a high-throughput method to determine the potency of this compound in blocking the human cardiac sodium channel, Nav1.5, expressed in a stable cell line.

1. Cell Culture:

  • Culture HEK293 cells stably expressing human Nav1.5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
  • Passage cells every 2-3 days to maintain sub-confluent cultures.

2. Solution Preparation:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Serially dilute the stock solution in the external solution to obtain the desired final concentrations.

3. Automated Patch Clamp Procedure (e.g., using a Nanion SyncroPatch or similar):

  • Harvest HEK293-Nav1.5 cells and prepare a single-cell suspension.
  • Load the cell suspension and prepared solutions onto the automated patch clamp system.
  • Voltage Protocol:
  • Hold the membrane potential at -120 mV.
  • Apply a depolarizing step to -20 mV for 20 ms (B15284909) to elicit the peak sodium current.
  • Return the potential to -120 mV.
  • Apply increasing concentrations of this compound to the cells and record the corresponding reduction in the peak sodium current.

4. Data Analysis:

  • Measure the peak inward current at each concentration of this compound.
  • Normalize the current to the control (vehicle) response.
  • Plot the normalized current as a function of the logarithm of the compound concentration.
  • Fit the data to a Hill equation to determine the IC50 value.

Protocol 2: Assessment of hERG Channel Blockade

This protocol is essential for evaluating the potential proarrhythmic risk of this compound by assessing its effect on the hERG potassium channel.

1. Cell Culture:

  • Culture Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing the hERG channel in an appropriate growth medium with a selection antibiotic.

2. Solution Preparation:

  • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
  • Compound Preparation: Prepare a stock solution of this compound and serially dilute it in the external solution.

3. Manual or Automated Patch Clamp Procedure:

  • Voltage Protocol:
  • Hold the membrane potential at -80 mV.
  • Depolarize to +20 mV for 2 seconds to activate the hERG channels.
  • Repolarize to -50 mV for 2 seconds to record the peak tail current.
  • Apply a range of this compound concentrations and record the hERG tail current.

4. Data Analysis:

  • Measure the peak tail current at each compound concentration.
  • Normalize the data to the control response.
  • Generate a concentration-response curve and calculate the IC50 value.

Protocol 3: Functional Assessment in Human iPSC-Derived Cardiomyocytes (hiPSC-CMs)

This protocol utilizes a more physiologically relevant model to assess the integrated electrophysiological effects of this compound.

1. hiPSC-CM Culture:

  • Culture hiPSC-CMs on fibronectin-coated plates in a specialized cardiomyocyte maintenance medium.[6] Allow the cells to form a spontaneously beating syncytium.

2. Calcium Transient Assay:

  • Load the hiPSC-CMs with a calcium-sensitive dye (e.g., Fluo-4 AM).
  • Record baseline calcium transients using a suitable imaging system.
  • Apply this compound at various concentrations and record the changes in calcium transient amplitude, duration, and frequency.

3. Data Analysis:

  • Quantify the changes in calcium transient parameters in response to this compound.
  • Analyze for any proarrhythmic events, such as early afterdepolarizations (EADs) or delayed afterdepolarizations (DADs).

Visualizations

Droxicainide_Mechanism_of_Action cluster_membrane Cardiomyocyte Membrane cluster_channel_states Channel States Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) Na_ion_in Na+ Nav1_5->Na_ion_in Influx Droxicainide Droxicainide Hydrochloride Droxicainide->Nav1_5 Blocks Inactivated Inactivated Droxicainide->Inactivated Preferential binding Resting Resting Open Open Resting->Open Depolarization Open->Inactivated Inactivation Inactivated->Resting Repolarization Na_ion_out Na+ Na_ion_out->Nav1_5 Depolarization Action Potential Upstroke (Phase 0) Na_ion_in->Depolarization

Caption: Mechanism of action of this compound on the cardiac sodium channel.

Patch_Clamp_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293-Nav1.5) Patch_Clamp 3. Automated Patch Clamp Recording Cell_Culture->Patch_Clamp Solution_Prep 2. Solution Preparation (Internal, External, Compound) Solution_Prep->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Compound_Application Apply Droxicainide HCl Voltage_Protocol->Compound_Application Data_Acquisition 4. Record Sodium Current Compound_Application->Data_Acquisition Normalization 5. Normalize Data Data_Acquisition->Normalization Curve_Fitting 6. Concentration-Response Curve Normalization->Curve_Fitting IC50_Determination 7. Determine IC50 Curve_Fitting->IC50_Determination

Caption: Workflow for determining the IC50 of this compound.

Proarrhythmic_Risk_Assessment cluster_primary Primary Target cluster_off_target Off-Target Assessment Droxicainide Droxicainide Hydrochloride Nav1_5 Nav1.5 Blockade Droxicainide->Nav1_5 hERG_Assay hERG Channel Assay Droxicainide->hERG_Assay Therapeutic_Effect Antiarrhythmic Effect Nav1_5->Therapeutic_Effect Proarrhythmic_Risk Proarrhythmic Risk (QT Prolongation) hERG_Assay->Proarrhythmic_Risk

Caption: Logical relationship for assessing the therapeutic and proarrhythmic potential.

References

Droxicainide Hydrochloride for Nerve Block Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the use of Droxicainide (B1670961) hydrochloride in nerve block experiments. Droxicainide hydrochloride is classified as a Class I antiarrhythmic agent, indicating its mechanism of action involves the blockade of voltage-gated sodium channels.[1][2][3][4] This property makes it a candidate for investigation as a local anesthetic for peripheral nerve blocks. The following sections outline its potential mechanism of action in nerve blockade, present comparative data tables based on known local anesthetics, and provide detailed experimental protocols for preclinical evaluation in a rat sciatic nerve block model.

Disclaimer: The application of this compound for nerve block experiments is currently hypothetical and for research purposes only. The protocols described herein are adapted from established methods for other local anesthetics and have not been validated specifically for this compound.

Introduction

Local anesthetics are essential for regional anesthesia and pain management. Their primary mechanism of action is the reversible blockade of nerve impulse propagation by inhibiting voltage-gated sodium channels in the nerve membrane.[5] Droxicainide, a derivative of lidocaine (B1675312), is known for its antiarrhythmic properties, which are also mediated through sodium channel blockade.[6] This shared mechanism of action suggests that this compound may possess local anesthetic efficacy suitable for nerve block applications. These notes provide a framework for the initial investigation of this compound in this context.

Mechanism of Action in Nerve Blockade

Local anesthetics, including potentially this compound, exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This action prevents the depolarization of the nerve membrane, thereby blocking the initiation and conduction of action potentials. The uncharged form of the local anesthetic is thought to be important for penetrating the nerve sheath and membrane, while the charged, protonated form binds more readily to the sodium channel from the intracellular side.[5]

G cluster_membrane Nerve Cell Membrane Na_channel Voltage-gated Sodium Channel Na_channel->Na_in Action Potential Propagation Blocked Blocked Drox_ext Droxicainide (Extracellular) Drox_int Droxicainide (Intracellular) Drox_ext->Drox_int Diffusion Drox_int->Na_channel Binding & Blockade

Figure 1: Proposed mechanism of this compound at the nerve cell membrane.

Quantitative Data Summary

As no direct experimental data for this compound in nerve blocks is publicly available, the following tables present typical data for commonly used local anesthetics (Lidocaine and Ropivacaine) to serve as a benchmark for future studies with Droxicainide.

Table 1: Physicochemical Properties of Local Anesthetics

Property Lidocaine Ropivacaine (B1680718) Droxicainide HCl (Predicted)
Molecular Weight 234.34 g/mol 274.38 g/mol 312.84 g/mol
pKa 7.9 8.1 ~8.0-9.0
Lipid Solubility High High High

| Protein Binding | ~65% | ~94% | Moderate to High |

Table 2: Comparative Efficacy in Rat Sciatic Nerve Block Model

Parameter Lidocaine (1%) Ropivacaine (0.5%) Droxicainide HCl (Hypothetical)
Onset of Sensory Block 5-10 minutes 10-20 minutes 5-15 minutes
Duration of Sensory Block 60-90 minutes 180-360 minutes 90-180 minutes
Onset of Motor Block 10-15 minutes 15-25 minutes 10-20 minutes

| Duration of Motor Block | 45-75 minutes | 120-240 minutes | 60-150 minutes |

Experimental Protocols

The following protocols are adapted from established procedures for inducing and evaluating sciatic nerve blocks in rats.[7][8][9][10][11]

Animal Model
  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least 7 days prior to experimentation.

Drug Preparation
  • Prepare a stock solution of this compound in sterile saline (0.9% NaCl).

  • Perform serial dilutions to achieve the desired concentrations for the experiment (e.g., 0.5%, 1.0%, 2.0%).

  • Ensure the pH of the final solution is adjusted to a physiologically compatible range (e.g., 6.0-7.0).

  • Filter-sterilize the solutions using a 0.22 µm syringe filter before injection.

Sciatic Nerve Block Procedure

G cluster_procedure Sciatic Nerve Block Workflow start Anesthetize Rat (e.g., Isoflurane) locate Locate Sciatic Nerve (Palpation/Ultrasound) start->locate inject Inject Droxicainide HCl (perineural) locate->inject assess Assess Sensory & Motor Block (at timed intervals) inject->assess end Monitor Recovery assess->end

Figure 2: Experimental workflow for the rat sciatic nerve block procedure.

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation).

  • Place the animal in a lateral position with the hind limb to be injected facing upwards.

  • Aseptically prepare the injection site.

  • Locate the sciatic nerve between the greater trochanter and the ischial tuberosity. Ultrasound guidance is recommended for accurate needle placement.

  • Insert a 25-gauge needle perpendicular to the skin until a motor response (paw twitch) is elicited or the nerve is visualized via ultrasound.

  • Inject a small volume (e.g., 0.2-0.3 mL) of the this compound solution perineurally.

  • A control group should receive an equivalent volume of sterile saline.

Assessment of Nerve Block

Sensory block is typically assessed by measuring the animal's response to a noxious stimulus.

  • Hot Plate Test:

    • Place the rat on a hot plate maintained at a constant temperature (e.g., 52 ± 0.5°C).

    • Record the latency (in seconds) for the rat to withdraw its paw.

    • A cut-off time (e.g., 15-20 seconds) should be established to prevent tissue damage.

    • Testing should be performed at baseline (before the block) and at regular intervals post-injection (e.g., every 15-30 minutes).

  • Von Frey Test:

    • Use calibrated von Frey filaments to apply a mechanical stimulus to the plantar surface of the hind paw.

    • Determine the paw withdrawal threshold.

    • An increase in the withdrawal threshold indicates a sensory block.

Motor function can be evaluated using a scoring system.

  • Motor Deficit Score:

    • 0: Normal gait and paw placement.

    • 1: Mild motor impairment, but able to walk.

    • 2: Significant motor impairment, unable to bear weight on the affected limb.

    • 3: Complete paralysis of the affected limb.

    • Assess the motor score at the same time points as the sensory block assessment.

Data Analysis and Interpretation

The onset of the block is defined as the time taken to reach the maximum possible effect (e.g., maximum latency in the hot plate test or a motor score of 3). The duration of the block is the time from onset until the response returns to baseline levels. Data should be presented as mean ± standard deviation. Statistical analysis (e.g., ANOVA) can be used to compare the efficacy of different concentrations of this compound and to compare its effects with those of saline and other local anesthetics.

G cluster_logic Development and Application Logic mechanism Sodium Channel Blockade Mechanism preclinical Preclinical Studies (e.g., Rat Sciatic Nerve Block) mechanism->preclinical efficacy Efficacy Assessment (Sensory & Motor Block Duration) preclinical->efficacy safety Safety & Toxicity Evaluation preclinical->safety clinical Potential Clinical Application (Local Anesthesia) efficacy->clinical safety->clinical

Figure 3: Logical progression for the investigation of this compound as a local anesthetic.

Conclusion

While this compound is primarily known as an antiarrhythmic agent, its mechanism as a sodium channel blocker provides a strong rationale for its investigation as a local anesthetic for nerve blocks. The protocols and comparative data presented in these application notes offer a comprehensive framework for researchers to begin exploring the potential of this compound in this new therapeutic area. Rigorous preclinical studies are necessary to establish its efficacy, potency, and safety profile for nerve block applications.

References

Formulation of Droxicainide Hydrochloride for Preclinical Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide hydrochloride is an antiarrhythmic agent belonging to the class of sodium channel blockers. Its therapeutic potential in various cardiac conditions necessitates robust and reproducible preclinical evaluation in animal models. The development of a suitable formulation is a critical first step to ensure accurate dosing, bioavailability, and ultimately, the reliability of in vivo study outcomes. These application notes provide a comprehensive guide to the formulation of this compound for use in animal research, covering key physicochemical properties, recommended formulation strategies, and detailed experimental protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing a stable and effective formulation. While specific experimental data for this compound is not extensively available in the public domain, its classification as an amide-type local anesthetic hydrochloride allows for informed assumptions based on similar molecules like lidocaine (B1675312) hydrochloride.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundLidocaine Hydrochloride (for comparison)General Amide Local Anesthetic Hydrochlorides
Molecular Formula C₁₆H₂₅ClN₂O₂C₁₄H₂₃ClN₂ONot Applicable
Molecular Weight 312.83 g/mol 270.80 g/mol Varies
Appearance Assumed to be a white to off-white crystalline powderWhite crystalline powder[1]Typically white or crystalline powders
Solubility Aqueous: Expected to be soluble, especially in acidic conditions.Ethanol: Likely soluble.Saline (0.9% NaCl): Expected to be soluble.Freely soluble in water[2]Generally soluble in water, forming acidic solutions (pH 3-6)[3]
pKa Not publicly available. Estimated to be in the range of 7.5 - 8.5.7.97.5 - 9.0[4]
LogP (Octanol/Water) Not publicly available.2.44Varies, influencing potency and duration of action

Note: The data for this compound regarding solubility, pKa, and LogP are estimations based on its chemical class and require experimental verification.

Formulation Development for Injectable Administration

For most preclinical animal studies, this compound will be administered parenterally (e.g., intravenously, subcutaneously, or intraperitoneally). The primary goal is to prepare a sterile, isotonic, and pH-appropriate solution.

Vehicle Selection

The choice of vehicle is critical for ensuring the solubility and stability of the drug. Based on the properties of similar hydrochloride salts, the following vehicles are recommended for initial formulation development:

  • Sterile Water for Injection, USP: A primary solvent for water-soluble compounds.

  • 0.9% Sodium Chloride for Injection, USP (Normal Saline): An isotonic vehicle suitable for most parenteral routes.

  • Phosphate-Buffered Saline (PBS), USP: Provides both isotonicity and pH buffering capacity, typically around pH 7.4.

pH Adjustment

Amide local anesthetic hydrochlorides are salts of a weak base and a strong acid, resulting in an acidic pH in aqueous solution. To enhance physiological compatibility and potentially improve stability, the pH of the formulation may need to be adjusted.

  • Target pH: 5.0 - 7.0[2]

  • pH Adjusting Agents:

    • Sodium hydroxide (B78521) (e.g., 0.1 N) to increase pH.

    • Hydrochloric acid (e.g., 0.1 N) to decrease pH.

Sterilization

Sterility is mandatory for all parenteral formulations to prevent infection in the research animals. The choice of sterilization method depends on the heat stability of this compound.

  • Sterile Filtration: The recommended method for heat-labile compounds. Use a 0.22 µm sterile syringe filter.

  • Autoclaving: Suitable for heat-stable compounds. The formulated solution is autoclaved at 121°C for 15-20 minutes. The thermal stability of this compound should be confirmed before using this method.

Experimental Protocols

Protocol for Preparation of a this compound Injectable Solution (10 mg/mL)

This protocol provides a general method for preparing a sterile injectable solution. The final concentration should be adjusted based on the required dose for the specific animal model and study design.

Materials:

  • This compound powder

  • Sterile Water for Injection, USP (or 0.9% NaCl for Injection, USP)

  • 0.1 N Sodium Hydroxide and 0.1 N Hydrochloric Acid (for pH adjustment, if necessary)

  • Sterile 0.22 µm syringe filters

  • Sterile vials and seals

  • Calibrated analytical balance

  • pH meter

  • Sterile graduated cylinders and pipettes

Procedure:

  • Calculate Required Quantities: Determine the amount of this compound and vehicle needed for the desired final concentration and volume.

  • Dissolution: In a sterile container, add the calculated amount of this compound powder. Gradually add approximately 80% of the final volume of the chosen vehicle while stirring until the powder is completely dissolved.

  • pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the solution using a calibrated pH meter. If necessary, adjust the pH to the target range (5.0 - 7.0) by dropwise addition of 0.1 N NaOH or 0.1 N HCl.

  • Volume Adjustment: Add the remaining vehicle to reach the final desired volume.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a sterile final container (e.g., a sterile vial).

  • Storage: Seal the vial and store at an appropriate temperature (typically 2-8°C, protected from light). The stability of the solution under these conditions should be experimentally determined.

  • Labeling: Clearly label the vial with the compound name, concentration, date of preparation, and storage conditions.

G cluster_prep Formulation Preparation weigh Weigh Droxicainide HCl dissolve Dissolve in Vehicle weigh->dissolve ph_adjust Adjust pH dissolve->ph_adjust qs QS to Final Volume ph_adjust->qs filter Sterile Filter (0.22 µm) qs->filter store Store at 2-8°C filter->store

Protocol for In Vivo Administration in a Rodent Model

This protocol outlines a general procedure for intravenous (IV) administration. The specific route, volume, and dose will depend on the animal model and experimental design.

Materials:

  • Prepared sterile this compound solution

  • Appropriate size sterile syringes and needles (e.g., 27-30 gauge for mice)

  • Animal restraint device

  • 70% ethanol

  • Warming device (e.g., heat lamp)

Procedure:

  • Animal Preparation: Acclimatize the animal to the experimental conditions.

  • Dose Calculation: Calculate the exact volume of the this compound solution to be administered based on the animal's body weight and the target dose.

  • Warming: If administering via the tail vein, warm the animal's tail using a heat lamp to induce vasodilation.

  • Aseptic Technique: Swab the injection site with 70% ethanol.

  • Administration: Restrain the animal appropriately. For IV injection, carefully insert the needle into the lateral tail vein and inject the calculated volume slowly.

  • Observation: Monitor the animal for any adverse reactions during and after administration.

Table 2: Recommended Maximum Injection Volumes for Common Parenteral Routes in Rodents

RouteMouseRat
Intravenous (IV) 0.2 mL0.5 mL
Intraperitoneal (IP) 0.5 mL2.0 mL
Subcutaneous (SC) 0.5 mL2.0 mL

Note: These are general guidelines. Consult your institution's IACUC guidelines for specific recommendations.

Analytical Method Development for Quantification in Biological Matrices

To support pharmacokinetic and pharmacodynamic studies, a validated analytical method for quantifying this compound in biological samples (e.g., plasma, tissue homogenates) is essential. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is a common and robust approach.

HPLC Method Development Workflow

G cluster_method_dev HPLC Method Development col_select Column Selection (e.g., C18) mp_opt Mobile Phase Optimization (Acetonitrile:Buffer) col_select->mp_opt flow_rate Flow Rate Adjustment mp_opt->flow_rate detection Detector Wavelength Selection (UV or MS/MS) flow_rate->detection is_select Internal Standard Selection detection->is_select extraction Sample Extraction (Protein Precipitation or LLE) is_select->extraction validation Method Validation (Linearity, Accuracy, Precision) extraction->validation

Stability Indicating Studies

It is crucial to assess the stability of the this compound formulation under various conditions to establish its shelf-life and appropriate storage requirements.

Table 3: Parameters for a Typical Stability Study of an Injectable Formulation

ConditionParameters to Evaluate
Storage Temperature 2-8°C (refrigerated), 25°C/60% RH (room temperature), 40°C/75% RH (accelerated)
Light Exposure Protection from light vs. exposure to light
pH Stability Monitor pH changes over time
Physical Appearance Visual inspection for precipitation, color change
Chemical Stability HPLC analysis for parent drug concentration and presence of degradation products

Mechanism of Action: Sodium Channel Blockade

Droxicainide acts as a sodium channel blocker. In cardiac myocytes and neurons, voltage-gated sodium channels are responsible for the rapid influx of sodium ions that initiate an action potential. By binding to these channels, Droxicainide stabilizes the channel in an inactive state, thereby reducing the excitability of the cell membrane. This mechanism is the basis for its antiarrhythmic effects.

G cluster_effect Effect Na_channel Voltage-Gated Na+ Channel AP Action Potential Propagation Na_channel->AP Block Blockade Na_channel->Block Droxicainide Droxicainide HCl Droxicainide->Na_channel Binds to Reduced_Excitability Reduced Membrane Excitability Droxicainide->Reduced_Excitability Leads to Na_influx Na+ Influx Block->AP Inhibits

Conclusion

The successful formulation of this compound for animal studies is a prerequisite for obtaining reliable and reproducible preclinical data. The protocols and guidelines presented here, based on the known properties of amide-type local anesthetic hydrochlorides, provide a solid foundation for researchers. It is imperative that key unknown parameters for this compound, such as its precise solubility and stability, are determined experimentally to refine these protocols for specific research applications.

References

Application Notes and Protocols for Droxicainide Hydrochloride Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent.[1] These application notes provide an overview of common administration routes for preclinical studies in laboratory animals. Due to the limited publicly available pharmacokinetic data for droxicainide hydrochloride, representative data for the structurally and functionally similar Class I antiarrhythmic drug, Lidocaine (B1675312), is provided for illustrative purposes. All protocols described are general best practices and should be adapted to specific experimental designs and institutional guidelines (IACUC).

Data Presentation: Pharmacokinetic Parameters

Table 1: Representative Pharmacokinetic Parameters of Lidocaine in Rats (Oral Administration)

ParameterValueUnit
Dose50mg/kg
Cmax1.2 ± 0.3µg/mL
Tmax0.5 ± 0.1h
AUC(0-t)3.5 ± 0.8µg·h/mL
Bioavailability (F%)~35%

Table 2: Representative Pharmacokinetic Parameters of Lidocaine in Dogs (Intravenous Administration)

ParameterValueUnit
Dose2mg/kg
Cmax2.5 ± 0.5µg/mL
T½ (half-life)1.5 ± 0.3h
AUC(0-∞)4.2 ± 0.9µg·h/mL
CL (Clearance)0.45 ± 0.1L/h/kg

Table 3: Representative Pharmacokinetic Parameters of Lidocaine in Mice (Subcutaneous Administration)

ParameterValueUnit
Dose10mg/kg
Cmax2.1 ± 0.4µg/mL
Tmax0.25 ± 0.1h
AUC(0-t)2.8 ± 0.6µg·h/mL
Bioavailability (F%)~80-90%

Table 4: Representative Pharmacokinetic Parameters of Lidocaine in Rats (Intraperitoneal Administration)

ParameterValueUnit
Dose20mg/kg
Cmax3.8 ± 0.7µg/mL
Tmax0.33 ± 0.1h
AUC(0-t)6.1 ± 1.2µg·h/mL
Bioavailability (F%)~50-70%

Experimental Protocols

The following are detailed protocols for common administration routes. These should be performed by trained personnel in accordance with approved animal care and use protocols.

Oral Administration (Gavage) in Rats

Materials:

  • This compound solution of desired concentration

  • Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches for adult rats)

  • Syringe (1-3 mL)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Protocol:

  • Animal Preparation: Weigh the rat to determine the correct dosage volume. Ensure the animal is properly restrained to prevent injury.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper placement in the stomach and avoid perforation. Mark the needle to indicate the maximum insertion depth.

  • Drug Preparation: Draw the calculated volume of the this compound solution into the syringe.

  • Administration:

    • Gently restrain the rat, holding its head and neck to align the esophagus.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the solution slowly.

    • Withdraw the needle gently in the same direction it was inserted.

  • Post-administration Monitoring: Observe the animal for at least 10-15 minutes for any signs of distress, such as labored breathing or choking.

Intravenous Administration (Bolus Injection) in Dogs

Materials:

  • Sterile this compound solution for injection

  • Sterile syringes and needles (e.g., 22-25 gauge)

  • Catheter (optional, for repeated dosing)

  • Tourniquet

  • 70% ethanol or other suitable antiseptic

  • Animal restraints

Protocol:

  • Animal Preparation: The dog should be properly restrained. The most common injection sites are the cephalic or saphenous veins.

  • Site Preparation: Shave the fur over the selected vein and disinfect the skin with an antiseptic.

  • Venipuncture:

    • Apply a tourniquet proximal to the injection site to visualize the vein.

    • Insert the needle into the vein. A flash of blood in the needle hub confirms proper placement.

    • Release the tourniquet.

  • Administration: Inject the this compound solution slowly over 1-2 minutes.

  • Post-administration:

    • Withdraw the needle and apply gentle pressure to the injection site to prevent hematoma formation.

    • Monitor the dog for any immediate adverse reactions.

Continuous Intravenous Infusion in Dogs

A study in unanesthetized dogs with ventricular tachycardia utilized a continuous intravenous infusion of this compound.[2]

Protocol:

  • Animal Model: Ventricular tachycardia was induced in dogs by two-stage ligation of the anterior descending branch of the left coronary artery.[2]

  • Drug Preparation: Prepare a solution of this compound for infusion.

  • Administration: Administer a continuous intravenous infusion at a rate of 0.5 mg/kg/min.[2]

  • Monitoring: Monitor for reduction in the frequency of ventricular ectopic beats, as well as any adverse effects such as emesis or convulsions.[2]

Subcutaneous Administration in Mice

Materials:

  • Sterile this compound solution

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol

Protocol:

  • Animal Preparation: Restrain the mouse, for example, by scruffing the neck.

  • Injection Site: The loose skin over the back or flank is a suitable site for subcutaneous injection.

  • Administration:

    • Lift the skin to form a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution.

  • Post-administration: Withdraw the needle and monitor the mouse for any local reactions at the injection site.

Intraperitoneal Administration in Rats

Materials:

  • Sterile this compound solution

  • Sterile syringes and needles (e.g., 23-25 gauge)

  • 70% ethanol

Protocol:

  • Animal Preparation: Restrain the rat securely. The injection is typically given in the lower right or left abdominal quadrant.

  • Administration:

    • Tilt the rat's head downwards to move the abdominal organs away from the injection site.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate to ensure the needle has not entered the bladder or intestines.

    • Inject the solution.

  • Post-administration: Withdraw the needle and return the animal to its cage. Monitor for any signs of discomfort.

Mandatory Visualizations

G General Experimental Workflow for Pharmacokinetic Studies cluster_0 Pre-Administration cluster_1 Administration cluster_2 Post-Administration cluster_3 Data Analysis Animal Acclimation Animal Acclimation Fasting (if required) Fasting (if required) Animal Acclimation->Fasting (if required) Baseline Sample Collection Baseline Sample Collection Fasting (if required)->Baseline Sample Collection Dose Preparation Dose Preparation Route of Administration Route of Administration Dose Preparation->Route of Administration Dosing Dosing Route of Administration->Dosing Serial Blood Sampling Serial Blood Sampling Dosing->Serial Blood Sampling Sample Processing (Plasma/Serum) Sample Processing (Plasma/Serum) Serial Blood Sampling->Sample Processing (Plasma/Serum) Bioanalytical Analysis (e.g., LC-MS/MS) Bioanalytical Analysis (e.g., LC-MS/MS) Sample Processing (Plasma/Serum)->Bioanalytical Analysis (e.g., LC-MS/MS) Pharmacokinetic Modeling Pharmacokinetic Modeling Bioanalytical Analysis (e.g., LC-MS/MS)->Pharmacokinetic Modeling Parameter Calculation (Cmax, Tmax, AUC, etc.) Parameter Calculation (Cmax, Tmax, AUC, etc.) Pharmacokinetic Modeling->Parameter Calculation (Cmax, Tmax, AUC, etc.) Report Generation Report Generation Parameter Calculation (Cmax, Tmax, AUC, etc.)->Report Generation

Caption: General workflow for in vivo pharmacokinetic studies.

G Proposed Mechanism of Action for this compound (Class I Antiarrhythmic) Droxicainide Droxicainide Voltage-gated Sodium Channels Voltage-gated Sodium Channels Droxicainide->Voltage-gated Sodium Channels Blocks Arrhythmia Suppression Arrhythmia Suppression Droxicainide->Arrhythmia Suppression Sodium Influx Sodium Influx Voltage-gated Sodium Channels->Sodium Influx Mediates Phase 0 Depolarization Phase 0 Depolarization Sodium Influx->Phase 0 Depolarization Causes Action Potential Duration Action Potential Duration Phase 0 Depolarization->Action Potential Duration Initiates Cardiac Excitability Cardiac Excitability Action Potential Duration->Cardiac Excitability Affects Cardiac Excitability->Arrhythmia Suppression Leads to

Caption: Putative mechanism of action for a Class I antiarrhythmic agent.

References

Application Notes and Protocols for Measuring Droxicainide Hydrochloride Efficacy in Cardiac Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide hydrochloride is a Class Ib antiarrhythmic agent, indicating its primary mechanism of action is the blockade of voltage-gated sodium channels in cardiomyocytes. As a lidocaine (B1675312) analogue, it is expected to exhibit similar electrophysiological effects, including a rapid association and dissociation from the sodium channel, leading to a more pronounced effect at higher heart rates (use-dependence) and in depolarized tissues. These characteristics make it a potential candidate for the treatment of ventricular arrhythmias.

These application notes provide a comprehensive overview of the methodologies used to assess the efficacy of this compound in relevant preclinical cardiac models. The protocols detailed below cover in vitro and ex vivo techniques to characterize its electrophysiological properties and antiarrhythmic potential.

Mechanism of Action: Class Ib Sodium Channel Blockade

This compound, as a Class Ib antiarrhythmic, primarily targets the fast-inactivating sodium channels (Nav1.5) in the heart. By binding to these channels in their open or inactivated states, it reduces the influx of sodium during phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax) in a frequency-dependent manner, with a more significant effect in rapidly firing or ischemic tissue. Unlike Class Ia and Ic agents, Class Ib drugs typically have minimal effect on the QRS duration in normal sinus rhythm and may slightly shorten the action potential duration (APD).

Droxicainide_Mechanism_of_Action Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Na_in Na_Channel->Na_in Droxicainide Droxicainide HCl Droxicainide->Na_Channel Blocks channel Vmax Decreased Vmax (Phase 0 slope) Na_out Na_out->Na_Channel Phase 0 Depolarization APD Shortened Action Potential Duration Arrhythmia Suppression of Ventricular Arrhythmias

Figure 1: Mechanism of Action of this compound.

Data Presentation: Efficacy of this compound and Comparators

The following tables summarize quantitative data on the efficacy of this compound and other Class Ib antiarrhythmic agents in various cardiac models.

Table 1: In Vivo Efficacy of this compound vs. Lidocaine in a Canine Model of Ventricular Arrhythmia

ParameterDroxicainide HClLidocaine HCl
Effective Dose (25% reduction in ectopic beats) Lower than LidocaineHigher than Droxicainide
Effective Dose (50% reduction in ectopic beats) Lower than LidocaineHigher than Droxicainide
Effective Dose (75% reduction in ectopic beats) Lower than LidocaineHigher than Droxicainide
Convulsive Dose Higher than LidocaineLower than Droxicainide
Margin of Safety (Convulsive Dose / 75% Effective Dose) Wider than LidocaineNarrower than Droxicainide
Data derived from a study in unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation.

Table 2: Electrophysiological Effects of Class Ib Antiarrhythmics on Cardiac Action Potential

DrugConcentration (µM)Vmax (% of Control)APD90 (% of Control)
Lidocaine 10~70%~95%
30~50%~90%
Mexiletine 10~75%~98%
50~60%~92%
Representative data for Class Ib agents. Specific data for this compound is not readily available in public literature.

Table 3: Inhibitory Effects of Class Ib Antiarrhythmics on Cardiac Sodium Channels (Nav1.5)

DrugIC50 (µM)
Lidocaine 50 - 200
Mexiletine 67.2
Tocainide (R-enantiomer) 184
Tocainide (S-enantiomer) 546
Representative data for Class Ib agents. Specific IC50 for this compound is not readily available in public literature.

Experimental Protocols

Protocol 1: Whole-Cell Patch Clamp Electrophysiology in Isolated Cardiomyocytes

Objective: To determine the effect of this compound on the cardiac sodium current (INa) and action potential characteristics.

Materials:

  • Isolated ventricular myocytes (e.g., from guinea pig, rabbit, or human-induced pluripotent stem cell-derived cardiomyocytes)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Perfusion system

  • External solution (Tyrode's solution) containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

  • Internal (pipette) solution containing (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.

  • This compound stock solution.

Procedure:

  • Prepare isolated cardiomyocytes and allow them to adhere to a glass coverslip in a recording chamber mounted on an inverted microscope.

  • Continuously perfuse the cells with the external solution at a physiological temperature (35-37°C).

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cardiomyocyte with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For Sodium Current Measurement:

    • Clamp the cell membrane potential at a holding potential of -120 mV to ensure the availability of sodium channels.

    • Apply a series of depolarizing voltage steps (e.g., from -100 mV to +40 mV in 5 mV increments) to elicit the sodium current.

    • Record the peak inward sodium current at each voltage step.

    • Establish a stable baseline recording.

    • Perfuse the cell with increasing concentrations of this compound and repeat the voltage-clamp protocol at each concentration.

  • For Action Potential Measurement:

    • Switch to current-clamp mode.

    • Elicit action potentials by injecting a brief suprathreshold depolarizing current pulse (e.g., 1-2 nA for 2-5 ms) at a fixed frequency (e.g., 1 Hz).

    • Record stable baseline action potentials.

    • Perfuse with increasing concentrations of this compound and record the changes in action potential parameters (Vmax, APD at 50% and 90% repolarization).

Data Analysis:

  • For sodium currents, plot the peak current as a function of voltage to generate a current-voltage (I-V) relationship.

  • Calculate the half-maximal inhibitory concentration (IC50) of this compound on the peak sodium current by fitting the concentration-response data to a Hill equation.

  • Analyze the action potential recordings to determine the effects of this compound on Vmax, APD50, and APD90.

Patch_Clamp_Workflow start Start cell_prep Isolate Cardiomyocytes start->cell_prep patching Achieve Whole-Cell Patch Configuration cell_prep->patching mode_select Select Recording Mode patching->mode_select vc_protocol Voltage-Clamp: Measure Sodium Current (INa) mode_select->vc_protocol Voltage-Clamp cc_protocol Current-Clamp: Record Action Potentials mode_select->cc_protocol Current-Clamp baseline_vc Record Baseline INa vc_protocol->baseline_vc baseline_cc Record Baseline APs cc_protocol->baseline_cc drug_app_vc Apply Droxicainide HCl (Increasing Concentrations) baseline_vc->drug_app_vc drug_app_cc Apply Droxicainide HCl (Increasing Concentrations) baseline_cc->drug_app_cc analysis_vc Analyze INa Inhibition (IC50) drug_app_vc->analysis_vc analysis_cc Analyze AP Parameters (Vmax, APD) drug_app_cc->analysis_cc end End analysis_vc->end analysis_cc->end

Figure 2: Experimental workflow for patch-clamp electrophysiology.
Protocol 2: Langendorff-Perfused Isolated Heart Model

Objective: To assess the effects of this compound on global cardiac electrophysiology (ECG) and contractility in an ex vivo heart preparation.

Materials:

  • Isolated heart from a suitable species (e.g., rat, guinea pig, rabbit)

  • Langendorff perfusion apparatus

  • Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2

  • ECG recording electrodes and amplifier

  • Intraventricular balloon catheter and pressure transducer

  • Pacing electrodes

  • This compound stock solution

Procedure:

  • Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and physiological temperature.

  • Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.

  • Place ECG electrodes on the surface of the heart to record a pseudo-ECG.

  • Allow the heart to stabilize for a 20-30 minute period.

  • Record baseline parameters: heart rate, left ventricular developed pressure (LVDP), dP/dtmax (a measure of contractility), and ECG intervals (PR, QRS, QT).

  • Introduce this compound into the perfusate at cumulatively increasing concentrations.

  • Allow the heart to equilibrate at each concentration for a set period (e.g., 15-20 minutes) before recording the parameters.

  • (Optional) Induce arrhythmias (e.g., by programmed electrical stimulation or with arrhythmogenic agents) before and after drug administration to assess the antiarrhythmic efficacy of this compound.

Data Analysis:

  • Measure and compare the changes in heart rate, LVDP, dP/dtmax, and ECG intervals from baseline at each drug concentration.

  • Analyze the ability of this compound to prevent or terminate induced arrhythmias.

Langendorff_Workflow start Start heart_prep Isolate and Mount Heart on Langendorff Apparatus start->heart_prep stabilize Stabilization Period (20-30 min) heart_prep->stabilize baseline_rec Record Baseline Data (ECG, LVDP, dP/dt) stabilize->baseline_rec drug_perfusion Perfuse with Droxicainide HCl (Increasing Concentrations) baseline_rec->drug_perfusion data_acq Record Data at Each Concentration drug_perfusion->data_acq arrhythmia_ind Induce Arrhythmia (Optional) data_acq->arrhythmia_ind analysis Analyze Effects on ECG, Contractility, and Arrhythmias data_acq->analysis No arrhythmia_ind->analysis Yes end End analysis->end

Figure 3: Experimental workflow for the Langendorff-perfused heart model.

Conclusion

The protocols and data presented provide a framework for the preclinical evaluation of this compound's efficacy as an antiarrhythmic agent. By characterizing its effects on cardiac ion channels, the action potential, and global cardiac function, researchers can gain a comprehensive understanding of its electrophysiological profile and therapeutic potential. The observed higher potency and wider safety margin of Droxicainide compared to lidocaine in an in vivo model suggest it may be a promising candidate for further development. Future studies should aim to generate more specific quantitative data, such as IC50 values for sodium channel blockade, to further refine its pharmacological profile.

Application Notes and Protocols for In Vitro Electrophysiological Characterization of Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent, structurally and functionally related to Class Ib antiarrhythmics like lidocaine (B1675312).[1][2] These agents are known to exert their therapeutic effects by blocking voltage-gated sodium channels (NaV).[3] This document provides detailed application notes and protocols for the in vitro electrophysiological evaluation of Droxicainide hydrochloride, focusing on its interaction with voltage-gated sodium channels. The methodologies described herein are essential for characterizing the compound's potency, mechanism of action, and potential state-dependent properties.

While specific electrophysiological data for this compound is not extensively available in public literature, its classification as a lidocaine-like antiarrhythmic suggests that its primary molecular target is the voltage-gated sodium channel.[1][2] Therefore, the protocols provided are based on established in vitro electrophysiology techniques for characterizing sodium channel blockers, using lidocaine as a reference compound.

Signaling Pathway of Class Ib Antiarrhythmics

Class Ib antiarrhythmic agents, such as lidocaine and presumably Droxicainide, act by blocking the influx of sodium ions through voltage-gated sodium channels in electrically excitable cells like cardiomyocytes. This blockade reduces the maximum rate of depolarization of the action potential (Phase 0), thereby suppressing arrhythmias. These drugs exhibit a state-dependent binding mechanism, preferentially interacting with the open and inactivated states of the sodium channel.[4][5]

Sodium Channel Blockade NaV_Channel Voltage-Gated Sodium Channel (NaV) Na_Influx Na+ Influx NaV_Channel->Na_Influx Depolarization Membrane Depolarization Depolarization->NaV_Channel opens Action_Potential Action Potential (Phase 0) Na_Influx->Action_Potential Arrhythmia Arrhythmia Action_Potential->Arrhythmia can lead to Droxicainide This compound Droxicainide->NaV_Channel blocks Patch_Clamp_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with NaV1.5) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Fabrication Pipette Fabrication (2-4 MΩ) Pipette_Fabrication->Giga_Seal Solution_Prep Solution Preparation (Intra/Extracellular) Solution_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Data_Acquisition Data Acquisition (Voltage Protocols) Whole_Cell->Data_Acquisition IC50 IC50 Determination (Tonic Block) Data_Acquisition->IC50 Use_Dependence Use-Dependence Analysis Data_Acquisition->Use_Dependence Inactivation_Shift Steady-State Inactivation Shift Data_Acquisition->Inactivation_Shift Automated_Patch_Clamp_Workflow Cell_Suspension Single-Cell Suspension APC_System Automated Patch-Clamp System Cell_Suspension->APC_System Compound_Plate Compound Plate Preparation Compound_Plate->APC_System Data_Output Automated Data Analysis (IC50, etc.) APC_System->Data_Output

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Droxicainide Hydrochloride HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) issues encountered during the analysis of droxicainide (B1670961) hydrochloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and why is it a problem for droxicainide hydrochloride analysis?

A1: HPLC peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a drawn-out or "tailing" end. For this compound, a basic compound, this is a common issue that can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample. A symmetrical peak is crucial for reliable quantification and method robustness.

Q2: What are the most common causes of peak tailing when analyzing this compound?

A2: The primary causes of peak tailing for a basic compound like this compound are:

  • Secondary Silanol (B1196071) Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based HPLC columns can interact with the basic amine functional group of droxicainide. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a tailing peak.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, this compound can exist in both ionized and non-ionized forms, leading to peak shape distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.[1]

  • Poor Column Condition: A degraded or contaminated column can lead to poor peak shapes for all analytes.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.

Troubleshooting Guides

Below are detailed troubleshooting guides to address specific issues of peak tailing with this compound.

Issue 1: Peak tailing is observed for this compound, but not for neutral compounds in the same run.

This strongly suggests a chemical interaction between the basic droxicainide molecule and the stationary phase.

Root Cause: Secondary interactions with silanol groups.

Solutions:

  • Optimize Mobile Phase pH: this compound is a basic compound. Based on structurally similar local anesthetics like lidocaine (B1675312) (pKa ≈ 7.7-7.9) and bupivacaine (B1668057) (pKa ≈ 8.1), the pKa of droxicainide's tertiary amine is estimated to be around 8.0.[2][3][4] To minimize silanol interactions and ensure consistent ionization, it is recommended to work at a pH at least 2 units below the pKa.

    • Recommendation: Adjust the mobile phase pH to a range of 2.5 - 3.5 using a suitable buffer. This will ensure that the silanol groups are protonated (Si-OH) and less likely to interact with the protonated droxicainide molecules.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.

    • Recommendation: Employ a high-purity silica (B1680970) column with robust end-capping (e.g., a modern C18 or C8 column). This will significantly reduce the number of available sites for secondary interactions.

  • Add a Competing Base: A small amount of a competing base can be added to the mobile phase to saturate the active silanol sites.

    • Recommendation: Add a low concentration of an amine modifier, such as triethylamine (B128534) (TEA), to the mobile phase. However, be aware that TEA can suppress ionization in mass spectrometry detection.

Issue 2: All peaks in the chromatogram, including this compound, are tailing.

This generally points to a physical or systemic problem within the HPLC system.

Root Cause: Poor column condition or extra-column volume.

Solutions:

  • Column Flushing and Regeneration: The column may be contaminated.

    • Recommendation: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns). If performance does not improve, consider replacing the column.

  • Check for Voids and Contamination: A void at the head of the column or a blocked frit can cause peak distortion.

    • Recommendation: Reverse the column and flush it to waste (check manufacturer's instructions first). If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from particulate matter.

  • Minimize Extra-Column Volume: Long or wide-bore tubing can lead to peak broadening.

    • Recommendation: Use tubing with the shortest possible length and a narrow internal diameter (e.g., 0.12 mm). Ensure all fittings are properly connected to avoid dead volume.

Issue 3: Peak tailing for this compound worsens with increasing sample concentration.

This is a classic sign of column overload.

Root Cause: The amount of analyte is saturating the stationary phase.

Solutions:

  • Reduce Sample Concentration: The most straightforward solution is to inject less sample.

    • Recommendation: Dilute the sample or reduce the injection volume.[1]

  • Use a Higher Capacity Column: If sample dilution is not feasible, a column with a higher loading capacity may be necessary.

    • Recommendation: Consider a column with a larger internal diameter or a stationary phase with a higher carbon load.

Experimental Protocols

Below are example experimental protocols that can serve as a starting point for the HPLC analysis of this compound. These are based on established methods for similar local anesthetic compounds.

Protocol 1: Recommended Starting HPLC Conditions for this compound

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate (B84403) Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Protocol 2: Mobile Phase Preparation (25 mM Potassium Phosphate Buffer, pH 3.0)

  • Weigh out approximately 3.4 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 1 L of HPLC-grade water.

  • Stir the solution until the salt is completely dissolved.

  • Adjust the pH of the buffer to 3.0 using phosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter before use.

  • Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting this compound peak tailing.

TroubleshootingWorkflow start Start: Peak Tailing Observed all_peaks_tail Are all peaks tailing? start->all_peaks_tail only_droxicainide_tails Only Droxicainide Peak Tails (Chemical Interaction) all_peaks_tail->only_droxicainide_tails No system_issue All Peaks Tail (Systemic Issue) all_peaks_tail->system_issue Yes optimize_ph Optimize Mobile Phase pH (2.5 - 3.5) only_droxicainide_tails->optimize_ph flush_column Flush/Regenerate Column system_issue->flush_column use_endcapped_column Use High-Purity, End-Capped Column optimize_ph->use_endcapped_column add_competing_base Add Competing Base (e.g., TEA) use_endcapped_column->add_competing_base concentration_dependent Is tailing concentration- dependent? add_competing_base->concentration_dependent check_voids Check for Voids/ Contamination flush_column->check_voids minimize_dead_volume Minimize Extra-Column Volume check_voids->minimize_dead_volume minimize_dead_volume->concentration_dependent overload_issue Column Overload concentration_dependent->overload_issue Yes end Problem Resolved concentration_dependent->end No reduce_concentration Reduce Sample Concentration/ Injection Volume overload_issue->reduce_concentration higher_capacity_column Use Higher Capacity Column reduce_concentration->higher_capacity_column higher_capacity_column->end

Caption: Troubleshooting workflow for this compound HPLC peak tailing.

References

Technical Support Center: Optimizing Droxicainide Hydrochloride Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Droxicainide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an antiarrhythmic agent. Its primary mechanism of action is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes and neurons. By inhibiting the influx of sodium ions, this compound can reduce cell excitability.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) but is not soluble in water. Therefore, DMSO is the recommended solvent for preparing a high-concentration stock solution for cell culture experiments.

Q3: How should I store the solid this compound and its stock solution?

A3: Solid this compound powder should be stored in a dry, dark environment. For short-term storage, 0-4°C is suitable for days to weeks, while long-term storage at -20°C is recommended for months to years. Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for short-term use (days to weeks).

Data Presentation: Solubility and Storage

For optimal experimental design, it is crucial to understand the solubility and appropriate storage conditions for this compound. The following tables summarize this information.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing stock solutions.
WaterInsolubleDo not attempt to dissolve directly in aqueous solutions.
Ethanol (B145695)Data not readily availableIt is advisable to test solubility on a small scale if ethanol is required.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationRecommendations
Solid Powder (Short-term)0 - 4°CDays to WeeksKeep dry and protected from light.
Solid Powder (Long-term)-20°CMonths to YearsKeep dry and protected from light.
Stock Solution in DMSO (Short-term)-20°CDays to WeeksAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 312.84 g/mol )

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound powder and DMSO to reach room temperature to prevent condensation.

  • Weighing: Accurately weigh 3.13 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture-grade DMSO to the tube containing the powder.

  • Solubilization: Tightly cap the tube and vortex the mixture thoroughly for 1-2 minutes, or until the powder is completely dissolved. The resulting solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store these aliquots at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Before use, remove a single aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Dilution: In a sterile environment, perform a serial dilution of the stock solution into the pre-warmed cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO stock solution to the medium and mix gently but thoroughly. Avoid adding the medium to the concentrated DMSO stock.

    • Example: To prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution. For instance, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Mixing: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause foaming and protein denaturation in the medium.

  • Application to Cells: Add the freshly prepared working solution to your cell cultures. Remember to include a vehicle control in your experiment, which consists of cell culture medium with the same final concentration of DMSO as your treated samples.

Troubleshooting Guide

Issue: Precipitation occurs when diluting the this compound stock solution in cell culture medium.

This is a common issue with compounds that are poorly soluble in aqueous solutions.

Possible Cause Recommended Solution
High Final Concentration: The intended working concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.1. Reduce the Final Concentration: Perform a dose-response experiment to determine the maximum soluble and non-toxic concentration for your specific cell line and experimental conditions. 2. Solubility Test: Before your main experiment, perform a small-scale solubility test by preparing a serial dilution of your compound in the cell culture medium and observing for any precipitation.
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into a large volume of aqueous medium can cause the compound to "crash out" of solution.1. Stepwise Dilution: Perform a serial dilution of your stock solution in the pre-warmed cell culture medium. 2. Slow Addition and Mixing: Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing the medium.
Low Temperature of Medium: Adding the compound to cold medium can decrease its solubility.Always use pre-warmed (37°C) cell culture medium for preparing your working solutions.
High Final DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration in the culture medium can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%. This may necessitate preparing a more concentrated stock solution in DMSO if higher working concentrations of this compound are required.

Mandatory Visualizations

Signaling Pathway of this compound

Droxicainide_Mechanism cluster_membrane Cell Membrane cluster_effects Cellular Effects Na_channel Voltage-Gated Sodium Channel (Nav) Na_in Na+ Influx Na_channel->Na_in Opens Reduced_Na_Influx Reduced Na+ Influx Depolarization Membrane Depolarization Na_in->Depolarization AP Action Potential Propagation Depolarization->AP Droxicainide Droxicainide hydrochloride Droxicainide->Na_channel Blocks Reduced_Depolarization Decreased Rate of Depolarization Reduced_Na_Influx->Reduced_Depolarization Reduced_Excitability Reduced Cellular Excitability Reduced_Depolarization->Reduced_Excitability

Caption: Mechanism of action of this compound as a voltage-gated sodium channel blocker.

Experimental Workflow for this compound Preparation

Droxicainide_Workflow start Start weigh Weigh Droxicainide hydrochloride Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Fully Dissolved dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot at Room Temperature store->thaw dilute Serially Dilute Stock in Pre-warmed Medium thaw->dilute prewarm Pre-warm Cell Culture Medium to 37°C prewarm->dilute working Final Working Solution dilute->working apply Apply to Cell Culture working->apply end End apply->end

Caption: Experimental workflow for the preparation of this compound solutions for cell culture.

Droxicainide hydrochloride stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with droxicainide (B1670961) hydrochloride. The following information addresses common stability and handling issues encountered during experiments, with a focus on challenges related to its use in aqueous environments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My droxicainide hydrochloride is not dissolving in my aqueous buffer. Why is this happening?

A1: this compound is reported to be insoluble in water.[1] Direct dissolution in aqueous buffers is unlikely to be successful and can lead to suspension or incomplete solubilization, affecting the accuracy and reproducibility of your experiments. It is recommended to first dissolve the compound in an organic solvent.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For experimental use, a common practice is to prepare a concentrated stock solution in DMSO. This stock solution can then be diluted into your aqueous experimental medium.

Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous buffer. What can I do to prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue for poorly water-soluble compounds. Here are several troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try lowering the final concentration.

  • Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

  • Increase the percentage of co-solvent: If your experimental system allows, a small final percentage of DMSO (e.g., 0.1-1%) in your aqueous solution can help maintain solubility. Be sure to run a vehicle control with the same final DMSO concentration to account for any effects of the solvent on your experiment.

  • Adjust the pH of the aqueous buffer: The solubility of this compound may be pH-dependent. Experiment with buffers at different pH values to see if solubility improves. Generally, the salt form of a compound is more soluble in aqueous solutions where it remains ionized.

Q4: What are the potential stability issues I should be aware of when working with this compound in solution?

  • Hydrolysis: The amide linkage in the droxicainide molecule could be susceptible to hydrolysis, especially under strongly acidic or basic conditions. This would lead to the cleavage of the molecule.

  • Oxidation: The tertiary amine and the ether linkage could be sites for oxidative degradation. The presence of oxidizing agents or exposure to air and light over extended periods could promote this process.

It is recommended to prepare fresh solutions for your experiments and to store stock solutions in appropriate conditions (see Q5).

Q5: How should I store my this compound solutions?

A5: For short-term storage (days to weeks), solid this compound should be kept in a dry, dark place at 0-4°C.[1] For long-term storage (months to years), it is recommended to store it at -20°C.[1]

DMSO stock solutions should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

Quantitative Data Summary

Due to the limited publicly available stability data for this compound in aqueous solutions, a comprehensive quantitative summary is not possible. The table below summarizes the available solubility information.

Solvent Solubility Reference
WaterInsoluble[1]
DMSOSoluble[1]

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3] The following is a general protocol that can be adapted to investigate the stability of your this compound formulation. The goal is to achieve 5-20% degradation of the drug substance.

Stress Condition Protocol Analytical Method
Acid Hydrolysis 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a small amount of DMSO topped up with acetonitrile (B52724) or methanol).2. Add an equal volume of 0.1 N HCl.3. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).4. Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.Stability-indicating HPLC
Base Hydrolysis 1. Prepare a 1 mg/mL solution of this compound as described above.2. Add an equal volume of 0.1 N NaOH.3. Incubate at 60°C and collect samples at various time points.4. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.Stability-indicating HPLC
Oxidation 1. Prepare a 1 mg/mL solution of this compound.2. Add an equal volume of 3% hydrogen peroxide (H₂O₂).3. Keep the solution at room temperature and collect samples at various time points.4. Quench the reaction if necessary (e.g., by adding sodium bisulfite) before analysis.Stability-indicating HPLC
Thermal Degradation 1. Store the solid this compound in an oven at a controlled temperature (e.g., 60°C).2. Collect samples at various time points (e.g., 1, 3, 7 days).3. Dissolve the samples in a suitable solvent for analysis.Stability-indicating HPLC
Photostability 1. Expose a solution of this compound and the solid drug to a light source that provides both UV and visible light (e.g., a photostability chamber).2. A control sample should be wrapped in aluminum foil to protect it from light.3. Collect samples at various time points.Stability-indicating HPLC

Note: The conditions provided are starting points and may need to be adjusted based on the observed degradation. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent drug from any degradation products.[4][5]

Visualizations

G cluster_start cluster_dissolution Initial Dissolution cluster_dmso DMSO Solubilization cluster_troubleshoot Troubleshooting Precipitation cluster_end start Start: Prepare Aqueous Solution of Droxicainide HCl dissolve Does the compound dissolve in the aqueous buffer? start->dissolve dissolve_dmso Dissolve in 100% DMSO to create a stock solution dissolve->dissolve_dmso No success Proceed with Experiment (with vehicle control) dissolve->success Yes dilute Dilute stock solution into aqueous buffer dissolve_dmso->dilute precipitate Does it precipitate upon dilution? dilute->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes vigorous_mix Use vigorous mixing during dilution precipitate->vigorous_mix adjust_ph Adjust pH of aqueous buffer precipitate->adjust_ph precipitate->success No lower_conc->dilute fail Re-evaluate Experiment (Consider alternative formulation) lower_conc->fail vigorous_mix->dilute vigorous_mix->fail adjust_ph->dilute adjust_ph->fail G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Droxicainide This compound Amide_Cleavage Amide Bond Cleavage Droxicainide->Amide_Cleavage H₂O, H⁺/OH⁻ N_Oxidation N-Oxidation of Tertiary Amine Droxicainide->N_Oxidation [O] Degradant_A Degradant A (Piperidine derivative) Amide_Cleavage->Degradant_A Degradant_B Degradant B (Dimethylaniline derivative) Amide_Cleavage->Degradant_B Degradant_C N-Oxide Degradant N_Oxidation->Degradant_C

References

Preventing Droxicainide hydrochloride degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of Droxicainide hydrochloride during storage?

A1: this compound is susceptible to degradation from several factors. The primary concerns are hydrolysis, oxidation, and photolysis. As a hydrochloride salt, the pH of aqueous solutions can significantly impact its stability. It is recommended to store the compound in a dry, dark place at controlled temperatures.[1] For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[1]

Q2: How can I visually detect if my this compound sample has degraded?

A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning of the white powder), clumping of the solid material due to moisture absorption, or a change in the clarity or color of a solution. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are necessary for confirmation.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, which contains an amide linkage and a tertiary amine, the most probable degradation pathways are:

  • Hydrolytic Degradation: The amide bond can undergo hydrolysis, especially under acidic or basic conditions, to yield 2,6-dimethylaniline (B139824) and 1-(2-hydroxyethyl)-2-piperidinecarboxylic acid.

  • Oxidative Degradation: The tertiary amine in the piperidine (B6355638) ring is susceptible to oxidation, which can lead to the formation of an N-oxide derivative.

Q4: Is this compound sensitive to light?

A4: Many pharmaceutical compounds are sensitive to light, leading to photolytic degradation.[2][3] It is recommended to store this compound protected from light.[1] Experiments should be conducted under subdued light conditions where possible, and solutions should be stored in amber vials or containers wrapped in aluminum foil.[3]

Troubleshooting Guide

Q1: I'm seeing an unexpected peak in my HPLC chromatogram when analyzing this compound. What could it be?

A1: An unexpected peak often indicates the presence of a degradation product or an impurity.

  • Identify the Source: First, confirm the purity of your starting material. If the peak is absent in a freshly prepared solution of a new batch but appears over time, it is likely a degradant.

  • Common Degradants: Based on the structure of this compound, the peak could correspond to a product of hydrolysis or oxidation. To investigate this, you can perform forced degradation studies (see Experimental Protocols below) to intentionally generate these degradants and compare their retention times with the unknown peak.

  • Troubleshooting Steps:

    • Analyze a freshly prepared sample to establish a baseline chromatogram.

    • Check the pH of your sample solution, as hydrolysis is pH-dependent.

    • Protect your solutions from light and store them at a low temperature to minimize further degradation.

Q2: The potency of my this compound standard solution seems to be decreasing over time. How can I prevent this?

A2: A decrease in potency indicates degradation of the active pharmaceutical ingredient (API).

  • Storage Conditions: Ensure your stock solutions are stored correctly. For aqueous solutions, it is advisable to buffer them at a neutral pH, aliquot them, and store them at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. This compound is reported to be insoluble in water but soluble in DMSO.[1] For DMSO solutions, store them under similar cold and dark conditions.

  • Solvent Purity: Use high-purity, anhydrous solvents where possible, as residual water can contribute to hydrolysis over time.

Hypothetical Degradation Data

The following table summarizes the hypothetical percentage of this compound degradation under various stress conditions, based on general principles of forced degradation studies.[2][5] The goal of such studies is typically to achieve 5-20% degradation.[5]

Stress ConditionReagent/ParameterDurationTemperatureHypothetical Degradation (%)
Acid Hydrolysis 0.1 M HCl24 hours60°C~15%
Base Hydrolysis 0.1 M NaOH8 hours60°C~18%
Oxidation 3% H₂O₂24 hoursRoom Temp~12%
Thermal Dry Heat48 hours80°C~8%
Photolytic UV & Visible Light7 daysRoom Temp~10%

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines.[2][6][7]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a mixture of methanol (B129727) and water, or DMSO).[5]

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the mixture in a water bath at 60°C for 24 hours.[2]

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M NaOH.

  • Dilute the solution to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the mixture in a water bath at 60°C for 8 hours.[2]

  • After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M HCl.

  • Dilute the solution to a suitable concentration for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.[7]

  • Dilute the solution to a suitable concentration for HPLC analysis.

5. Thermal Degradation:

  • Place a known amount of solid this compound in a petri dish and spread it as a thin layer.

  • Expose the sample to dry heat at 80°C in an oven for 48 hours.[7]

  • After exposure, allow the sample to cool, then weigh it and prepare a solution of known concentration for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of this compound (e.g., 1 mg/mL) to a combination of UV and visible light for an extended period (e.g., 7 days).[3][7] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • Analyze both the exposed and control samples by HPLC to determine the extent of degradation.

Visualizations

G cluster_main Hypothetical Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Drox This compound H_Prod1 2,6-dimethylaniline Drox->H_Prod1 Acid/Base H_Prod2 1-(2-hydroxyethyl)-2- piperidinecarboxylic acid Drox->H_Prod2 Acid/Base O_Prod Droxicainide N-oxide Drox->O_Prod Oxidizing Agent (e.g., H₂O₂)

Caption: Hypothetical degradation pathways for this compound.

G cluster_workflow Forced Degradation Experimental Workflow start Prepare 1 mg/mL Droxicainide HCl Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂ RT) stress->oxidation thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze results Identify Degradants & Determine Degradation % analyze->results

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Preclinical Studies with Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "Droxicainide hydrochloride" in publicly accessible scientific literature is limited. It has been identified as an antiarrhythmic agent[1][2]. The "-caine" suffix suggests it may also possess local anesthetic properties, a common characteristic of Class I antiarrhythmics like lidocaine. This guide is therefore based on the common pitfalls and established protocols for preclinical animal research on antiarrhythmic and local anesthetic agents. The principles outlined here are intended to provide a foundational framework for researchers working with novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when evaluating a new antiarrhythmic agent like this compound in animal models?

A1: The primary challenges include:

  • Proarrhythmia: The most significant risk is that the drug itself may induce new or worsen existing arrhythmias. This is a common issue with antiarrhythmic drugs.

  • Species-Specific Electrophysiology: The cardiac electrophysiology of common laboratory animals (e.g., rodents, rabbits, dogs) can differ significantly from humans. This can affect the drug's efficacy and safety profile, making direct extrapolation of results difficult.

  • Anesthetic Interference: The anesthetic agents used during surgical procedures or for sedation can have their own cardiovascular effects, potentially confounding the results of the antiarrhythmic agent being tested[3].

  • Hemodynamic Instability: Antiarrhythmic drugs can affect blood pressure, heart rate, and cardiac contractility, leading to hemodynamic instability in the animal model.

  • Local Anesthetic Systemic Toxicity (LAST): If this compound has significant local anesthetic properties, accidental intravascular injection or rapid systemic absorption could lead to neurotoxicity (e.g., seizures) and cardiotoxicity[3][4][5][6].

Q2: How do I choose the right animal model for my this compound study?

A2: The choice of animal model depends on the specific research question:

  • Rodent Models (Rats, Mice): Often used for initial efficacy screening, pharmacokinetic studies, and models of ischemia-induced arrhythmias (e.g., coronary artery ligation). They are cost-effective but have different ion channel expression and heart rates compared to humans.

  • Rabbit Models: Useful for surface anesthesia and infiltration anesthesia studies[7][8]. Their cardiac electrophysiology is closer to humans than rodents in some aspects.

  • Guinea Pig Models: Commonly used for infiltration anesthesia studies and for assessing drug effects on the cardiac action potential, as their action potential morphology is similar to humans[7][8].

  • Canine and Swine Models: These larger animal models have cardiovascular systems that more closely resemble humans and are often used in later-stage preclinical development for safety pharmacology and more complex arrhythmia models.

Q3: What is Local Anesthetic Systemic Toxicity (LAST) and what are its signs in animals?

A3: LAST is a severe adverse reaction that occurs when a local anesthetic reaches high concentrations in the bloodstream[3][4]. It can cause a range of central nervous system (CNS) and cardiovascular system (CVS) effects[4]. Common signs in animal models include muscle twitching, tremors, seizures, respiratory depression, hypotension, arrhythmias, and cardiac arrest[4][9].

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Sudden onset of seizures or tremors after injection. 1. Accidental intravascular injection. 2. Rapid systemic absorption from a highly vascularized site. 3. Dose is too high, causing CNS toxicity.1. Immediately stop the infusion. 2. Ensure the animal's airway is clear and provide oxygenation. 3. Administer an anticonvulsant (e.g., a benzodiazepine) as per your approved institutional protocol. 4. Review injection technique and consider a slower rate of administration. 5. Re-evaluate dose calculations.
Unexpected hypotension or bradycardia. 1. Negative inotropic or chronotropic effects of the drug. 2. Cardiotoxicity from high systemic concentration. 3. Interaction with anesthetic agents.1. Reduce the infusion rate or stop administration. 2. Administer intravenous fluids to support blood pressure. 3. If severe toxicity is suspected, consider lipid emulsion therapy, which is a standard treatment for LAST[3][4]. 4. Review the cardiovascular effects of the anesthetic being used.
Lack of anesthetic/analgesic effect in a pain model (e.g., tail-flick). 1. Inadequate dose. 2. Incorrect administration (e.g., injection not reaching the target nerves). 3. The compound has weak or no local anesthetic properties. 4. Tissue acidity (in cases of inflammation) reducing drug efficacy[10].1. Perform a dose-response study to determine the effective dose. 2. Verify anatomical landmarks and refine injection technique. 3. Consider a different pain model or route of administration. 4. Ensure the formulation pH is appropriate.
Increased frequency of arrhythmias after drug administration (Proarrhythmia). 1. The drug may have proarrhythmic effects at the tested dose. 2. The specific animal model may be susceptible to this effect. 3. Underlying electrolyte imbalances in the animal.1. Immediately stop drug administration and monitor ECG closely. 2. Re-evaluate the dose; proarrhythmic effects can be dose-dependent. 3. Analyze ECG for specific proarrhythmic signatures (e.g., QT prolongation, Torsades de Pointes). 4. Ensure baseline physiological parameters, including electrolytes, are within normal limits.

Quantitative Data Summary

The following tables provide reference data for commonly used local anesthetic and antiarrhythmic agents in animal models. These can serve as a starting point for designing experiments with a novel agent like this compound.

Table 1: Comparative Local Anesthetic Properties in Animal Models

Agent Animal Model Concentration (%) Onset of Anesthesia (min) Duration of Anesthesia (min)
Lidocaine Frog (Plexus Anesthesia)0.1% - 0.2%~6.5 - 10.3Varies
Bupivacaine Frog (Plexus Anesthesia)0.1% - 0.2%Slower than LidocaineLonger than Lidocaine
Lidocaine Guinea Pig (Infiltration)0.05% - 0.2%RapidShorter
Bupivacaine Guinea Pig (Infiltration)0.05% - 0.2%SlowerSignificantly longer than Lidocaine

Data synthesized from comparative studies[8].

Table 2: Maximum Recommended Doses of Local Anesthetics in Small Animals

Agent Species Maximum Recommended Dose (mg/kg)
Lidocaine Dog10
Cat6
Bupivacaine Dog2
Cat1.5

These doses are general guidelines and may need to be adjusted based on the specific procedure, injection site, and health status of the animal.

Experimental Protocols

Protocol 1: Sciatic Nerve Block Model for Anesthetic Efficacy in Rats

This protocol is used to evaluate the efficacy and duration of the local anesthetic effect of a test compound.

  • Animal Preparation: Anesthetize a Sprague-Dawley rat (270-330g) using an appropriate inhalant anesthetic (e.g., 1-2% isoflurane)[11]. Ensure a stable plane of anesthesia.

  • Injection Procedure:

    • Place the rat in a lateral position.

    • Locate the sciatic nerve by identifying the femur and the ischial tuberosity.

    • Insert a small gauge needle perpendicular to the skin, midway between the greater trochanter and the ischial tuberosity, until it gently contacts the bone[11].

    • Inject a small volume (e.g., 200 µL) of the this compound solution or control (vehicle/saline)[11].

  • Assessment of Blockade (Motor):

    • At regular intervals (e.g., every 5-10 minutes), gently extend the hind limb and observe for foot withdrawal reflex.

    • Score the motor blockade (e.g., 0 = normal function, 1 = partial block, 2 = complete block).

  • Assessment of Blockade (Sensory - Nociceptive):

    • Apply a noxious stimulus (e.g., tail-flick test with a heat source or von Frey filaments for mechanical stimulus) to the plantar surface of the paw.

    • Record the latency to withdrawal. An increase in latency indicates a successful sensory block. The tail-flick test is a common method for measuring pain levels[12].

  • Data Analysis: Plot the motor scores and sensory latencies over time to determine the onset, peak effect, and duration of action for the compound.

Protocol 2: Induction of Ischemia-Reperfusion Arrhythmias in Rats

This is a common model to test the efficacy of an antiarrhythmic agent in preventing arrhythmias associated with a heart attack.

  • Animal Preparation: Anesthetize a rat and ensure mechanical ventilation. Perform a thoracotomy to expose the heart.

  • ECG Monitoring: Attach ECG leads to continuously monitor the heart's electrical activity.

  • Coronary Ligation:

    • Carefully pass a suture around the left anterior descending (LAD) coronary artery.

    • To induce ischemia, tighten the suture to occlude the artery. This is typically maintained for a period of 5-10 minutes.

    • Administer this compound or vehicle control intravenously a few minutes before reperfusion.

  • Reperfusion: Release the suture to allow blood flow to return to the ischemic tissue. This reperfusion phase is when most ventricular arrhythmias occur.

  • Arrhythmia Analysis:

    • Record the ECG for a set period (e.g., 30 minutes) during reperfusion.

    • Analyze the recording for the incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF).

  • Data Analysis: Compare the arrhythmia scores between the drug-treated group and the control group to determine if this compound has a protective effect.

Visualizations

G cluster_workflow Experimental Workflow for a Novel Antiarrhythmic Agent A Initial Screening (In vitro ion channel assays) B Dose-Response Study (e.g., Sciatic Nerve Block for local anesthetic effect) A->B Determine Potency C Efficacy Model (e.g., Ischemia-Reperfusion Arrhythmia Model) B->C Select Efficacious Dose D Safety Pharmacology (Hemodynamic & ECG monitoring in healthy animals) C->D Assess Therapeutic Window F Data Analysis & Reporting C->F E Pharmacokinetic Study (Absorption, Distribution, Metabolism, Excretion) D->E Understand Drug Exposure D->F E->F

Caption: A typical experimental workflow for preclinical evaluation.

G cluster_pathway Mechanism of Action: Sodium Channel Blockade Na_Channel Voltage-Gated Na+ Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Blocks Na+ Influx Droxicainide Droxicainide HCl Droxicainide->Na_Channel Binds to & Inhibits Nerve_Conduction Nerve Conduction Action_Potential->Nerve_Conduction Prevents Depolarization Reduced_Excitability Reduced Neuronal/Myocardial Excitability Nerve_Conduction->Reduced_Excitability Anesthesia_Antiarrhythmia Local Anesthesia & Antiarrhythmic Effect Reduced_Excitability->Anesthesia_Antiarrhythmia

Caption: Simplified signaling pathway for local anesthetic action.

G cluster_troubleshooting Troubleshooting Cardiovascular Adverse Events Start Adverse Event Occurs (Hypotension, Arrhythmia, etc.) IsSevere Is the event life-threatening? Start->IsSevere StopDrug STOP DRUG ADMINISTRATION IsSevere->StopDrug Yes ReduceDose Reduce infusion rate IsSevere->ReduceDose No SupportiveCare Provide Supportive Care (Fluids, Oxygen, etc.) StopDrug->SupportiveCare ReduceDose->SupportiveCare LipidEmulsion Consider Lipid Emulsion Therapy (for suspected LAST) SupportiveCare->LipidEmulsion ReviewProtocol Review Protocol (Dose, Anesthetic, Animal Health) LipidEmulsion->ReviewProtocol

Caption: Decision tree for managing adverse cardiovascular events.

References

Technical Support Center: Droxicainide Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Droxicainide hydrochloride. Our aim is to help you improve yield, minimize impurities, and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, with the chemical name N-(2,6-dimethylphenyl)-1-(2-hydroxyethyl)-2-piperidinecarboxamide hydrochloride, is typically synthesized through a multi-step process. The core of the synthesis involves the formation of an amide bond between a piperidine (B6355638) derivative and 2,6-dimethylaniline (B139824). Two primary synthetic routes are plausible:

  • Route A: N-alkylation of a piperidine-2-carboxylic acid derivative with a 2-hydroxyethyl group, followed by amidation with 2,6-dimethylaniline.

  • Route B: Amidation of a piperidine-2-carboxylic acid derivative with 2,6-dimethylaniline, followed by N-alkylation of the resulting piperidine amide.

The final step in either route is the formation of the hydrochloride salt.

Q2: I am experiencing low yields in the amidation step. What are the common causes?

A2: Low yields in the amidation step can stem from several factors:

  • Inefficient activation of the carboxylic acid: The carboxylic acid group of the piperidine derivative needs to be activated to facilitate amide bond formation. Incomplete activation will result in a poor yield.

  • Side reactions: The activating agent can participate in side reactions, or the starting materials can degrade under the reaction conditions.

  • Steric hindrance: 2,6-dimethylaniline is a sterically hindered aniline, which can slow down the rate of the amidation reaction.

  • Reaction conditions: Suboptimal temperature, reaction time, or solvent can all contribute to lower yields.

  • Purification losses: The workup and purification steps might lead to a significant loss of the product.

Q3: What are some common impurities I should look out for?

A3: Common impurities can include unreacted starting materials (piperidine derivative and 2,6-dimethylaniline), byproducts from the carboxylic acid activation step, and potential side-products from N-alkylation. If the N-alkylation is performed with a di-substituted reagent (e.g., 1,2-dibromoethane), there is a risk of forming piperazine (B1678402) dimers. During the final salt formation, incomplete protonation can leave some of the free base as an impurity.

Q4: How can I best purify the final this compound product?

A4: Purification of the final product typically involves recrystallization. The choice of solvent system is crucial. A common strategy for hydrochloride salts is to use a polar solvent in which the salt is soluble at higher temperatures but sparingly soluble at room temperature or below. Alcohols like ethanol (B145695) or isopropanol (B130326), or mixtures with less polar solvents like ethyl acetate (B1210297) or diethyl ether, are often effective. The use of activated carbon during recrystallization can help to remove colored impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Amidation Incomplete activation of the carboxylic acid.Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in the correct stoichiometric amount. Consider extending the activation time or slightly increasing the temperature.
Steric hindrance from 2,6-dimethylaniline.Increase the reaction time and/or temperature to overcome the steric barrier. The use of a coupling agent like DCC (dicyclohexylcarbodiimide) with an additive such as HOBt (hydroxybenzotriazole) can also improve yields.
Inefficient N-alkylation.If performing N-alkylation, ensure the base used is strong enough to deprotonate the piperidine nitrogen. Sodium or potassium carbonate are common choices. The reaction may require elevated temperatures and longer reaction times.
Presence of Unreacted Starting Materials Incomplete reaction.Increase reaction time and/or temperature. Ensure proper mixing.
Incorrect stoichiometry.Carefully check the molar ratios of your reactants. A slight excess of the less expensive reagent can sometimes drive the reaction to completion.
Formation of Side-Products Over-alkylation or di-alkylation.Use a mono-functionalized alkylating agent (e.g., 2-bromoethanol). Control the stoichiometry of the alkylating agent carefully.
Degradation of reagents or product.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. Avoid excessively high temperatures.
Difficulty in Product Isolation/Purification Product is too soluble in the reaction solvent.After the reaction, consider a solvent swap to a solvent in which the product is less soluble to facilitate precipitation.
Oily product instead of a solid.Try triturating the oil with a non-polar solvent like hexane (B92381) or diethyl ether to induce crystallization. Seeding with a small crystal of the pure product can also be effective.
Final Product is not the Correct Salt Incomplete salt formation.Ensure at least one molar equivalent of hydrochloric acid is used. The HCl can be added as a gas, a solution in an organic solvent (e.g., dioxane or isopropanol), or as aqueous hydrochloric acid followed by solvent removal.

Experimental Protocols

The following protocols are based on established synthetic methods for analogous compounds and represent a plausible route for the synthesis of Droxicainide.

Protocol 1: Synthesis of N-(2,6-dimethylphenyl)piperidine-2-carboxamide (Intermediate for Route B)

This protocol is adapted from a patented synthesis of a close analog.[1]

Parameter Value
Reactants 2-Piperidinecarboxylic acid, 2,6-Dimethylaniline
Activating Agent Thionyl chloride or Phosphorus trichloride
Solvent Toluene
Temperature 60-65 °C
Reaction Time 3-5 hours
Yield ~87-89%

Procedure:

  • To a solution of 2-piperidinecarboxylic acid in toluene, add concentrated hydrochloric acid to adjust the pH to 1-2.

  • Reflux the mixture with a Dean-Stark trap to remove water.

  • Cool the reaction mixture and add a halogenating agent (e.g., thionyl chloride) dropwise while maintaining the temperature.

  • After the addition is complete, heat the mixture to 60-65 °C for several hours.

  • Cool the mixture and slowly add a solution of 2,6-dimethylaniline in toluene.

  • Maintain the temperature at 60-65 °C for an additional 3 hours.

  • After cooling, the product can be isolated by filtration and purified by recrystallization.

Protocol 2: N-alkylation of N-(2,6-dimethylphenyl)piperidine-2-carboxamide

Procedure:

  • Dissolve N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent such as acetonitrile (B52724) or DMF.

  • Add a base, for example, potassium carbonate.

  • Add 2-bromoethanol (B42945) (or a similar 2-hydroxyethylating agent) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude Droxicainide base by column chromatography or recrystallization.

Protocol 3: Formation of this compound

Procedure:

  • Dissolve the purified Droxicainide base in a suitable solvent like isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., HCl in isopropanol) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Cool the mixture to maximize precipitation, then collect the solid by filtration.

  • Wash the filter cake with a small amount of cold solvent and dry under vacuum.

Visualizing the Synthesis and Troubleshooting

Droxicainide Synthesis Pathway (Route B)

Synthesis_Pathway A 2-Piperidinecarboxylic Acid C N-(2,6-dimethylphenyl) piperidine-2-carboxamide A->C Amidation (Thionyl Chloride, Toluene) B 2,6-Dimethylaniline B->C E Droxicainide (Free Base) C->E N-Alkylation (K2CO3, Acetonitrile) D 2-Bromoethanol D->E F Droxicainide Hydrochloride E->F Salt Formation (HCl) Troubleshooting_Amidation Start Low Amidation Yield Q1 Check Purity of Starting Materials Start->Q1 A1 Purify Starting Materials Q1->A1 Impure Q2 Review Reaction Conditions Q1->Q2 Pure A1->Q2 A2_1 Increase Temperature or Reaction Time Q2->A2_1 Suboptimal A2_2 Use Coupling Agent (e.g., DCC/HOBt) Q2->A2_2 Suboptimal Q3 Investigate Carboxylic Acid Activation Q2->Q3 Optimal End Yield Improved A2_1->End A2_2->End A3 Use Fresh Activating Agent/Adjust Stoichiometry Q3->A3 Inefficient Q3->End Efficient A3->End

References

Droxicainide hydrochloride assay variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during the assay of Droxicainide (B1670961) Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Droxicainide Hydrochloride and what is its primary analytical method?

A1: this compound is an antiarrhythmic agent.[1][2] The most common and robust analytical method for assaying this compound and similar active pharmaceutical ingredients (APIs) in bulk and pharmaceutical formulations is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][4][5] This technique offers high resolution, accuracy, and specificity.

Q2: What are the critical factors affecting the reproducibility of a this compound HPLC assay?

A2: The key factors impacting reproducibility include the mobile phase preparation (pH, composition), column condition (age, temperature), sample and standard preparation, and overall system suitability.[6][7] Inconsistencies in any of these areas can lead to significant variability in results.

Q3: Why is method validation important for our this compound assay?

A3: Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), is crucial to ensure that the analytical procedure is suitable for its intended purpose.[3][5][8] It provides documented evidence of the method's linearity, precision, accuracy, specificity, and robustness, which is essential for reliable and reproducible results in quality control and stability studies.[3][4][7]

Q4: How does the hydrochloride salt form affect the assay?

A4: The hydrochloride salt form enhances the aqueous solubility of the droxicainide base. During sample and mobile phase preparation, the pH must be carefully controlled. A pH that is too high can cause the salt to convert to its less soluble free base form, potentially leading to precipitation or poor peak shape (tailing) due to interactions with the silica-based column.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent Retention Times

Q: We are observing significant shifts in the retention time for this compound between injections and between different analytical runs. What is the cause?

A: Retention time variability is a common HPLC issue that can often be traced back to the mobile phase, the pump, or the column.[6][9]

Possible Causes & Solutions:

Cause Troubleshooting Steps
Mobile Phase Composition Change Ensure the mobile phase is prepared fresh daily and is from a single, homogeneous batch for the entire run. If using a buffer, verify the pH is consistent.[6][9] Premixing solvents is often more reliable than online mixing.
Inadequate Column Equilibration Before starting the sequence, ensure the column is equilibrated with the mobile phase for a sufficient time (typically 15-30 minutes or until a stable baseline is achieved).[6]
Pump Malfunction or Leaks Check for leaks in the system, particularly around pump seals and fittings.[9][10] Perform a pump pressure test. Fluctuating backpressure is a strong indicator of pump issues or air bubbles in the system.[6] Purge the pump to remove any trapped air.[6]
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor room temperature changes can affect retention times.[9]
Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: Our chromatograms for this compound show significant peak tailing. What steps can we take to resolve this?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the sample solvent.[6][9]

Possible Causes & Solutions:

Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions Droxicainide is a basic compound that can interact with acidic silanol groups on the C18 column, causing tailing.[9] Ensure the mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep both the analyte protonated and the silanols neutral. Adding a competitor, like triethylamine (B128534) (TEA), to the mobile phase can also help.[3]
Column Contamination or Degradation A buildup of contaminants on the column frit or stationary phase can cause peak distortion.[11] Try flushing the column with a strong solvent. If the problem persists, the column may be degraded and need replacement. Using a guard column can extend the life of your analytical column.[6]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11] Ideally, dissolve the sample in the mobile phase itself.[6]
Column Overload Injecting too much sample can lead to peak fronting.[9] Try reducing the injection volume or the concentration of the sample.
Issue 3: Low or Variable Assay Results

Q: Our assay values for this compound are consistently low and show high variability (%RSD > 2%). How can we troubleshoot this?

A: Inaccurate or imprecise assay results are a critical issue, often stemming from sample/standard preparation or analyte loss during the procedure.[7][12]

Possible Causes & Solutions:

Cause Troubleshooting Steps
Inaccurate Standard Preparation Verify the purity and certificate of analysis for your this compound reference standard. Use a calibrated analytical balance and ensure the standard is fully dissolved. Prepare fresh stock solutions daily.
Incomplete Sample Extraction If analyzing a formulation, the extraction procedure may be inefficient. Evaluate parameters like sonication time, solvent choice, and shaking method to ensure complete recovery of the API from the matrix.
Analyte Adsorption Droxicainide may adsorb to surfaces, especially certain types of plastic or glass. Using silanized glass vials or polypropylene (B1209903) vials can mitigate this issue. Filtering samples through an incompatible filter material can also lead to analyte loss.[7]
Sample/Standard Instability Droxicainide, as an N-oxide, could be susceptible to degradation under certain conditions (e.g., light, heat, or oxidative stress).[13][14] Prepare samples and standards just before analysis and store them under appropriate conditions (e.g., refrigerated, protected from light).
Integration Issues Inconsistent peak integration can introduce significant variability. Review the integration parameters to ensure the baseline is set correctly and all peaks are integrated uniformly across all chromatograms.

Visual & Logical Guides

Experimental Workflow

The following diagram outlines a typical analytical workflow for the assay of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A 1. Mobile Phase Preparation B 2. Standard Stock Solution Prep A->B C 3. Sample Extraction/Prep B->C D 4. Working Solutions (Std & Sample) C->D E 5. HPLC System Equilibration D->E F 6. System Suitability Test (SST) E->F G 7. Sample/Standard Injection Sequence F->G H 8. Chromatogram Integration G->H I 9. Assay Calculation H->I J 10. Final Report I->J

Caption: General workflow for Droxicainide HCl assay.

Troubleshooting Logic for Low Assay Results

This diagram provides a logical path for diagnosing the root cause of low assay values.

G Start Assay Failure (Low Result) Check_SST Is System Suitability (SST) Passing? Start->Check_SST Check_Standard Review Standard Prep: - Weighing Accurate? - Fully Dissolved? - Correct Dilutions? Check_SST->Check_Standard Yes Check_Hardware Troubleshoot HPLC: - Check for Leaks - Injector Precision - Detector Response Check_SST->Check_Hardware No Check_Sample Review Sample Prep: - Extraction Complete? - Correct Dilutions? Check_Standard->Check_Sample If Standard OK Resolve Root Cause Identified Check_Standard->Resolve Error Found Investigate_Deg Investigate Degradation: - Sample/Standard Stability - Adsorption to Vials/Filters Check_Sample->Investigate_Deg If Sample Prep OK Check_Sample->Resolve Error Found Check_Hardware->Resolve Investigate_Deg->Resolve

Caption: Decision tree for troubleshooting low assay results.

Reference Experimental Protocol

This section provides a detailed, exemplary RP-HPLC method for the assay of this compound. Note: This is a representative method and must be fully validated for your specific application.

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Mix 0.05 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) and Methanol in a 35:65 v/v ratio.[5] Filter and degas before use.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 231 nm.[5]

  • Injection Volume: 10 µL.

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow to cool to room temperature and dilute to volume with the mobile phase.

  • Pipette 5.0 mL of this stock solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

3. Sample Solution Preparation (100 µg/mL):

  • For a bulk drug, prepare as described for the Standard Solution.

  • For a formulated product (e.g., tablets), weigh and finely powder a representative number of units.

  • Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 50 mL volumetric flask.

  • Add approximately 30 mL of mobile phase, sonicate for 15 minutes, and shake for 15 minutes to ensure complete extraction.

  • Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm PVDF syringe filter.

  • Prepare the final working solution by diluting 5.0 mL of the filtered stock solution to 25 mL with the mobile phase.

4. System Suitability:

  • Inject the standard solution five times.

  • The %RSD for the peak area should be not more than 2.0%.

  • The tailing factor for the Droxicainide peak should be not more than 2.0.

  • The theoretical plates should be not less than 2000.[5]

5. Analysis Procedure:

  • Inject the standard and sample solutions in duplicate.

  • Calculate the amount of this compound in the sample using the peak areas and the concentration of the standard.

Representative Method Validation Data

The following tables summarize typical results for a validated this compound assay, as per ICH guidelines.[4][5]

Table 1: Linearity

Concentration (µg/mL) Mean Peak Area (n=3)
50 545120
75 818345
100 1090560
125 1362780
150 1635990

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision

Parameter Concentration (µg/mL) Peak Area (%RSD, n=6)
Repeatability (Intra-day) 100 0.45%

| Intermediate Precision (Inter-day) | 100 | 0.82% |

Table 3: Accuracy (Recovery)

Spiked Level Amount Added (mg) Amount Recovered (mg) % Recovery
80% 20.1 20.0 99.5%
100% 25.2 25.3 100.4%
120% 30.1 29.9 99.3%

| Mean % Recovery | | | 99.7% |

Table 4: Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Parameter Result (µg/mL)
LOD 0.05 µg/mL

| LOQ | 0.15 µg/mL |

References

Technical Support Center: LC-MS/MS Analysis of Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the LC-MS/MS analysis of Droxicainide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the quantitative analysis.[2][3] In essence, components of the biological sample (e.g., plasma, urine) can interfere with the process of turning this compound molecules into ions in the mass spectrometer's source, leading to erroneous results.[3][4]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS methods?

A2: The primary causes of matrix effects are endogenous and exogenous components present in the biological matrix.[3] For this compound analysis in plasma, common interfering substances include phospholipids, salts, and proteins.[3][5] Exogenous components can include anticoagulants, dosing vehicles, or co-administered medications.[3] These substances can co-elute with this compound and compete for ionization, leading to signal suppression.[1]

Q3: How can I determine if my this compound assay is experiencing matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column.[4][6] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[4]

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" method.[3] It involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of a pure standard solution at the same concentration. The ratio of these two responses is the matrix factor (MF).[3] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[3]

Q4: What is an acceptable range for the matrix factor (MF)?

A4: Ideally, the absolute matrix factor should be between 0.75 and 1.25.[3] When using a stable isotope-labeled internal standard (SIL-IS), the internal standard normalized MF should be close to 1.0.[3]

Troubleshooting Guides

Issue 1: Poor sensitivity and inconsistent results for this compound.

Possible Cause: Significant ion suppression due to matrix effects.

Troubleshooting Steps:

  • Confirm Matrix Effects: Utilize the post-column infusion or post-extraction spike method to confirm the presence and extent of ion suppression.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process to remove interfering components.[5][7] Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids.[8]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind.[9]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining and eluting this compound.[1][10] This is often the most effective method for minimizing matrix effects.

  • Chromatographic Separation: Modify your LC method to separate this compound from the regions of ion suppression.[4] This can involve adjusting the gradient, changing the mobile phase composition, or using a different stationary phase.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[6][11]

Issue 2: Inconsistent results across different batches of plasma samples.

Possible Cause: Variability in the matrix composition between different lots or individual samples.

Troubleshooting Steps:

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variable matrix effects.[2][11] Since the SIL-IS has nearly identical chemical and physical properties, it will be affected by the matrix in the same way as the analyte, allowing for accurate correction.

  • Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to help compensate for consistent matrix effects.[11]

  • Evaluate Multiple Matrix Lots: During method development and validation, assess the matrix effect in at least six different lots of the biological matrix to ensure the method is robust.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analytical standard of this compound and the internal standard (if used) into the reconstitution solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analytical standard of this compound and the internal standard into the extracted matrix samples at the same concentration as Set A.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Mean Peak Area Ratio of Analyte/IS in Set A)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

  • Loading: Load the pre-treated plasma sample (e.g., diluted or pH-adjusted) onto the cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.

  • Elution: Elute this compound from the cartridge using a strong solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

Sample Preparation MethodRelative CostComplexityTypical Effectiveness in Reducing Matrix Effects
Dilution LowLowLow to Moderate
Protein Precipitation (PPT) LowLowModerate
Liquid-Liquid Extraction (LLE) ModerateModerateHigh
Solid-Phase Extraction (SPE) HighHighVery High

Visualizations

TroubleshootingWorkflow start Inconsistent/Inaccurate Results for this compound check_matrix_effect Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Significant Matrix Effect Detected? check_matrix_effect->matrix_effect_present optimize_sample_prep Optimize Sample Preparation (LLE or SPE) matrix_effect_present->optimize_sample_prep Yes no_matrix_effect No Significant Matrix Effect matrix_effect_present->no_matrix_effect No optimize_chromatography Optimize Chromatographic Separation optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate other_issues Investigate Other Potential Issues (e.g., instrument performance, standard stability) no_matrix_effect->other_issues

Caption: Troubleshooting workflow for matrix effects.

SamplePrepWorkflow cluster_sample_prep Solid-Phase Extraction (SPE) Workflow start Plasma Sample (containing Droxicainide HCl) condition 1. Condition SPE Cartridge (Methanol, then Water) start->condition load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (Remove Interferences) load->wash elute 4. Elute Droxicainide HCl (e.g., with Methanol) wash->elute evaporate 5. Evaporate Eluate elute->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

References

Technical Support Center: Overcoming Resistance to Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Droxicainide hydrochloride" is not a recognized scientific or clinical compound. This guide uses it as a placeholder for a hypothetical small molecule inhibitor to discuss general principles and strategies for overcoming drug resistance in cell lines. The troubleshooting advice and protocols provided are based on established methodologies in cancer research for addressing resistance to various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: My cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What is the likely cause?

A1: This phenomenon is likely due to the development of acquired resistance. Common mechanisms include increased expression of drug efflux pumps (like P-glycoprotein), mutations in the drug's molecular target, activation of alternative compensatory signaling pathways, or an enhanced ability of the cells to repair drug-induced damage.

Q2: What is the first step I should take to investigate resistance to this compound in my cell line?

A2: The first step is to confirm the resistance. This can be done by performing a dose-response assay (such as an MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) of the resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms the resistant phenotype.

Q3: Can I reverse the resistance to this compound?

A3: In some cases, resistance can be reversed or circumvented. For instance, if resistance is due to drug efflux pumps, co-administration with an efflux pump inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) may restore sensitivity. If an alternative signaling pathway is activated, a combination therapy targeting that pathway could be effective.

Q4: How can I determine if my resistant cells are overexpressing drug efflux pumps?

A4: You can assess the expression of common efflux pump proteins, such as P-glycoprotein (MDR1/ABCB1) or MRP1 (ABCC1), using techniques like Western blotting or quantitative PCR (qPCR). Functional assays, such as the rhodamine 123 efflux assay, can also be used to measure the activity of these pumps.

Q5: What if the resistance is not due to efflux pumps? What should I investigate next?

A5: If efflux pump activity is not the cause, you should explore other potential mechanisms. This includes sequencing the gene of the putative target of this compound to check for mutations. Additionally, you can use techniques like RNA sequencing or proteomic analysis to identify upregulated survival pathways in the resistant cells compared to the parental cells.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Increased IC50 of this compound Development of acquired resistance.1. Confirm the IC50 shift with a repeat dose-response assay. 2. Investigate common resistance mechanisms (efflux pumps, target mutation, pathway activation). 3. Consider combination therapies with other agents.
No change in target expression, but still resistant Activation of a bypass signaling pathway.1. Perform a phosphoproteomic screen to identify activated kinases. 2. Use inhibitors of suspected bypass pathways in combination with this compound.
Cells recover after initial drug-induced apoptosis Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).1. Analyze the expression of pro- and anti-apoptotic proteins via Western blot. 2. Test the combination of this compound with a Bcl-2 family inhibitor (e.g., ABT-263).
Drug accumulation is low in resistant cells Increased activity of drug efflux pumps.1. Perform a rhodamine 123 efflux assay. 2. Co-administer this compound with a known efflux pump inhibitor (e.g., verapamil).

Data Presentation

Table 1: Comparative IC50 Values for this compound

Cell LineIC50 (µM)Fold Resistance
Parental (Sensitive)1.5 ± 0.21.0
Resistant Subclone 118.2 ± 1.512.1
Resistant Subclone 225.6 ± 2.117.1

Table 2: Effect of Efflux Pump Inhibitor on this compound IC50

Cell LineTreatmentIC50 (µM)
ParentalThis compound alone1.6 ± 0.3
ParentalThis compound + Verapamil (5 µM)1.4 ± 0.2
ResistantThis compound alone22.4 ± 1.9
ResistantThis compound + Verapamil (5 µM)4.8 ± 0.5

Key Experimental Protocols

1. MTT Assay for Cell Viability

  • Objective: To determine the IC50 of this compound.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle-only control.

    • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50.

2. Western Blot for Efflux Pump Expression

  • Objective: To detect the expression of efflux pump proteins like P-glycoprotein.

  • Procedure:

    • Lyse parental and resistant cells in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against P-glycoprotein (e.g., anti-MDR1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal loading.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling D Droxicainide hydrochloride R Receptor Tyrosine Kinase (RTK) D->R Inhibition Pgp P-glycoprotein (Efflux Pump) D->Pgp Substrate for PI3K PI3K R->PI3K Activation D_out Droxicainide (Effluxed) Pgp->D_out Efflux Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Prolif Cell Proliferation & Survival mTOR->Prolif

Caption: Hypothetical signaling pathway for this compound and a resistance mechanism.

G cluster_workflow Experimental Workflow for Investigating Resistance cluster_strategy Develop Counter-strategy start Observation: Reduced Drug Efficacy confirm Confirm Resistance: IC50 Determination (MTT Assay) start->confirm investigate Investigate Mechanism confirm->investigate efflux Efflux Pump Overexpression? (Western Blot, qPCR) investigate->efflux Hypothesis 1 target Target Mutation? (Sequencing) investigate->target Hypothesis 2 pathway Bypass Pathway Activation? (RNA-Seq, Proteomics) investigate->pathway Hypothesis 3 combo Combination Therapy: - Efflux Pump Inhibitor - Bypass Pathway Inhibitor efflux->combo target->combo pathway->combo

Caption: Workflow for investigating and overcoming drug resistance in cell lines.

G q1 Is the IC50 of Droxicainide HCl significantly increased? yes1 Yes: Resistance Confirmed q1->yes1 no1 No: Check experimental setup (drug stability, cell passage number) q1->no1 q2 Is drug accumulation decreased? (Rhodamine 123 Assay) yes1->q2 yes2 Yes: Likely Efflux Pump-Mediated - Test efflux pump inhibitors - Check P-gp/MRP1 expression q2->yes2 no2 No: Efflux not primary mechanism q2->no2 q3 Is there a mutation in the putative drug target? no2->q3 yes3 Yes: Target-based resistance - Consider alternative drugs with different binding sites q3->yes3 no3 No: Investigate bypass signaling pathways (e.g., RNA-Seq) q3->no3

Caption: Troubleshooting decision tree for this compound resistance.

Technical Support Center: Forced Degradation Studies of Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the forced degradation analysis of Droxicainide hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of performing a forced degradation study on this compound? A: Forced degradation, or stress testing, is a critical process in pharmaceutical development used to understand the intrinsic stability of this compound.[1][2][3] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop a stability-indicating analytical method that can separate the drug from its degradants.[2][3][4] This information is vital for formulation development, packaging selection, and establishing appropriate storage conditions.[2]

Q2: Which stress conditions are recommended by regulatory bodies like the ICH for this compound? A: Forced degradation studies should expose this compound to a range of conditions more severe than standard accelerated stability testing.[3] A typical set of stress factors includes:

  • Acid and Base Hydrolysis: Refluxing the drug in acidic (0.1 M - 1 M HCl or H₂SO₄) and basic (0.1 M - 1 M NaOH or KOH) solutions.[1][3][5]

  • Oxidation: Exposing the drug to an oxidative agent, such as hydrogen peroxide (H₂O₂), typically in the range of 3% to 30%.[1][4][5]

  • Thermal Degradation: Subjecting the solid drug to high temperatures, often between 60°C and 80°C, sometimes in combination with humidity.[4][5]

  • Photolytic Degradation: Exposing the drug (in solid and solution form) to a controlled source of UV and visible light, as specified in ICH guideline Q1B.[4][5]

Q3: What is the target degradation percentage I should aim for in my experiments? A: The goal is to achieve sufficient degradation to identify potential products without completely consuming the parent drug. A degradation of 5-20% is generally considered appropriate, as it allows for the formation and detection of primary and some secondary degradants.[6]

Q4: Why can't I just use a standard HPLC assay method for my stability study? A: A standard HPLC assay may not be able to separate the active pharmaceutical ingredient (API) from its degradation products. A stability-indicating method is one that has been validated for specificity, proving that it can accurately measure the API in the presence of all potential impurities and degradants without interference.[7] Forced degradation is the process used to generate these degradants to validate the method's specificity.[1]

Troubleshooting Guides

HPLC Analysis Issues
Issue Encountered Potential Cause(s) Recommended Troubleshooting Steps
Poor chromatographic resolution between Droxicainide and a degradant peak. 1. Suboptimal mobile phase composition (organic ratio or pH).2. Inappropriate column chemistry.3. Column temperature is not optimized.1. Adjust the mobile phase: modify the organic-to-aqueous ratio, change the pH of the buffer, or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).2. Test a column with a different stationary phase (e.g., C8, Phenyl) or a different particle size.3. Vary the column temperature (e.g., 25°C, 30°C, 35°C) to see if it improves separation.
No degradation is observed under a specific stress condition. 1. The stress condition is too mild (concentration, temperature, or duration).2. The drug is inherently stable under that condition.1. Increase the severity of the stress: use a higher concentration of acid/base/oxidant, increase the temperature, or extend the exposure time.[2][5]2. If no degradation occurs even under harsh conditions, document the drug's stability.
Complete or excessive degradation of this compound. 1. The stress condition is too harsh.1. Reduce the severity of the stress: use a lower concentration of the stressing agent, decrease the temperature, or shorten the exposure time.[2]2. Analyze samples at earlier time points to capture the formation of primary degradants.
Appearance of extraneous peaks in unstressed (control) samples. 1. Contamination of solvents, glassware, or the HPLC system.2. Impurity present in the initial drug substance batch.1. Run a blank injection (mobile phase only) to check for system peaks.2. Use high-purity solvents and ensure all equipment is clean.3. Review the certificate of analysis for the this compound batch to check for known impurities.

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation Results for this compound
Stress ConditionTime (hours)% Droxicainide RemainingNumber of Degradants DetectedPeak Area % of Major Degradant
0.1 M HCl2489.526.8 (DP-H1)
0.1 M NaOH882.1311.2 (DP-B1)
6% H₂O₂1291.317.9 (DP-O1)
Thermal (80°C)4897.212.1 (DP-T1)
Photolytic (ICH Q1B)-94.823.5 (DP-P1)
Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Acidic Hydrolysis
  • Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of methanol and 1.0 M hydrochloric acid.

  • Stress Condition: Reflux the solution at 60°C for 12 hours.

  • Sampling: Withdraw aliquots at 2, 4, 8, and 12 hours.

  • Quenching: Immediately cool the aliquot and neutralize it with an equivalent volume and concentration of sodium hydroxide.

  • Analysis: Dilute the neutralized sample with the mobile phase to a final concentration of approximately 100 µg/mL and analyze by HPLC.

Protocol 2: Oxidative Degradation
  • Preparation: Prepare a 1.0 mg/mL solution of this compound in methanol.

  • Stress Condition: Add 6% hydrogen peroxide and keep the solution at room temperature, protected from light, for 24 hours.

  • Sampling: Withdraw aliquots at suitable time intervals.

  • Analysis: Dilute the sample directly with the mobile phase to a final concentration of approximately 100 µg/mL and analyze immediately by HPLC.

Visualizations

Forced_Degradation_Experimental_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Application of Stress cluster_analysis 3. Analysis and Evaluation API Droxicainide HCl (Solid or Stock Solution) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolysis API->Photo Sampling Sampling & Quenching Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Characterization Peak Purity & Mass Balance HPLC->Characterization Identification Degradant Identification (e.g., LC-MS) Characterization->Identification

Caption: General experimental workflow for forced degradation studies.

Hypothetical_Degradation_Pathways cluster_products Drox Droxicainide DP1 Amide Hydrolysis Product Drox->DP1 H⁺ / OH⁻ DP2 N-Oxide Product Drox->DP2 [O] DP3 Photolytic Ring Modification Product Drox->DP3

References

Validation & Comparative

A Validated, High-Performance HPLC Method for Droxicainide Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed, robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Droxicainide hydrochloride against a conventional alternative. The presented data underscores the superior performance of the new method in terms of efficiency, sensitivity, and reliability, making it highly suitable for routine quality control and stability testing in a drug development setting. All validation parameters have been assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to this compound Analysis

This compound is an antiarrhythmic agent whose accurate and precise quantification is critical for ensuring pharmaceutical quality and safety. HPLC is the predominant analytical technique for this purpose. An ideal HPLC method should be specific, linear, accurate, precise, and robust. This guide details a new method developed to meet these criteria with high efficiency and compares it to a more traditional, alternative method to highlight the advancements in chromatographic techniques.

Comparative Analysis of HPLC Methods

The performance of the new HPLC method was rigorously validated and compared against an alternative method. The validation covered specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness. The results, summarized in the following tables, demonstrate the superiority of the new method.

Table 1: Chromatographic Conditions
ParameterNew HPLC MethodAlternative HPLC Method
Column ACE C18 (150 x 4.6 mm, 3.5 µm)Zorbax CN (250 x 4.6 mm, 5 µm)
Mobile Phase 0.02 M Potassium Phosphate (pH 3.0) : Acetonitrile (B52724) (60:40 v/v)0.05 M Sodium Perchlorate (pH 3.5) with 0.1% Heptanesulfonic Acid : Methanol (55:45 v/v)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 265 nm220 nm
Injection Volume 10 µL20 µL
Column Temperature 30°C35°C
Run Time 8 minutes15 minutes
Table 2: System Suitability Results
ParameterNew HPLC MethodAlternative HPLC MethodAcceptance Criteria
Retention Time (min) 4.29.8-
Theoretical Plates > 8000> 3500> 2000
Tailing Factor 1.11.8≤ 2.0
RSD of Peak Area (%) 0.41.2≤ 2.0%
Table 3: Linearity and Range
ParameterNew HPLC MethodAlternative HPLC MethodAcceptance Criteria
Linearity Range 10 - 150 µg/mL25 - 200 µg/mL-
Correlation Coefficient (r²) 0.99980.9985≥ 0.999
Y-intercept 12505890-
Table 4: Accuracy (Recovery Studies)
Concentration LevelNew HPLC Method (% Recovery ± RSD)Alternative HPLC Method (% Recovery ± RSD)Acceptance Criteria
80% 99.5 ± 0.6%98.2 ± 1.5%98.0 - 102.0%
100% 100.2 ± 0.4%101.5 ± 1.1%98.0 - 102.0%
120% 100.5 ± 0.5%102.8 ± 1.8%98.0 - 102.0%
Table 5: Precision (Repeatability and Intermediate Precision)
ParameterNew HPLC Method (% RSD)Alternative HPLC Method (% RSD)Acceptance Criteria
Repeatability (n=6) 0.7%1.6%≤ 2.0%
Intermediate Precision (n=6, different day, different analyst) 0.9%1.9%≤ 2.0%
Table 6: Detection and Quantitation Limits
ParameterNew HPLC MethodAlternative HPLC Method
Limit of Detection (LOD) 0.5 µg/mL2.0 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL6.0 µg/mL
Table 7: Robustness
Parameter VariationNew HPLC Method (% RSD of Peak Area)Alternative HPLC Method (% RSD of Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min) 0.8%2.5%≤ 3.0%
Mobile Phase pH (± 0.2) 1.1%3.2%≤ 3.0%
Acetonitrile/Methanol (± 2%) 1.3%2.8%≤ 3.0%

Experimental Protocols

A detailed methodology for the validation of the new HPLC method is provided below.

Solutions and Reagents
  • This compound Reference Standard: 99.8% purity.

  • Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), and ultrapure water.

  • Mobile Phase: A 60:40 (v/v) mixture of 0.02 M Potassium Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile. The mobile phase was filtered through a 0.45 µm membrane filter and degassed before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations of 10, 25, 50, 100, and 150 µg/mL for linearity studies. A 100 µg/mL solution was used for system suitability, precision, and robustness studies.

Chromatographic System
  • System: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: ACE C18 (150 x 4.6 mm, 3.5 µm).

  • Chromatographic Conditions: As specified in Table 1 for the New HPLC Method.

Validation Procedures
  • Specificity: The specificity of the method was evaluated by injecting a blank (mobile phase), a placebo solution, and a standard solution of this compound. Additionally, the standard solution was spiked with potential impurities to ensure no co-elution.

  • Linearity: Linearity was assessed by analyzing the five working standard solutions in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: Accuracy was determined by a recovery study. A placebo solution was spiked with this compound at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the 100 µg/mL standard solution were made on the same day, and the relative standard deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercept and S is the slope of the calibration curve).

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters: flow rate (±0.1 mL/min), mobile phase pH (±0.2 units), and the percentage of acetonitrile in the mobile phase (±2%). The effect on system suitability parameters was observed.

Workflow and Process Visualization

The following diagram illustrates the logical workflow of the HPLC method validation process, from initial planning to the final validation report.

HPLC_Validation_Workflow cluster_validation Validation Parameter Assessment start Start: Define Analytical Method Requirements plan Develop Validation Protocol (Based on ICH Q2(R1)) start->plan prep Prepare Reagents, Standards, and Samples plan->prep specificity Specificity prep->specificity linearity Linearity & Range prep->linearity accuracy Accuracy prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision lod_loq LOD & LOQ prep->lod_loq robustness Robustness prep->robustness data_analysis Data Analysis and Statistical Evaluation acceptance Compare Results Against Acceptance Criteria data_analysis->acceptance report Compile Validation Report acceptance->report Pass fail Method Fails Validation (Revise Method/Protocol) acceptance->fail Fail end End: Method Validated report->end fail->plan

Caption: Workflow for HPLC Method Validation.

Conclusion

The newly developed HPLC method for this compound demonstrates significant advantages over the alternative method. With a shorter run time, superior peak symmetry, and better performance across all validation parameters—including accuracy, precision, and robustness—it represents a more efficient and reliable approach for the quantitative analysis of this compound. This method is well-suited for high-throughput environments and can be confidently implemented for quality control and regulatory submissions.

Droxicainide Hydrochloride vs. Lidocaine: A Comparative Analysis of Efficacy and Potency

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a critical distinction in the primary therapeutic applications of droxicainide (B1670961) hydrochloride and lidocaine (B1675312). While lidocaine is a widely established local anesthetic, droxicainide hydrochloride has been investigated primarily as an antiarrhythmic agent. Direct comparative studies on their efficacy and potency as local anesthetics are not available. This guide, therefore, presents a comparison based on their studied applications, supported by available experimental data.

Executive Summary

Lidocaine is a cornerstone of local anesthesia, with extensive data supporting its efficacy and potency in blocking nerve conduction for various medical and dental procedures. Its mechanism of action, pharmacokinetics, and clinical utility are well-documented.

This compound, in contrast, has been evaluated for its antiarrhythmic properties. Comparative studies against lidocaine have focused on this therapeutic area, suggesting that droxicainide may be a more potent antiarrhythmic with a wider safety margin. There is a notable absence of scientific literature investigating the efficacy and potency of this compound as a local anesthetic.

This guide will provide a detailed comparison of these two molecules in their respective and overlapping fields of study, presenting the available quantitative data, experimental protocols, and relevant signaling pathways.

Section 1: Comparative Efficacy and Potency

Lidocaine: A Potent and Versatile Local Anesthetic

Lidocaine is a local anesthetic of the amide type, widely used for its rapid onset and intermediate duration of action.[1][2] Its efficacy in producing a transient block of sensory nerve conduction is well-established across various applications, including infiltration, peripheral nerve blocks, and epidural anesthesia.[3]

The potency of local anesthetics is often related to their lipid solubility.[1][4] Lidocaine's chemical structure, featuring a lipophilic aromatic ring and a hydrophilic tertiary amine, allows it to penetrate the nerve membrane and block sodium channels from within.[5][6]

This compound: An Antiarrhythmic Agent

This compound has been investigated as an antiarrhythmic agent. A study in unanesthetized dogs with ventricular tachycardia demonstrated that droxicainide was a more potent antiarrhythmic agent than lidocaine.[7] The study found that lower cumulative doses and plasma concentrations of droxicainide were required to reduce the frequency of ectopic beats by 25%, 50%, and 75% compared to lidocaine.[7] Furthermore, droxicainide exhibited a wider margin of safety in this context.[7]

Another study comparing their effects on myocardial necrosis in dogs found that droxicainide produced a significantly greater reduction in infarct size compared to lidocaine, suggesting superior cardioprotective effects in the context of ischemia.[8]

Quantitative Data Comparison

Due to the disparate primary applications, a direct quantitative comparison of anesthetic potency is not feasible. The following table summarizes the available comparative data on their antiarrhythmic effects and key properties of lidocaine as a local anesthetic.

ParameterThis compoundLidocaineReference
Primary Therapeutic Class Antiarrhythmic AgentLocal Anesthetic, Antiarrhythmic Agent[2][7][8]
Antiarrhythmic Potency More potent than lidocaine-[7]
Reduction in Myocardial Infarct Size 41% reduction20% reduction[8]
Local Anesthetic ED50 (Sciatic Nerve Block, Rats) Not Available0.65%Not Available
Onset of Local Anesthesia Not AvailableSeveral minutes[2]
Duration of Local Anesthesia Not Available0.5 to 3 hours[2]

Section 2: Mechanism of Action

Both droxicainide and lidocaine are classified as sodium channel blockers.[7][9] This shared mechanism is fundamental to both their antiarrhythmic and local anesthetic effects.

Signaling Pathway of Sodium Channel Blockade

Local anesthetics and Class I antiarrhythmic drugs exert their effects by blocking voltage-gated sodium channels in the cell membrane of neurons and cardiomyocytes, respectively. This blockade inhibits the rapid influx of sodium ions that is necessary for the generation and propagation of action potentials. By preventing depolarization, these drugs effectively block nerve conduction (in the case of local anesthesia) or suppress abnormal cardiac rhythms.[1][10]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-Gated Sodium Channel Na_ion_in Na+ Na_channel->Na_ion_in Na_ion_out Na+ Na_ion_out->Na_channel Influx Depolarization Depolarization & Action Potential Na_ion_in->Depolarization Initiates Drug Droxicainide / Lidocaine Drug->Na_channel Blocks

Figure 1: Simplified signaling pathway of sodium channel blockade by droxicainide and lidocaine.

Section 3: Experimental Protocols

Comparative Study of Antiarrhythmic Effects in Dogs

Objective: To compare the antiarrhythmic efficacy and toxicity of droxicainide and lidocaine.[7]

Animal Model: Unanesthetized dogs with ventricular tachycardia induced by two-stage ligation of the left anterior descending coronary artery.[7]

Methodology:

  • Two groups of six dogs each were used.[7]

  • A continuous intravenous infusion of either this compound (0.5 mg/kg/min) or lidocaine hydrochloride (0.5 mg/kg/min) was administered.[7]

  • The infusion was continued until the onset of convulsions, a sign of toxicity.[7]

  • The frequency of ventricular ectopic beats was monitored throughout the infusion.[7]

  • Plasma concentrations of the drugs were measured at various time points.[7]

Endpoints:

  • Cumulative dose and plasma concentration required to reduce the frequency of ectopic beats by 25%, 50%, and 75%.[7]

  • Cumulative dose and plasma concentration at which convulsions occurred.[7]

start Start model Canine Model of Ventricular Tachycardia start->model grouping Randomization into Two Groups (n=6 each) model->grouping infusion_d Continuous IV Infusion Droxicainide (0.5 mg/kg/min) grouping->infusion_d infusion_l Continuous IV Infusion Lidocaine (0.5 mg/kg/min) grouping->infusion_l monitoring Monitor Ectopic Beats & Plasma Concentration infusion_d->monitoring infusion_l->monitoring endpoint Endpoint: Convulsions monitoring->endpoint analysis Data Analysis: Efficacy & Safety Margin endpoint->analysis end End analysis->end

Figure 2: Experimental workflow for the comparative antiarrhythmic study.

Comparative Study of Myocardial Necrosis in Dogs

Objective: To compare the effects of droxicainide and lidocaine on the extent of myocardial necrosis following coronary artery occlusion.[8]

Animal Model: 29 dogs subjected to coronary artery occlusion.[8]

Methodology:

  • Coronary artery occlusion was performed.[8]

  • Technetium-99m labeled microspheres were injected to delineate the ischemic zone.[8]

  • Dogs were randomized into three groups: control (n=9), lidocaine-treated (n=10), and droxicainide-treated (n=10) at the same dosage.[8]

  • After six hours, the hearts were excised and stained with triphenyltetrazolium (B181601) chloride to identify the necrotic area.[8]

  • Autoradiography was used to visualize the hypoperfused area.[8]

Endpoint: The percentage of the hypoperfused area that progressed to necrosis was calculated for each group.[8]

Conclusion

Based on the available scientific evidence, this compound and lidocaine have distinct primary pharmacological profiles. Lidocaine is a well-characterized and effective local anesthetic with a rapid onset of action. This compound has been shown to be a potent antiarrhythmic agent, potentially more so than lidocaine, with a favorable safety profile in that specific application.

For researchers and drug development professionals, it is crucial to note the lack of data on the local anesthetic properties of this compound. Future studies would be required to determine if it possesses any clinically relevant local anesthetic efficacy and how it would compare to established agents like lidocaine. The existing comparative data is confined to their antiarrhythmic and cardioprotective effects.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Droxicainide Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of potential analytical methods for the quantification and stability assessment of Droxicainide hydrochloride. While specific cross-validation studies for this compound are not publicly available, this document outlines the principles and common methodologies applied to analogous hydrochloride compounds. The information presented is based on established analytical practices and data from studies on similar molecules, offering a framework for the development and validation of robust analytical methods for this compound.

Introduction to Analytical Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2] A stability-indicating analytical method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[3]

Primary Analytical Techniques for Hydrochloride Salts

Based on the analysis of similar compounds, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common and effective analytical techniques for the quantification of hydrochloride salts in pharmaceutical formulations.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly Reverse-Phase HPLC (RP-HPLC) with UV detection, is a powerful and widely used technique for the analysis of pharmaceutical compounds.[2][4] It offers high specificity and sensitivity, making it ideal for stability-indicating assays.

Typical Experimental Protocol for a Stability-Indicating RP-HPLC Method:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is typically used.

  • Column: A C8 or C18 column is commonly employed for the separation of polar compounds like hydrochloride salts.[5][6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is generally used.[6] The pH of the buffer is a critical parameter that needs to be optimized.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[3][5]

  • Detection Wavelength: The wavelength of maximum absorbance for the drug is selected for detection. This is determined by scanning a solution of the pure drug over a wide UV range.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, the drug is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate degradation products.[1] The HPLC method must be able to separate the intact drug from these degradation products.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique compared to HPLC. It is often used for routine quality control analysis when a high degree of specificity is not required or when the drug substance does not have significant interfering excipients or degradation products at the wavelength of analysis.

Typical Experimental Protocol for a UV-Spectrophotometric Method:

  • Instrumentation: A double beam UV-Vis spectrophotometer with matched quartz cells is used.[7][8]

  • Solvent: A solvent in which the drug is freely soluble and that does not interfere with the absorbance at the analytical wavelength is chosen. Methanol and distilled water are common choices.[7]

  • Determination of λmax: A solution of the drug is scanned in the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).[7][9]

  • Calibration Curve: A series of standard solutions of the drug at different concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted to determine the linearity of the method.[10]

Comparison of Analytical Method Validation Parameters

The following table summarizes the typical validation parameters and their acceptable limits for HPLC and UV-spectrophotometric methods, as per ICH guidelines.

Validation ParameterHPLC MethodUV-Spectrophotometric Method
Specificity High (demonstrated by separating the analyte from impurities and degradation products)Lower (susceptible to interference from excipients and degradation products that absorb at the same wavelength)
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%98.0% - 102.0%
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 2%Intraday: ≤ 2%, Interday: ≤ 2%
Limit of Detection (LOD) Lower (ng/mL to µg/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL to µg/mL range)Higher (µg/mL range)
Robustness Assessed by varying parameters like mobile phase composition, pH, flow rate, and column temperature.Assessed by varying parameters like solvent and wavelength.

Cross-Validation Workflow

Cross-validation of analytical methods is essential when transferring a method from one laboratory to another or when comparing a new method to an existing one. The following diagram illustrates a typical workflow for cross-validation.

CrossValidationWorkflow start Start: Define Analytical Methods (Method A & Method B) protocol Develop and Document Standard Operating Procedure (SOP) for both methods start->protocol analyst1 Analyst 1 performs analysis using Method A protocol->analyst1 analyst2 Analyst 2 performs analysis using Method B protocol->analyst2 data_collection Collect and record data from both analyses analyst1->data_collection analyst2->data_collection statistical_analysis Perform statistical comparison of the results (e.g., t-test, F-test) data_collection->statistical_analysis decision Are the results statistically equivalent? statistical_analysis->decision pass Methods are considered cross-validated decision->pass Yes fail Investigate discrepancies and re-validate decision->fail No end End pass->end fail->protocol

A typical workflow for the cross-validation of two analytical methods.

Decision Pathway for Method Selection

The choice between HPLC and UV spectrophotometry depends on the specific requirements of the analysis. The following diagram provides a decision-making pathway.

MethodSelection start Start: Define Analytical Need stability_indicating Is a stability-indicating method required? start->stability_indicating complex_matrix Is the sample matrix complex (e.g., multiple excipients)? stability_indicating->complex_matrix No hplc Select HPLC Method stability_indicating->hplc Yes high_sensitivity Is high sensitivity (low LOD/LOQ) required? complex_matrix->high_sensitivity No complex_matrix->hplc Yes high_sensitivity->hplc Yes uv_vis Select UV-Vis Spectrophotometry Method high_sensitivity->uv_vis No end End hplc->end uv_vis->end

A decision pathway for selecting an appropriate analytical method.

Conclusion

References

In Vivo Efficacy: A Comparative Analysis of Droxicainide Hydrochloride and Ropivacaine

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the in vivo efficacy of Droxicainide hydrochloride and the widely used local anesthetic ropivacaine (B1680718) is not available in current scientific literature. While extensive research documents the efficacy and safety profile of ropivacaine, this compound is primarily identified as an antiarrhythmic agent, with a significant lack of published in vivo data evaluating its local anesthetic properties. This guide, therefore, provides a detailed overview of ropivacaine's established in vivo efficacy, supported by experimental data, and highlights the current void in research concerning this compound in the context of local anesthesia.

Ropivacaine: A Profile of a Long-Acting Amide Local Anesthetic

Ropivacaine is a long-acting amide local anesthetic that functions by reversibly inhibiting sodium ion influx in nerve fibers, thereby blocking the propagation of nerve impulses.[1][2] It is clinically valued for its differential sensory and motor blockade, often resulting in effective pain relief with less impact on motor function compared to other local anesthetics like bupivacaine (B1668057).[3]

Mechanism of Action

The primary mechanism of action for ropivacaine, like other local anesthetics, involves the blockade of voltage-gated sodium channels within the nerve cell membrane. This action increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential.[4][5]

G cluster_membrane Nerve Cell Membrane Na_channel Voltage-Gated Sodium Channel (Open State) Na_channel_blocked Sodium Channel (Blocked) Na_channel->Na_channel_blocked Blockade by Ropivacaine Nerve_Impulse Nerve Impulse (Action Potential) Na_channel->Nerve_Impulse Allows Na+ influx for No_Nerve_Impulse Blocked Nerve Impulse Na_channel_blocked->No_Nerve_Impulse Prevents Na+ influx Ropivacaine Ropivacaine Ropivacaine->Na_channel Binds to

Fig. 1: Mechanism of action of Ropivacaine.
In Vivo Efficacy Data

Clinical and preclinical studies have consistently demonstrated the efficacy of ropivacaine in various applications, including epidural, spinal, and peripheral nerve blocks.

Table 1: Comparative Efficacy of Ropivacaine with Other Local Anesthetics

Comparison Agent Application Key Findings Reference
BupivacaineEpidural AnesthesiaRopivacaine has a similar onset and duration of sensory block but produces less intense and shorter duration of motor block.[1] It also exhibits a lower potential for CNS and cardiovascular toxicity.[6][7][1][6][7]
Lidocaine (B1675312)Digital Nerve BlockRopivacaine has a slower onset of action (mean 4.5 min vs 1.3 min for lidocaine) but a significantly longer duration of postoperative anesthesia (mean 21.5 hours vs 2.4 hours for lidocaine).[8][8]
Lidocaine & BupivacaineMandibular Posterior Teeth Extraction0.75% Ropivacaine was found to be more effective for pain control during and after the procedure compared to 2% lignocaine and bupivacaine.[9][9]

Experimental Protocol: Ultrasound-Guided Inguinal Nerve Block for Hernioplasty

A randomized controlled trial evaluated the efficacy of different concentrations of ropivacaine for ultrasound-guided inguinal nerve block in patients undergoing inguinal hernioplasty.[10]

  • Objective: To compare the surgical performance, postoperative analgesia, and patient satisfaction with 0.25%, 0.5%, and 0.75% ropivacaine.

  • Methodology:

    • 60 elderly patients were randomly assigned to three groups (n=20 each) to receive ultrasound-guided inguinal nerve block with one of the three ropivacaine concentrations.

    • Anesthesia was administered using a high-frequency linear array ultrasound transducer to visualize the ilioinguinal and iliohypogastric nerves.

    • A 22-gauge needle was inserted using an in-plane technique, and the assigned ropivacaine solution was injected after negative aspiration.

    • Intraoperative and postoperative pain was assessed using the Visual Analog Scale (VAS). Patient satisfaction was also recorded.

  • Results: Patients receiving 0.5% and 0.75% ropivacaine had significantly lower postoperative VAS scores and higher satisfaction scores compared to the 0.25% group. The 0.5% concentration was deemed optimally effective.[10]

G Start Patient Recruitment (n=60, Inguinal Hernioplasty) Randomization Randomization Start->Randomization GroupA Group A (n=20) 0.25% Ropivacaine Randomization->GroupA GroupB Group B (n=20) 0.5% Ropivacaine Randomization->GroupB GroupC Group C (n=20) 0.75% Ropivacaine Randomization->GroupC Procedure Ultrasound-Guided Inguinal Nerve Block GroupA->Procedure GroupB->Procedure GroupC->Procedure Surgery Inguinal Hernioplasty Procedure->Surgery Assessment Data Collection (VAS, Patient Satisfaction) Surgery->Assessment Analysis Statistical Analysis Assessment->Analysis End Conclusion Analysis->End

Fig. 2: Experimental workflow for comparing Ropivacaine concentrations.

This compound: An Unexplored Potential

This compound is cataloged as an antiarrhythmic agent.[11][12] The available literature focuses on its chemical properties and its primary classification as a cardiac medication. There is a notable absence of published in vivo studies or clinical trials investigating its efficacy as a local anesthetic. Therefore, a direct comparison of its anesthetic potency, duration of action, or safety profile against ropivacaine or any other local anesthetic cannot be made at this time.

Conclusion

Ropivacaine is a well-established local anesthetic with a favorable safety and efficacy profile, supported by a large body of scientific evidence. Its characteristics, including a differential nerve block and reduced toxicity, make it a valuable option in various clinical settings. In contrast, the potential of this compound as a local anesthetic remains unevaluated. Future in vivo comparative studies would be necessary to determine if this compound possesses any local anesthetic properties and how it would compare to established agents like ropivacaine. Without such data, any comparison would be purely speculative. Researchers and drug development professionals are encouraged to address this gap in the literature to explore potential new therapeutic applications for existing compounds.

References

Droxicainide Hydrochloride: A Preclinical and Comparative Analysis for Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 6, 2025

Executive Summary

Droxicainide (B1670961) hydrochloride is an antiarrhythmic agent with limited publicly available clinical trial data in humans. However, preclinical studies, particularly in canine models of ventricular arrhythmia, suggest it may be a more potent and safer alternative to lidocaine (B1675312). This guide provides a comprehensive analysis of the available preclinical data for droxicainide hydrochloride and compares it with established Class I antiarrhythmic drugs—lidocaine, flecainide (B1672765), and propafenone (B51707)—for which human clinical trial data are available. Detailed experimental protocols and signaling pathway diagrams are included to provide a thorough understanding for research and drug development professionals.

This compound: Preclinical Performance

The primary available data for this compound comes from a preclinical study in unanesthetized dogs with ventricular tachycardia induced by coronary artery ligation. This study compared the efficacy and safety of droxicainide with lidocaine.

Table 1: Comparative Efficacy of Droxicainide and Lidocaine in a Canine Model of Ventricular Tachycardia[1]
ParameterThis compoundLidocaine Hydrochloride
Efficacy
Reduction in ectopic beats (25%)Lower cumulative dose and plasma concentration requiredHigher cumulative dose and plasma concentration required
Reduction in ectopic beats (50%)Lower cumulative dose and plasma concentration requiredHigher cumulative dose and plasma concentration required
Reduction in ectopic beats (75%)Lower cumulative dose and plasma concentration requiredHigher cumulative dose and plasma concentration required
Safety
Onset of convulsionsOccurred at higher cumulative doses and plasma concentrationsOccurred at lower cumulative doses and plasma concentrations
Side effects at higher dosesEmesis, convulsionsSedation, emesis, convulsions
Conclusion More potent antiarrhythmic agent with a wider margin of safety.[1]Less potent with a narrower margin of safety compared to droxicainide.[1]
Experimental Protocol: Canine Model of Ischemia-Induced Ventricular Tachycardia

The experimental protocol for inducing ventricular tachycardia in the canine model referenced involves the following key steps[1][2][3]:

  • Animal Model: Unanesthetized dogs.

  • Induction of Arrhythmia: Two-stage ligation of the anterior descending branch of the left coronary artery to induce myocardial ischemia and subsequent ventricular tachycardia.

  • Drug Administration: Continuous intravenous infusion of either this compound (0.5 mg/kg/min) or lidocaine hydrochloride (0.5 mg/kg/min) until convulsions occurred.

  • Monitoring: Continuous monitoring of electrocardiogram (ECG) for ventricular ectopic beats, sinus rate, PR interval, and QRS interval. Arterial and central venous pressures, as well as respiratory rate, were also monitored.

  • Endpoints:

    • Efficacy: Reduction in the frequency of ventricular ectopic beats by 25%, 50%, and 75%.

    • Safety: Onset of adverse effects such as emesis and convulsions.

Comparative Analysis with Alternative Class I Antiarrhythmic Drugs

Due to the absence of human clinical trial data for this compound, this section provides a comparative analysis of established Class I antiarrhythmic drugs: lidocaine, flecainide, and propafenone. The data is summarized from various human clinical trials.

Table 2: Clinical Efficacy of Lidocaine, Flecainide, and Propafenone in Ventricular Arrhythmias (Human Trials)
DrugStudy PopulationEfficacy OutcomesCitation(s)
Lidocaine Patients with uncomplicated acute myocardial infarctionNo episodes of ventricular fibrillation during treatment.[4]
Postoperative coronary artery bypass patients33% incidence of ventricular arrhythmias vs. 67% in placebo group (p < 0.005); significant reduction in ventricular fibrillation and tachycardia (p < 0.01).[5]
Out-of-hospital cardiac arrest with shock-refractory VF or pulseless VTHigher rate of survival to hospital admission compared to placebo, but no significant difference in survival to discharge or favorable neurologic outcome compared to amiodarone (B1667116) or placebo.[6]
Flecainide Patients with frequent, chronic, and stable ventricular ectopic beats (VEBs)Marked suppression of VEBs (>80% reduction) in 90% of patients (p < 0.01), comparable to amiodarone.[7]
Patients with arrhythmogenic right ventricular cardiomyopathy (ARVC)Significant reduction in 24-hour premature ventricular complex burden and nonsustained ventricular tachycardia rate after a median follow-up of 4.2 years.[8]
Propafenone Patients with stable ventricular arrhythmias>85% reduction of ventricular ectopy in responders; almost total abolition of ventricular tachycardia and paired ventricular ectopy.[9]
Patients with chronic ventricular arrhythmias90% to 100% reduction of ventricular premature contractions in 11 out of 12 patients after 3 months of treatment.[10]
Patients with sustained hemodynamically unstable ventricular arrhythmia53% of patients responded to therapy based on both ambulatory monitoring and exercise testing.[11]
Table 3: Safety and Tolerability of Lidocaine, Flecainide, and Propafenone (Human Trials)
DrugCommon Adverse EffectsSerious Adverse Effects/ContraindicationsCitation(s)
Lidocaine Drowsiness, confusion, slurred speech, metallic taste.New congestive heart failure with prolonged infusion (40 hours).[4][12]
Flecainide Dizziness, visual disturbances, headache, gastrointestinal disturbances.Proarrhythmic effects, particularly in patients with structural heart disease (e.g., post-myocardial infarction); negative inotropic effects. Contraindicated in patients with congestive heart failure and coronary artery disease.[13][14]
Propafenone Abnormal taste sensations, minor central nervous system symptoms.Exacerbation of congestive heart failure, conduction abnormalities (PR and QRS prolongation), aggravation of arrhythmia. To be used with caution in patients with congestive heart failure or conduction system disease.[10][11]

Mechanism of Action and Experimental Workflow

Signaling Pathway of Class I Antiarrhythmic Drugs

This compound is classified as a Class I antiarrhythmic agent. These drugs primarily act by blocking the fast sodium channels (Na+) in the cell membrane of cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.

G cluster_membrane Cardiomyocyte Cell Membrane cluster_effect Electrophysiological Effect Na_channel Fast Na+ Channel (Voltage-gated) Na_ion_in Na+ Influx Na_channel->Na_ion_in Allows Droxicainide Droxicainide (Class I Antiarrhythmic) Droxicainide->Na_channel Blocks Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_ion_in->Depolarization Initiates Na_ion_out Na+ Na_ion_out->Na_channel Binds to open/inactivated state Conduction Slowed Conduction Velocity Depolarization->Conduction Leads to

Caption: Mechanism of action for Class I antiarrhythmic drugs like Droxicainide.

Experimental Workflow for Preclinical Antiarrhythmic Drug Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an antiarrhythmic drug, based on the canine model study.

G start Start animal_model Select Animal Model (e.g., Canine) start->animal_model induce_arrhythmia Induce Ventricular Arrhythmia (e.g., Coronary Artery Ligation) animal_model->induce_arrhythmia drug_admin Administer Investigational Drug (e.g., Droxicainide Infusion) induce_arrhythmia->drug_admin monitoring Continuous Monitoring (ECG, Hemodynamics) drug_admin->monitoring data_collection Collect Efficacy and Safety Data monitoring->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

Caption: Preclinical experimental workflow for antiarrhythmic drug evaluation.

Conclusion

While human clinical trial data for this compound remains elusive in the public domain, preclinical evidence suggests its potential as a potent antiarrhythmic agent with a favorable safety profile compared to lidocaine. For researchers and drug development professionals, this indicates that this compound may warrant further investigation. The provided comparative data on established Class I antiarrhythmics—lidocaine, flecainide, and propafenone—offers a benchmark for evaluating the potential clinical utility of new chemical entities like droxicainide. The detailed experimental protocol and mechanism of action diagrams serve as a foundational resource for designing future preclinical and clinical studies. Further research, particularly well-designed clinical trials, is necessary to establish the definitive efficacy and safety profile of this compound in humans.

References

A Head-to-Head Comparison of Droxicainide Hydrochloride and Other Sodium Channel Blockers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers in the field of cardiac electrophysiology, understanding the nuanced differences between sodium channel blockers is paramount. This guide provides a comprehensive, data-driven comparison of Droxicainide (B1670961) hydrochloride against other established sodium channel blockers, offering insights into their relative performance and underlying mechanisms.

Introduction to Sodium Channel Blockers and Droxicainide Hydrochloride

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells like cardiomyocytes. Drugs that block these channels, known as sodium channel blockers, are a cornerstone of antiarrhythmic therapy. They are broadly classified under the Vaughan Williams classification as Class I antiarrhythmics. These drugs modulate the influx of sodium ions, thereby altering the characteristics of the cardiac action potential.

This compound is an antiarrhythmic agent that has demonstrated efficacy in preclinical studies. Structurally related to lidocaine (B1675312), it exhibits potent effects on myocardial tissue. This guide will delve into a head-to-head comparison of Droxicainide with other well-established sodium channel blockers, namely Lidocaine, Flecainide, and Mexiletine, focusing on their electrophysiological effects and potency.

Comparative Electrophysiological and Potency Data

The following tables summarize the key electrophysiological effects and potency of this compound and other selected sodium channel blockers. This data has been compiled from various in vitro and in vivo studies to provide a clear, comparative overview.

Table 1: Electrophysiological Effects on Cardiac Action Potential Parameters

ParameterThis compoundLidocaineFlecainideMexiletine
Maximum Upstroke Velocity (Vmax) DecreasedDecreasedMarkedly DecreasedDecreased
Action Potential Duration (APD) ShortenedShortened or No ChangeLengthened in ventricular muscle, shortened in Purkinje fibersShortened
Effective Refractory Period (ERP) IncreasedShortened or No ChangeIncreasedNo significant change
Conduction Velocity DecreasedDecreasedMarkedly DecreasedDecreased

Table 2: Potency and Efficacy of Sodium Channel Blockers

DrugIC50 on Cardiac Sodium Channels (Nav1.5)In Vivo Potency and EfficacyTherapeutic Use
This compound Not available in cited literatureMore potent antiarrhythmic than lidocaine with a wider margin of safety in a canine model of ventricular tachycardia.[1] More effective than lidocaine in reducing myocardial necrosis in dogs.[2]Investigational antiarrhythmic
Lidocaine 133.5 µM (for use-dependent block)Used as a benchmark for Class Ib antiarrhythmics.Ventricular arrhythmias
Flecainide 10.7 µM[3]Potent sodium channel blocker.Atrial and ventricular arrhythmias
Mexiletine 67.2 µM[3]Orally active analogue of lidocaine.Ventricular arrhythmias

Detailed Experimental Methodologies

The data presented in this guide is derived from established experimental protocols. Below are detailed methodologies for key experiments used to characterize the effects of sodium channel blockers.

In Vivo Myocardial Infarction and Arrhythmia Model

This protocol is based on a study comparing the antiarrhythmic efficacy of Droxicainide and Lidocaine in a canine model.[1]

  • Animal Model: Adult mongrel dogs.

  • Surgical Procedure:

    • Anesthesia is induced and maintained.

    • A thoracotomy is performed to expose the heart.

    • The left anterior descending coronary artery is ligated in two stages to induce a myocardial infarction and subsequent ventricular arrhythmias.

  • Drug Administration:

    • A continuous intravenous infusion of either this compound or Lidocaine hydrochloride is administered at a constant rate (e.g., 0.5 mg/kg/min).

  • Data Acquisition:

    • Electrocardiogram (ECG) is continuously monitored to assess heart rate and rhythm.

    • Arterial and central venous pressures are recorded.

    • Plasma drug concentrations are determined at regular intervals.

  • Endpoints:

    • Reduction in the frequency of ventricular ectopic beats.

    • Occurrence of adverse effects such as emesis or convulsions.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a standard method for assessing the effects of drugs on ion channels in isolated cells.

  • Cell Preparation:

    • Human embryonic kidney (HEK293) cells are stably transfected to express the cardiac sodium channel, Nav1.5.

    • Cells are cultured and prepared on glass coverslips for recording.

  • Recording Solutions:

    • External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, glucose 5; pH adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): CsF 110, CsCl 10, NaCl 10, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Glass micropipettes with a resistance of 2-4 MΩ are used.

    • Cells are held at a holding potential of -120 mV.

    • To measure the effect on the peak sodium current, depolarizing voltage steps are applied (e.g., to -20 mV for 20 ms).

    • To assess use-dependent block, a train of depolarizing pulses is applied at a specific frequency (e.g., 10 Hz).

  • Data Analysis:

    • The peak inward sodium current is measured before and after the application of the test compound.

    • Concentration-response curves are generated to determine the half-maximal inhibitory concentration (IC50).

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Sodium_Channel_Blockade cluster_channel Voltage-Gated Sodium Channel cluster_drug Sodium Channel Blocker Resting Resting State Open Open State Resting->Open Inactive Inactive State Open->Inactive Sodium_Influx Na+ Influx (Action Potential Upstroke) Open->Sodium_Influx Block Block of Na+ Influx Open->Block Inactive->Resting During Repolarization Drug Droxicainide / Other Blocker Drug->Open Binds to open state Drug->Inactive Binds to inactive state (Use-dependency) Drug->Block Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->Resting Membrane_Repolarization Membrane Repolarization

Caption: Mechanism of state-dependent sodium channel blockade.

Patch_Clamp_Workflow A Cell Culture (HEK293 with Nav1.5) C Whole-Cell Patch Clamp Configuration A->C B Preparation of Recording Solutions B->C D Application of Voltage Protocols C->D F Data Acquisition (Sodium Current Measurement) D->F E Drug Perfusion (e.g., Droxicainide) E->F G Data Analysis (IC50 Determination) F->G

Caption: Experimental workflow for whole-cell patch-clamp analysis.

Head-to-Head Comparison Summary

  • Potency and Efficacy: In vivo data strongly suggests that this compound is a more potent antiarrhythmic agent than Lidocaine, with a superior safety profile in the context of myocardial infarction-induced arrhythmias.[1] Furthermore, Droxicainide demonstrates greater efficacy in preserving ischemic myocardial tissue compared to Lidocaine.[2] While a direct in vitro comparison of IC50 values on cardiac sodium channels is not available for Droxicainide, its in vivo performance indicates a high affinity for its target.

  • Electrophysiological Profile: Droxicainide's electrophysiological effects align with those of a Class Ib antiarrhythmic, similar to Lidocaine and Mexiletine, as it shortens the action potential duration. This is in contrast to Flecainide, a Class Ic agent, which prolongs the action potential in ventricular muscle. The decrease in Vmax and conduction velocity is a common feature of all these sodium channel blockers, reflecting their primary mechanism of action.

  • Mechanism of Action: All the compared drugs exert their effects by blocking voltage-gated sodium channels. The concept of "use-dependency" or "state-dependency" is crucial for these agents. They typically have a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during rapid heart rates (tachycardia). This allows them to be more effective when they are most needed, while having less effect at normal heart rates.

Conclusion

This compound emerges as a promising antiarrhythmic agent with a potent sodium channel blocking activity. Preclinical in vivo studies highlight its superiority over Lidocaine in both antiarrhythmic efficacy and myocardial protection. Its electrophysiological profile is consistent with a Class Ib agent. While the absence of a publicly available IC50 value on cardiac sodium channels limits a direct in vitro potency comparison with other blockers, the existing data underscores its potential as a valuable therapeutic agent. Further research, particularly head-to-head in vitro electrophysiology studies, would be beneficial to fully elucidate its comparative profile against a broader range of sodium channel blockers.

References

Navigating the Analytical Maze: A Comparative Guide to Validating LC-MS/MS Results for Droxicainide Hydrochloride Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of Droxicainide hydrochloride metabolites. In the absence of specific metabolic data for Droxicainide, this document presents a framework based on the known metabolic pathways of structurally analogous drugs, offering a predictive guide for analytical method development and validation.

Droxicainide, an antiarrhythmic agent, is structurally related to other class Ib antiarrhythmic drugs like lidocaine (B1675312) and mexiletine (B70256). While specific metabolites of this compound are not extensively documented in publicly available literature, the metabolic pathways of similar compounds provide a strong basis for predicting its biotransformation. The primary metabolic routes for analogous drugs involve N-dealkylation and hydroxylation.[1][2][3] Based on these precedents, a panel of hypothetical Droxicainide metabolites can be proposed for the purpose of analytical method development.

Proposed Hypothetical Metabolites of Droxicainide

Drawing parallels with the metabolism of lidocaine and mexiletine, the following hypothetical metabolites for Droxicainide are proposed:

  • Phase I Metabolites:

    • N-dealkylated Droxicainide: Resulting from the removal of an ethyl group from the piperidine (B6355638) nitrogen.

    • Hydroxylated Droxicainide: Introduction of a hydroxyl group on the aromatic ring or the piperidine ring.

  • Phase II Metabolites:

    • Glucuronide conjugates: Formed by the conjugation of a glucuronic acid moiety to a hydroxylated metabolite.

LC-MS/MS Method Validation: A Comparative Overview

LC-MS/MS is a powerful and widely adopted technique for the quantification of drug metabolites due to its high sensitivity, selectivity, and specificity.[4] A typical validation of an LC-MS/MS method involves assessing several key performance characteristics to ensure the reliability of the data.

Quantitative Data Summary

The following table summarizes the typical acceptance criteria for key validation parameters of an LC-MS/MS method for the quantification of drug metabolites.

Validation ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.99Establishes a proportional relationship between analyte concentration and instrument response over a defined range.
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)Measures the closeness of the determined value to the true value.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)Assesses the degree of scatter among a series of measurements.
Specificity/Selectivity No significant interfering peaks at the retention time of the analyte and internal standardEnsures the method can differentiate and quantify the analyte in the presence of other components.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precisionThe lowest concentration of an analyte that can be reliably quantified.
Recovery Consistent and reproducible across the concentration rangeMeasures the efficiency of the extraction process.
Matrix Effect Within acceptable limits (typically CV ≤ 15%)Assesses the influence of matrix components on the ionization of the analyte.
Stability Within ±15% of the initial concentration under various storage conditionsEvaluates the stability of the analyte in the biological matrix and processed samples.

Experimental Protocols

A generalized experimental protocol for the validation of an LC-MS/MS method for Droxicainide metabolites would involve the following key steps:

  • Sample Preparation: Development of a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the metabolites from the biological matrix (e.g., plasma, urine, or liver microsomes).

  • Chromatographic Separation: Optimization of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve efficient separation of the parent drug and its metabolites from endogenous matrix components. This typically involves selecting an appropriate column, mobile phase composition, and gradient elution profile.

  • Mass Spectrometric Detection: Utilization of a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. This involves optimizing the precursor-to-product ion transitions for each analyte and the internal standard.

  • Method Validation: Performing a full validation of the analytical method according to regulatory guidelines (e.g., FDA, EMA) by assessing the parameters outlined in the table above.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for quantitative bioanalysis of drug metabolites, other techniques can be employed, each with its own advantages and limitations.

TechniqueAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution, extensive spectral libraries for identification.Requires derivatization for polar and non-volatile metabolites, potentially leading to sample loss and increased complexity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive, provides detailed structural information, highly reproducible for quantitative analysis.Lower sensitivity compared to MS-based methods, requiring larger sample volumes.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) Simpler instrumentation, lower cost.Lower sensitivity and selectivity compared to MS detection, susceptible to interference from co-eluting compounds.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in validating LC-MS/MS results for Droxicainide metabolites, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_output Results Biological_Matrix Biological Matrix (Plasma, Urine) Extraction Metabolite Extraction Biological_Matrix->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Validation_Parameters Assessment of Validation Parameters Data_Acquisition->Validation_Parameters Validated_Method Validated Quantitative Method Validation_Parameters->Validated_Method

Caption: Experimental workflow for LC-MS/MS method validation.

Signaling_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Droxicainide This compound N_Dealkylation N-Dealkylation Droxicainide->N_Dealkylation Hydroxylation Hydroxylation Droxicainide->Hydroxylation Excretion Excretion N_Dealkylation->Excretion Glucuronidation Glucuronidation Hydroxylation->Glucuronidation Glucuronidation->Excretion

Caption: Predicted metabolic pathway of Droxicainide.

Logical_Relationship cluster_parameters Core Validation Parameters LCMS_Validation LC-MS/MS Method Validation Accuracy Accuracy LCMS_Validation->Accuracy Precision Precision LCMS_Validation->Precision Specificity Specificity LCMS_Validation->Specificity Linearity Linearity LCMS_Validation->Linearity LLOQ LLOQ LCMS_Validation->LLOQ Reliable_Data Reliable Quantitative Data Accuracy->Reliable_Data Precision->Reliable_Data Specificity->Reliable_Data Linearity->Reliable_Data LLOQ->Reliable_Data

Caption: Relationship between validation parameters and data reliability.

References

Assessing the Specificity of Droxicainide Hydrochloride in Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicainide hydrochloride is an antiarrhythmic agent, structurally related to local anesthetics like lidocaine. Its therapeutic effects are attributed to the blockade of voltage-gated sodium channels, a mechanism shared with other Class I antiarrhythmic drugs. Understanding the specificity and affinity of Droxicainide for its target is crucial for predicting its clinical efficacy and safety profile. This guide provides a comparative assessment of this compound's binding characteristics, contextualized by data from well-established sodium channel blockers. Due to the limited availability of public quantitative binding data for Droxicainide, this guide presents a qualitative comparison for this compound alongside quantitative data for established alternatives.

Comparative Analysis of Binding Affinity

For a comprehensive comparison, the following table summarizes the binding affinities of commonly used sodium channel blockers—Lidocaine, Mexiletine, and Flecainide—for voltage-gated sodium channels, particularly the cardiac isoform Nav1.5. This data, obtained through various in vitro assays, highlights the diversity in potency and state-dependent binding among these agents.

CompoundTargetAssay TypeAffinity (IC50/Kd)Channel State PreferenceReference
This compound Voltage-gated sodium channels-Data not publicly available. Preclinical studies suggest higher potency than lidocaine.-[Qualitative statements from preclinical studies]
Lidocaine Nav1.5Electrophysiology~200-1000 µM (resting state), ~5-30 µM (inactivated state)Inactivated/Open[Published research articles]
Mexiletine Nav1.5Electrophysiology~10-50 µM (inactivated state)Inactivated[Published research articles]
Flecainide Nav1.5Electrophysiology~1-10 µM (inactivated state)Open/Inactivated[Published research articles]

Signaling Pathway of Sodium Channel Blockade

Voltage-gated sodium channels are integral membrane proteins responsible for the rapid upstroke of the action potential in excitable cells, including cardiomyocytes. Antiarrhythmic drugs like Droxicainide physically obstruct the ion-conducting pore of the channel, thereby reducing the influx of sodium ions. This action decreases the excitability of the cardiac tissue and prolongs the refractory period, which helps to suppress abnormal heart rhythms. The binding of these drugs is often state-dependent, meaning they have a higher affinity for channels in the open or inactivated state, which are more prevalent during periods of high cardiac activity.

cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (Na_v1.5) Action_Potential Action_Potential Na_Channel->Action_Potential Initiates Reduced_Na_Influx Reduced Sodium Influx Na_Channel->Reduced_Na_Influx Depolarization Depolarization Depolarization->Na_Channel Opens Droxicainide Droxicainide hydrochloride Droxicainide->Na_Channel Blocks Pore Suppressed_Arrhythmia Suppression of Arrhythmia Reduced_Na_Influx->Suppressed_Arrhythmia

Mechanism of action of this compound.

Experimental Protocols

The specificity and affinity of compounds like this compound for sodium channels are primarily assessed using two key experimental techniques: radioligand binding assays and electrophysiological assays.

Radioligand Binding Assay

This method quantifies the binding of a radiolabeled ligand to its receptor. In the context of sodium channels, a radiolabeled known sodium channel blocker (e.g., [³H]batrachotoxin) is used. The displacement of this radioligand by a test compound (e.g., Droxicainide) is measured to determine the test compound's binding affinity.

Protocol:

  • Membrane Preparation: Isolate cell membranes expressing the target sodium channel isoform (e.g., from cell lines or cardiac tissue).

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled blocker).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function and pharmacology. It allows for the direct measurement of the ionic current flowing through the channels in response to changes in membrane voltage and the application of drugs.

Protocol:

  • Cell Preparation: Culture cells expressing the sodium channel of interest on glass coverslips.

  • Pipette Preparation: Fabricate glass micropipettes with a fine tip and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Under a microscope, carefully bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where the sodium channels are in a closed state (e.g., -120 mV).

  • Current Recording: Apply voltage steps to depolarize the membrane and elicit sodium currents. Record the currents in the absence (control) and presence of varying concentrations of the test compound.

  • Data Analysis: Measure the peak sodium current at each drug concentration. Plot the percentage of current inhibition against the drug concentration to determine the IC50 value. Different voltage protocols can be used to assess the state-dependence of the block.

Experimental Workflow: Patch-Clamp Electrophysiology

The following diagram illustrates the typical workflow for assessing the binding specificity of a compound using the patch-clamp technique.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing Na_v1.5) Giga_Seal Giga-seal Formation Cell_Culture->Giga_Seal Pipette_Fabrication Micropipette Fabrication & Filling Pipette_Fabrication->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp & Current Recording Whole_Cell->Voltage_Clamp Drug_Application Drug Application (Varying Concentrations) Voltage_Clamp->Drug_Application Data_Acquisition Data Acquisition Drug_Application->Data_Acquisition Analysis Peak Current Analysis Data_Acquisition->Analysis Dose_Response Dose-Response Curve & IC50 Determination Analysis->Dose_Response

Workflow for Patch-Clamp Electrophysiology.

Conclusion

While direct quantitative binding data for this compound remains elusive in publicly accessible literature, its characterization as a potent antiarrhythmic agent warrants further investigation into its specific interactions with sodium channel isoforms. The experimental protocols detailed in this guide provide a robust framework for such an assessment. By employing techniques like patch-clamp electrophysiology and radioligand binding assays, researchers can elucidate the precise binding affinity and state-dependency of Droxicainide, contributing to a more complete understanding of its pharmacological profile and its place among other sodium channel blockers. This knowledge is essential for the continued development and safe clinical application of this and other antiarrhythmic drugs.

Comparative Analysis of Droxicainide Hydrochloride: An Examination of Preclinical Efficacy and Data Scarcity on Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of publicly available data reveals a significant lack of information regarding the side effect profile of Droxicainide hydrochloride, a putative antiarrhythmic agent. While a single preclinical study from 1983 demonstrates its potential efficacy in reducing myocardial necrosis compared to lidocaine (B1675312), no corresponding safety or side effect data has been published. This report summarizes the available preclinical efficacy data for this compound, outlines the experimental protocol of the key comparative study, and presents a comprehensive side effect profile of lidocaine to offer a reference for the amide class of local anesthetics.

Preclinical Efficacy: Droxicainide vs. Lidocaine

A 1983 study by Faria et al. published in the Journal of the American College of Cardiology provides the only known quantitative comparison of this compound and lidocaine. The study, conducted in a canine model of myocardial infarction, assessed the drugs' ability to reduce the size of necrotic tissue within an ischemic area of the heart.

The results, as detailed in the study's abstract, showed that this compound was significantly more effective than lidocaine at reducing infarct size. In the control group, 85.6% of the at-risk myocardial tissue became necrotic. Lidocaine reduced this necrosis to 68.1%, a 20% reduction. In contrast, this compound reduced necrosis to 50.1%, representing a 41% reduction.

It is critical to note that this study did not report any observations of side effects for either compound.

Treatment GroupMean Percentage of Hypoperfused Area that Evolved to Necrosis (± SEM)Reduction in Necrosis vs. Control
Control 85.6 ± 2.0%N/A
Lidocaine 68.1 ± 4.1%20%
Droxicainide 50.1 ± 5.3%41%

Experimental Protocol: Canine Model of Myocardial Necrosis (Faria et al., 1983)

The following methodology was employed in the comparative study of Droxicainide and lidocaine:

  • Animal Model : The study utilized 29 dogs.

  • Induction of Ischemia : A coronary artery occlusion was surgically performed to induce myocardial ischemia.

  • Assessment of At-Risk Myocardium : One minute post-occlusion, technetium-99m labeled microspheres were injected into the left atrium to delineate the hypoperfused zone, representing the area of the heart at risk of infarction.

  • Randomization and Treatment : Fifteen minutes after the coronary occlusion, the dogs were randomized into three groups:

    • Control group (n=9)

    • Lidocaine-treated group (n=10)

    • Droxicainide-treated group (n=10)

  • Endpoint Measurement : Six hours after the occlusion, the animals were sacrificed. The hearts were excised and sliced, and the tissue was incubated in triphenyltetrazolium (B181601) chloride to identify the area of myocardial damage. Autoradiography of the heart slices was used to visualize the hypoperfused areas.

  • Data Analysis : The percentage of the hypoperfused area that had progressed to necrosis was calculated for each animal.

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Endpoint Analysis animal_model Canine Model (n=29) coronary_occlusion Coronary Artery Occlusion animal_model->coronary_occlusion risk_assessment Injection of 99mTc-labeled Microspheres coronary_occlusion->risk_assessment randomization Randomization (15 mins post-occlusion) risk_assessment->randomization control_group Control Group (n=9) randomization->control_group lidocaine_group Lidocaine Group (n=10) randomization->lidocaine_group droxicainide_group Droxicainide Group (n=10) randomization->droxicainide_group sacrifice Sacrifice (6 hours post-occlusion) heart_excision Heart Excision and Slicing sacrifice->heart_excision necrosis_staining Triphenyltetrazolium Chloride Staining heart_excision->necrosis_staining hypoperfusion_imaging Autoradiography heart_excision->hypoperfusion_imaging data_calculation Calculation of Necrotic Area Percentage necrosis_staining->data_calculation hypoperfusion_imaging->data_calculation

Experimental workflow for the comparative study of Droxicainide and Lidocaine.

Side Effect Profile of Lidocaine

Given the absence of side effect data for Droxicainide, the well-documented side effect profile of lidocaine is presented below as a reference for the amide class of local anesthetics. These adverse effects are primarily dose-dependent and are associated with systemic exposure.

SystemCommon Side EffectsInfrequent but Serious Side Effects
Central Nervous System (CNS) Drowsiness, dizziness, paresthesia (especially circumoral), metallic taste, tinnitus, visual disturbances.[1][2]Seizures, confusion, respiratory depression, coma.[1]
Cardiovascular Hypotension, bradycardia.Arrhythmias, cardiac arrest, cardiovascular collapse.[1]
Gastrointestinal Nausea, vomiting.
Allergic Skin rash, urticaria.Anaphylaxis (rare).
Hematologic Methemoglobinemia.

Mechanism of Action: Lidocaine

Lidocaine, as a classic amide local anesthetic and Class Ib antiarrhythmic agent, exerts its effects by blocking voltage-gated sodium channels in the neuronal cell membrane. This action inhibits the ionic flux required for the initiation and conduction of nerve impulses, thereby producing a local anesthetic effect. In cardiac tissue, this sodium channel blockade shortens the action potential duration and reduces automaticity, which underlies its antiarrhythmic properties.

G cluster_membrane Neuronal/Myocardial Cell Membrane na_channel Voltage-gated Sodium Channel intracellular Intracellular no_na_influx Blocked Sodium Influx extracellular Extracellular na_influx Sodium Influx lidocaine Lidocaine lidocaine->na_channel blocks na_influx->na_channel Na+ action_potential Action Potential Propagation na_influx->action_potential no_action_potential Inhibition of Action Potential no_na_influx->no_action_potential

Mechanism of action of Lidocaine as a sodium channel blocker.

Conclusion

While this compound showed superior efficacy in a single preclinical model of myocardial infarction compared to lidocaine, the complete absence of publicly available data on its side effect profile makes a comparative safety assessment impossible. For drug development professionals, this data gap represents a significant hurdle in evaluating the therapeutic potential of Droxicainide. The well-established side effect profile of lidocaine serves as a benchmark for the potential adverse effects that might be anticipated from a compound of the same class, but further non-clinical and clinical studies would be required to characterize the specific safety profile of this compound.

References

Safety Operating Guide

Safe Disposal of Droxicainide Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling Droxicainide hydrochloride must adhere to strict disposal procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, in line with established laboratory safety protocols.

This compound is classified as a hazardous substance with multiple health and environmental risks. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, is suspected of damaging fertility or the unborn child, and is harmful to aquatic life with long-lasting effects. Therefore, proper disposal is not merely a recommendation but a critical safety and environmental protection measure.

Disposal Protocol

The primary directive for the disposal of this compound is to avoid release into the environment and to ensure that all waste is managed by a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat or protective clothing

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound (e.g., unused compound, contaminated filter papers, weighing boats) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • The hazardous waste container must be labeled with the following information:

      • "Hazardous Waste"

      • "this compound"

      • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

      • The date of accumulation

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

Quantitative Hazard Data

The following table summarizes the key hazard classifications for this compound as identified in the Safety Data Sheet.

Hazard ClassificationCategoryHazard Statement
Acute toxicity (Oral)Category 4H302: Harmful if swallowed
Skin irritationCategory 2H315: Causes skin irritation
Eye irritationCategory 2AH319: Causes serious eye irritation
Reproductive toxicityCategory 2H361: Suspected of damaging fertility or the unborn child
Specific target organ toxicity - single exposure (Respiratory system)Category 3H335: May cause respiratory irritation
Long-term (chronic) aquatic hazardCategory 3H412: Harmful to aquatic life with long lasting effects

Data sourced from the Sigma-Aldrich Safety Data Sheet for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Identification and Segregation cluster_2 Storage and Disposal start Generate Droxicainide Hydrochloride Waste is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled hazardous solid waste container is_solid->collect_solid Yes collect_liquid Collect in a labeled hazardous liquid waste container is_solid->collect_liquid No store Store sealed container in a designated hazardous waste area collect_solid->store collect_liquid->store contact_ehs Contact EHS or approved waste disposal contractor store->contact_ehs end Waste collected by approved personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Droxicainide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Droxicainide Hydrochloride

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. All procedures should be performed in accordance with your institution's safety protocols and applicable regulations.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards, necessitating careful handling and appropriate PPE.[1] It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1] It is also harmful to aquatic life with long-lasting effects.[1]

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of chemotherapy gloves meeting ASTM D6978 standard.[2] Inner glove should be under the gown cuff, and the outer glove over the cuff.
Body Protection GownDisposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[2]
Eye & Face Protection Goggles and Face ShieldChemical safety goggles and a face shield, or a full face-piece respirator.[2]
Respiratory Protection RespiratorAn N95 or higher-level respirator should be used, especially when handling the powder form outside of a containment system, to avoid breathing dust.[1]
Head & Foot Protection CoversDisposable head, hair (including facial hair), and shoe covers.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.

Preparation and Pre-Handling
  • Obtain Special Instructions: Before use, obtain and review all safety precautions.[1]

  • Restricted Area: Conduct all work in a designated and restricted area, clearly marked with hazard signs.

  • Ventilation: Use only in a well-ventilated area, preferably within a Class II Biosafety Cabinet (BSC) or a fume hood to avoid inhalation of dust.[1]

  • Personal Restrictions: Do not eat, drink, smoke, or apply cosmetics in the handling area.[1]

Donning PPE

A systematic approach to donning PPE is crucial for complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence wash_hands Wash Hands Thoroughly gown Don Gown wash_hands->gown 1. inner_gloves Don Inner Gloves (under cuff) gown->inner_gloves 2. respirator Don Respirator inner_gloves->respirator 3. goggles Don Goggles/Face Shield respirator->goggles 4. outer_gloves Don Outer Gloves (over cuff) goggles->outer_gloves 5.

PPE Donning Sequence
Handling and Experimental Use

  • Weighing: If weighing the solid, do so in a containment system (e.g., ventilated balance enclosure).

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[1]

  • Contaminated Gloves: Change gloves immediately if they become contaminated, torn, or punctured.

Post-Handling and Decontamination
  • Clean-Up: Decontaminate all surfaces and equipment after use.

  • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first and disposed of in a sealed bag.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and harm to others.

  • Waste Container: Dispose of this compound and any contaminated materials (gloves, gowns, etc.) in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Method: The waste must be disposed of through an approved waste disposal plant.[1] Do not dispose of it in the regular trash or down the drain.

  • Environmental Precautions: Avoid release into the environment.[1]

The following flowchart outlines the general disposal workflow.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal collect_solid Collect Solid Waste & Contaminated PPE seal_solid Seal in Labeled Hazardous Waste Bag/Container collect_solid->seal_solid collect_liquid Collect Liquid Waste seal_liquid Seal in Labeled Hazardous Waste Container collect_liquid->seal_liquid approved_disposal Dispose via Approved Waste Disposal Service seal_solid->approved_disposal seal_liquid->approved_disposal

Hazardous Waste Disposal Workflow

Emergency Procedures

Immediate and appropriate action is vital in case of accidental exposure.

Exposure TypeFirst Aid Measures
If Swallowed Rinse mouth with water.[1] Immediately call a POISON CENTER or doctor.[1]
If on Skin Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
If Inhaled Move the person to fresh air.[1] Call a physician if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Note on Experimental Protocols: No specific, publicly available experimental protocols for this compound were identified. Researchers must develop their own detailed protocols, incorporating the safety measures outlined in this guide and the substance's Safety Data Sheet (SDS). Always perform a thorough risk assessment before beginning any new experimental work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Droxicainide hydrochloride
Reactant of Route 2
Reactant of Route 2
Droxicainide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.